2,5-Dimethoxy-4-iodophenethylamine Hydrochloride
Description
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUXWIRPEPMONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668225 | |
| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64584-32-3 | |
| Record name | 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64584-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-iodophenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64584-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-I HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM322750YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Blueprint of a Psychedelic Phenethylamine: A Technical Guide to the Mechanism of Action of 2,5-Dimethoxy-4-iodophenethylamine (2C-I) Hydrochloride
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism of action of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I), a psychoactive compound of the 2C phenethylamine class. Synthesized and first explored by Alexander Shulgin, 2C-I's distinct psychedelic effects are primarily mediated by its interaction with the serotonergic system. This document delineates the receptor binding profile, functional activity, and downstream signaling cascades initiated by 2C-I, with a focus on its role as a serotonin 2A (5-HT₂A) receptor agonist. We will explore the core experimental methodologies used to elucidate these mechanisms, providing both the "how" and the "why" behind the scientific investigation of this compound. This guide is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development, offering a foundational understanding of 2C-I's pharmacodynamics.
Introduction: The Phenethylamine Landscape and the Emergence of 2C-I
The phenethylamine class of compounds encompasses a diverse array of molecules, including endogenous neurotransmitters, stimulants, and hallucinogens.[1][2] The "2C" series, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, represents a fascinating subgroup known for producing a spectrum of psychedelic effects.[3][4] 2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a prominent member of this family, distinguished by an iodine atom at the 4-position.[3] This structural modification significantly influences its pharmacological properties.[5] The hydrochloride salt form of 2C-I enhances its stability and solubility for research purposes.[5][6]
Understanding the mechanism of action of 2C-I is not only crucial for comprehending its psychoactive effects but also for its potential as a pharmacological tool to probe the complexities of the serotonin system. The primary hypothesis, and the central theme of this guide, is that 2C-I's psychedelic properties are a direct consequence of its agonistic activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[5][7]
Caption: Chemical structure and properties of 2C-I.
Primary Pharmacological Target: The Serotonin 2A Receptor
The cornerstone of 2C-I's mechanism of action is its interaction with the 5-HT₂A receptor. Like other classic psychedelics, 2C-I acts as an agonist at this receptor, initiating a cascade of intracellular events that ultimately lead to its characteristic psychological effects.[5][7]
Receptor Binding Affinity
The initial step in 2C-I's action is its physical binding to the 5-HT₂A receptor. This affinity is quantified using radioligand binding assays, a technique that measures the displacement of a radioactively labeled ligand from the receptor by the compound of interest. The resulting value, the inhibition constant (Ki), is an inverse measure of binding affinity.
| Receptor Subtype | 2C-I Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| 5-HT₂A | 120 | LSD | 2.5 |
| 5-HT₂C | 40 | LSD | 1.1[8] |
Note: Data is compiled from various sources and experimental conditions may vary. Lower Kᵢ values indicate higher binding affinity.
These data indicate that 2C-I possesses a notable affinity for both 5-HT₂A and 5-HT₂C receptors, with a slightly higher affinity for the 5-HT₂C subtype in some studies.
Functional Activity: A Partial Agonist at 5-HT₂A
Binding to a receptor does not guarantee a biological response. Functional assays are necessary to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor. For 2C-I, in vitro functional assays have demonstrated that it acts as a partial agonist at the 5-HT₂A receptor.[9] This means that it activates the receptor, but not to the same maximal extent as the endogenous ligand, serotonin.
| Assay Type | Receptor | 2C-I Activity | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |
| Calcium Mobilization | 5-HT₂A | Partial Agonist | ~150 | Lower than 5-HT[9] |
| Inositol Phosphate Accumulation | 5-HT₂A | Full Agonist | - | - |
| Calcium Mobilization | 5-HT₂C | Partial Agonist | ~50 | Lower than 5-HT[9] |
EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.
The partial agonism of 2C-I at the 5-HT₂A receptor is a key characteristic that likely contributes to its specific psychedelic profile.
Downstream Signaling Cascades: From Receptor to Cellular Response
Activation of the 5-HT₂A receptor by 2C-I initiates a series of intracellular signaling events. The 5-HT₂A receptor is primarily coupled to the Gq/11 family of G-proteins.[10][11]
The Canonical Gq/11 Pathway
Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change that activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][12]
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10]
-
DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[13]
This cascade of events leads to the phosphorylation of numerous downstream proteins, altering neuronal excitability and gene expression, which are thought to be the molecular underpinnings of the psychedelic experience.
Caption: The canonical Gq/11 signaling pathway activated by 2C-I.
The Potential for Biased Agonism and β-Arrestin Signaling
While the Gq/11 pathway is the primary signaling route for 5-HT₂A receptor activation, GPCRs can also signal through alternative pathways, a phenomenon known as biased agonism or functional selectivity.[14][15] One such pathway involves the recruitment of β-arrestin proteins.[16][17]
Upon receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. This can lead to:
-
Receptor Desensitization and Internalization: β-arrestin binding can uncouple the receptor from its G-protein, terminating the signal, and target the receptor for removal from the cell surface.[18]
-
G-Protein-Independent Signaling: β-arrestins can also act as scaffolds for other signaling proteins, initiating distinct downstream cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[15]
The degree to which a ligand activates the G-protein pathway versus the β-arrestin pathway can significantly influence its overall pharmacological effect. While the β-arrestin signaling profile of 2C-I is not as well-characterized as its G-protein-mediated effects, it is an active area of research in psychedelic pharmacology. The balance between these two pathways may contribute to the unique qualitative effects of different psychedelic compounds.
In Vivo Correlates: The Head-Twitch Response
Translating in vitro findings to in vivo effects is a critical step in pharmacological research. For hallucinogenic compounds, the head-twitch response (HTR) in rodents is a widely used and reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic potential in humans.[3][19][20] The HTR is a rapid, rotational head movement that is potently induced by serotonergic hallucinogens, including 2C-I.[19] The frequency of head-twitches is dose-dependent and can be blocked by 5-HT₂A receptor antagonists, providing strong evidence for the central role of this receptor in the in vivo effects of 2C-I.[19]
Experimental Methodologies: A Practical Guide
The elucidation of 2C-I's mechanism of action relies on a suite of well-established experimental techniques. Here, we provide a detailed overview of the core methodologies.
Radioligand Displacement Assay for Receptor Binding Affinity
Objective: To determine the binding affinity (Kᵢ) of 2C-I for the 5-HT₂A receptor.
Principle: This is a competitive binding assay where unlabeled 2C-I competes with a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) for binding to the 5-HT₂A receptor in a membrane preparation.[21][22][23]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT₂A receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[24]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
To each well, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of unlabeled 2C-I hydrochloride.
-
Add a fixed concentration of the radiolabeled ligand.
-
For non-specific binding control wells, add a high concentration of a known 5-HT₂A antagonist.
-
For total binding control wells, add only the radiolabeled ligand and membrane preparation.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of 2C-I by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the 2C-I concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of 2C-I that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for a radioligand displacement assay.
Calcium Flux Assay for Functional Activity
Objective: To measure the ability of 2C-I to activate the Gq/11 pathway by quantifying the resulting increase in intracellular calcium.
Principle: Cells expressing the 5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by 2C-I, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured in real-time.[1][7][25][26][27]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Compound Addition and Measurement:
-
Wash the cells with an assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a short period.
-
Inject a range of concentrations of 2C-I hydrochloride into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline after compound addition.
-
Plot the peak fluorescence response against the concentration of 2C-I.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Compare the Eₘₐₓ of 2C-I to that of a full agonist (e.g., serotonin) to determine if it is a full or partial agonist.
-
Head-Twitch Response (HTR) Assay for In Vivo Activity
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 2C-I in a behavioral model.
Principle: The frequency of head-twitches in mice is counted following the administration of 2C-I. This behavioral response is a reliable indicator of hallucinogenic potential.[2][3][19][20][28]
Step-by-Step Protocol:
-
Animal Acclimation:
-
Acclimate male C57BL/6J mice to the testing environment (e.g., individual observation chambers) for a period before the experiment.
-
-
Drug Administration:
-
Prepare solutions of 2C-I hydrochloride in a suitable vehicle (e.g., saline).
-
Administer different doses of 2C-I (and a vehicle control) to separate groups of mice via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
-
Behavioral Observation:
-
Immediately after injection, place the mice back into their observation chambers.
-
Record the number of head-twitches for a defined period (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Observation can be done by a trained experimenter or through automated video tracking systems.[2][28]
-
-
Data Analysis:
-
Calculate the mean number of head-twitches for each dose group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of 2C-I on HTR frequency.
-
To confirm the involvement of the 5-HT₂A receptor, a separate experiment can be conducted where a 5-HT₂A antagonist is administered prior to 2C-I to see if it blocks the HTR.
-
Conclusion: Synthesizing the Mechanism
The mechanism of action of this compound is a multi-faceted process centered on its interaction with the serotonergic system. As a partial agonist at the 5-HT₂A receptor, 2C-I initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium and the activation of downstream effector proteins. This primary mechanism is corroborated by in vivo evidence from the head-twitch response model. The compound's activity at other serotonin receptors, such as 5-HT₂C, and the potential for biased agonism, add further layers of complexity to its pharmacological profile and likely contribute to its unique psychedelic effects.
This technical guide has provided a detailed roadmap of the molecular journey of 2C-I, from receptor binding to cellular and behavioral responses. The experimental protocols outlined herein represent the gold standard for characterizing such compounds and serve as a testament to the rigorous scientific inquiry required to understand the intricate dance between a molecule and the brain. Further research into the nuances of 2C-I's interaction with the β-arrestin pathway and its effects on neural circuitry will undoubtedly continue to illuminate the complex and fascinating world of psychedelic pharmacology.
References
-
Acosta-Urquidi, J., et al. (2002). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. ResearchGate. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved from [Link]
-
de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 330, 108502. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
University of Utah Flow Cytometry. (n.d.). Calcium Flux Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]
-
Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245–251. Retrieved from [Link]
-
Sherwood, A. M., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience. Retrieved from [Link]
-
Latorraca, N. R., et al. (2024). Molecular mechanism of β-arrestin-2 pre-activation by phosphatidylinositol 4,5-bisphosphate. The EMBO Journal, e116035. Retrieved from [Link]
-
Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 221(3), 441–453. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
Wisler, J. W., et al. (2016). β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. Proceedings of the National Academy of Sciences, 113(28), 7945–7950. Retrieved from [Link]
-
Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160. Retrieved from [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 134, 141–148. Retrieved from [Link]
-
SWGDRUG.org. (2005). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. Retrieved from [Link]
-
Psychedelic Science Review. (2020). The Structure and Function of the Serotonin 5-HT2C Receptor. Retrieved from [Link]
-
University of Utah Flow Cytometry Core. (2023). Intracellular Calcium Flux. Retrieved from [Link]
-
Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. ResearchGate. Retrieved from [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 857–867. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
-
St-Onge, S., et al. (2018). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Pharmacology, 9, 102. Retrieved from [Link]
-
Ge, L., et al. (2012). Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini. Journal of Biological Chemistry, 287(11), 8278–8288. Retrieved from [Link]
-
De Gregorio, D., et al. (2020). Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... ResearchGate. Retrieved from [Link]
-
Nishita, T., et al. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals, 17(1), 47–56. Retrieved from [Link]
-
Pottie, E., & Covaci, A. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. Retrieved from [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. Retrieved from [Link]
-
Carhart-Harris, R. L., et al. (2024). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. ResearchGate. Retrieved from [Link]
-
Rajagopal, S., et al. (2010). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Biological Chemistry, 285(51), 39715–39719. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
-
Onken, J., et al. (2021). Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses. Molecular & Cellular Proteomics, 20, 100062. Retrieved from [Link]
-
Boothman, L. J., & Sharp, T. (2011). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 164(2b), 550–561. Retrieved from [Link]
-
Nishita, T., et al. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. SciSpace. Retrieved from [Link]
-
Tanfin, Z., et al. (1995). Modulation of phospholipase C pathway and level of Gq alpha/G11 alpha in rat myometrium during gestation. Endocrinology, 136(6), 2536–2542. Retrieved from [Link]
-
Błasiak, J., et al. (2019). Binding affinity (pKi) for 5-HT receptors. ResearchGate. Retrieved from [Link]
-
Waldo, G. L., et al. (2011). Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes. Chemical Reviews, 111(10), 6166–6181. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bu.edu [bu.edu]
- 8. psychedelicreview.com [psychedelicreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of phospholipase C pathway and level of Gq alpha/G11 alpha in rat myometrium during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of β-arrestin-2 pre-activation by phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 22. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 26. youtube.com [youtube.com]
- 27. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 28. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-iodophenethylamine hydrochloride (commonly known as 2C-I-HCl) is a synthetic phenethylamine that belongs to the "2C" family of compounds.[1][2] First synthesized and described by Alexander Shulgin, it is structurally related to mescaline and is distinguished by methoxy groups at the 2 and 5 positions of the benzene ring and an iodine atom at the 4 position.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, pharmacology, and analytical characterization, designed to serve as a foundational resource for scientific professionals. Its psychoactive nature and potent interaction with the serotonergic system make it a subject of significant interest in neuroscience and toxicology.[3]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental chemical and physical properties of 2C-I-HCl is critical for its handling, analysis, and application in research settings.
Physicochemical Properties
The hydrochloride salt of 2,5-Dimethoxy-4-iodophenethylamine is a stable, crystalline solid under standard conditions. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄INO₂·HCl | [1] |
| Molecular Weight | 343.59 g/mol | [1] |
| Melting Point | 246-247 °C / 250 ± 3°C | [4] |
| Appearance | White microcrystalline solid | [4] |
| Solubility | Very soluble in water and methanol; Soluble in chloroform; Sparingly soluble in acetone; Insoluble in hexane. | |
| logP (free base) | 2.5–3.0 (estimated) | |
| logD (HCl salt, pH 7.4) | <1.0 |
The high water solubility of the hydrochloride salt is advantageous for the preparation of aqueous stock solutions for in vitro and in vivo studies. Conversely, the free base exhibits moderate lipophilicity, which is a key factor in its ability to cross the blood-brain barrier.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 2C-I-HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. Aromatic protons typically appear as singlets in the δ 6.8–7.2 ppm range. The two methoxy groups (–OCH₃) present as sharp singlets around δ 3.7–3.9 ppm. The ethylamine side chain protons resonate at approximately δ 2.8–3.2 ppm and δ 1.8–2.2 ppm.
-
¹³C NMR : The carbon spectrum is characterized by a signal for the iodine-substituted aromatic carbon around δ 90–100 ppm. Methoxy carbons are observed near δ 55–60 ppm, and the aliphatic side-chain carbons appear in the δ 35–45 ppm region.
-
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying 2C-I in forensic and research samples.[5] The electron ionization (EI) mass spectrum of the free base typically shows a molecular ion peak (M⁺) at m/z 307.
-
-
Infrared (IR) Spectroscopy :
-
Key vibrational frequencies in the FTIR spectrum include a broad band between 2500–3000 cm⁻¹ due to the stretching of the protonated amine (–NH₃⁺). Strong absorptions from the C–O bonds of the methoxy groups are visible at 1250–1270 cm⁻¹ and 1020–1050 cm⁻¹. A weaker C–I stretching vibration can be observed in the 500–600 cm⁻¹ region.
-
Synthesis and Chemical Reactivity
Synthetic Pathway
The most common and well-documented synthesis of 2C-I involves the electrophilic iodination of its precursor, 2,5-dimethoxyphenethylamine (2C-H).[4] The causality behind this synthetic strategy lies in the electron-donating nature of the two methoxy groups, which activate the aromatic ring towards electrophilic substitution, directing the incoming iodine electrophile to the vacant para position (position 4).
This protocol is a representative method adapted from established literature.[4][6]
Step 1: Preparation of the Iodinating Reagent
-
Rationale : Iodine monochloride (ICl) is a potent electrophilic iodinating agent. Alternatively, systems like iodine/silver sulfate can be used, where the silver salt acts as a halogen activator.[6] The reaction with 2C-H must be conducted under controlled conditions to prevent side reactions, such as oxidation of the amine group.[6] For this reason, protection of the amine is sometimes employed.[4]
Step 2: Reaction Execution
-
Dissolve 2,5-dimethoxyphenethylamine (2C-H) in a suitable solvent, such as glacial acetic acid or ethanol.[4][6]
-
Cool the solution in an ice bath to 0–5 °C.
-
Slowly add a solution of the iodinating agent (e.g., iodine monochloride in acetic acid or an iodine/silver sulfate mixture in ethanol) to the stirred 2C-H solution.[4][6] The reaction should be performed in the dark to minimize light-induced side reactions.[7][8]
-
Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large volume of water.
-
Basify the solution with a suitable base (e.g., sodium hydroxide) to deprotonate the amine and precipitate the free base of 2C-I.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude 2C-I free base in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise until the solution is acidic.
-
The white, crystalline 2,5-Dimethoxy-4-iodophenethylamine HCl will precipitate.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry to yield the final product.[4][7]
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 2C-I-HCl.
Pharmacology and Mechanism of Action
2C-I's pharmacological effects are primarily mediated by its interaction with the central nervous system, specifically the serotonin (5-hydroxytryptamine, 5-HT) receptor system.[9]
Receptor Binding Profile
2C-I is a potent partial agonist of the serotonin 5-HT₂A receptor.[3][10] It also displays affinity for the 5-HT₂C receptor.[10] The psychedelic effects are largely attributed to its action at the 5-HT₂A receptor.[10] Unlike some other phenethylamines, 2C-I is not a significant monoamine releasing agent or reuptake inhibitor.[10] It does, however, show weak monoamine oxidase (MAO) inhibitory activity, which could potentiate its effects and those of other serotonergic compounds.[1][11]
Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like 2C-I initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
-
Binding and Conformational Change : 2C-I binds to the extracellular domain of the 5-HT₂A receptor, inducing a conformational change.
-
G-Protein Activation : This change activates the associated Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).
-
PLC Activation : The activated Gαq-GTP complex dissociates and activates the enzyme phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
These signaling events lead to the modulation of various downstream cellular processes, including gene expression and neuronal excitability, which are thought to underlie the compound's psychoactive effects.
-
Diagram: 5-HT₂A Receptor Signaling Cascade
Caption: Simplified 5-HT₂A receptor signaling pathway.
Metabolism and Pharmacokinetics
Studies in rats have provided insight into the metabolic fate of 2C-I. The primary metabolic pathways include:
-
O-demethylation at either the 2 or 5 position.
-
Deamination of the ethylamine side chain, followed by oxidation to the corresponding carboxylic acid or reduction to an alcohol.
-
N-acetylation of the primary amine.[5]
A significant portion of the metabolites are excreted in conjugated form. The metabolism is primarily catalyzed by monoamine oxidase enzymes (MAO-A and MAO-B).[10]
Analytical Methodologies
The identification and quantification of 2C-I-HCl in various matrices are crucial for forensic toxicology and clinical research. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed confirmatory method.
Standard Analytical Workflow: GC-MS
Step 1: Sample Preparation (e.g., Urine)
-
Rationale : To isolate the analyte from the biological matrix and remove interferences.
-
Hydrolysis : If analyzing for conjugated metabolites, perform acid hydrolysis to cleave the conjugates.
-
Extraction : Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug and its metabolites. For LLE, the sample is typically basified to ensure 2C-I is in its free base form, which is more soluble in organic solvents.
-
Derivatization (Optional but Recommended) : The primary amine group can be derivatized (e.g., via acetylation or trifluoroacetylation) to improve chromatographic properties (e.g., peak shape and thermal stability) and mass spectral fragmentation patterns.
Step 2: GC-MS Analysis
-
Injection : Inject the prepared sample into the GC.
-
Separation : The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column (a non-polar column like DB-5MS is common).
-
Detection : As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.
Step 3: Data Analysis
-
The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is compared to a reference standard or a library spectrum for positive identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Diagram: GC-MS Analytical Workflow
Caption: Standard workflow for the analysis of 2C-I.
Toxicology and Safety Profile
2C-I is not without significant toxicological concerns. In vitro and in vivo studies have highlighted its potential for neurotoxicity and cytotoxicity.
-
Neurotoxicity : Studies in neuronal cell lines have shown that 2C-I can induce cytotoxicity and apoptosis.[1] It has been shown to be more neurotoxic than MDMA or methamphetamine in these models.[1] In mice, 2C-I produced neurotoxic effects, including abnormal lipid peroxidation and altered enzyme activities in various brain regions.
-
Cytotoxicity : Research using C. elegans as a model organism demonstrated concentration-dependent toxicity, with an LC₅₀ of 1.368 mM.[7] Sublethal concentrations were also found to impair development and reproduction.[7][8]
-
Human Toxicology : Case reports in humans describe severe adverse effects following overdose, including recurrent seizures, serotonin syndrome, hypertension, tachycardia, and respiratory failure.[2]
It is crucial for researchers to handle 2C-I-HCl with appropriate personal protective equipment in a controlled laboratory setting. Its potent psychoactivity and documented toxicity necessitate caution.
References
-
Gil-Martins, E., Barbosa, D. J., Cagide, F., Remião, F., & Silva, R. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. International Journal of Molecular Sciences. Retrieved from [Link]
-
Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. Retrieved from [Link]
-
Gil-Martins, E., Barbosa, D. J., Cagide, F., Remião, F., & Silva, R. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. National Institutes of Health. Retrieved from [Link]
-
Cho, J. H., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Retrieved from [Link]
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. #33 2C-I. Erowid. Retrieved from [Link]
-
2C (psychedelics). (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
2C-I Synthesis (Procedure in Comments). (2023, February 19). Reddit. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Iodination of Methoxyamphetamines with Iodine and Silver Sulfate. Retrieved January 6, 2026, from [Link]
-
2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. (2005, August 22). SWGDRUG.org. Retrieved from [Link]
-
2C-I. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
The Hive. (2003, October 16). Iodinations of 2C-H/2,5-DMA. The Hive Chemistry Discourse. Retrieved from [Link]
-
2,5-Dimethoxy-4-iodophenethylamine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Bosak, A., LoVecchio, F., & Levine, M. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology. Retrieved from [Link]
-
Chen, K.-C., et al. (2018). Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. Neuropsychiatry (London). Retrieved from [Link]
-
Martins, D., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. Retrieved from [Link]
-
Martins, D., et al. (2024). Mechanistic insights into the neurotoxicity of 2,5-dimethoxyphenethylamines (2C) and corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) drugs. National Institutes of Health. Retrieved from [Link]
-
Ewald, A. H., & Maurer, H. H. (2009). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. ResearchGate. Retrieved from [Link]
-
Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Retrieved from [Link]
-
Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed. Retrieved from [Link]
-
Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate. Retrieved from [Link]
-
4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). (n.d.). DEA Diversion Control Division. Retrieved January 6, 2026, from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. PubMed. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. ResearchGate. Retrieved from [Link]
-
Pap, E., et al. (2022). IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. Bulletin of Natural Sciences Research. Retrieved from [Link]
-
Cindrić, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Retrieved from [Link]
-
Pap, E., et al. (2022). IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recurrent seizures and serotonin syndrome following "2C-I" ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Serotonin 5-HT2A Receptor Binding Affinity of 2C-I-HCl
This guide provides a comprehensive technical overview of the binding affinity of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) for the serotonin 5-HT2A receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their interactions with G protein-coupled receptors (GPCRs).
Introduction: The Significance of 2C-I and the 5-HT2A Receptor
2C-I, a member of the 2C family of psychedelic phenethylamines, was first synthesized by Alexander Shulgin.[1][2] Its psychoactive effects are primarily mediated through its interaction with the serotonin receptor system, particularly as an agonist at the 5-HT2A receptor.[1] This receptor, a Gq/G11-coupled GPCR, is a principal target for numerous psychedelic compounds and is implicated in a wide array of neurological processes, including cognition, mood, and perception.[3][4] Consequently, a precise understanding of the binding affinity of ligands like 2C-I-HCl is fundamental to elucidating their pharmacological mechanisms and therapeutic potential.
The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. It dictates the concentration range at which the compound will exert its biological effects and provides a basis for comparing the potency of different molecules. For researchers in neuroscience and pharmacology, this data is essential for designing experiments, interpreting results, and developing novel therapeutics targeting the serotonergic system.
Molecular Pharmacology of 2C-I at the 5-HT2A Receptor
2C-I acts as an agonist at the 5-HT2A receptor, initiating a cascade of intracellular signaling events.[1] The binding of an agonist like 2C-I to the 5-HT2A receptor stabilizes a conformational state of the receptor that promotes its coupling to the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological and behavioral effects associated with 5-HT2A receptor activation.
The following diagram illustrates the canonical 5-HT2A receptor signaling pathway initiated by an agonist such as 2C-I.
Quantitative Binding Affinity of 2C-I at the 5-HT2A Receptor
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| 2C-I | Human 5-HT2A | Radioligand Binding | [³H]-Ketanserin | High nanomolar affinity | [5] |
| 2C-I | Human 5-HT2A | Functional (IP accumulation) | - | Full Agonist | [6] |
Note: The term "High nanomolar affinity" indicates a Ki value typically in the range of 10-100 nM, as suggested by comparative studies within the 2C-phenethylamine class.[5]
Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity via Radioligand Displacement Assay
The following protocol outlines a standard methodology for determining the binding affinity of a test compound, such as 2C-I-HCl, at the 5-HT2A receptor using a competitive radioligand binding assay. This method relies on the principle that the unlabeled test compound will compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [³H]-Ketanserin.[7]
-
Test Compound: 2C-I-HCl, dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A receptor antagonist (e.g., 10 µM Mianserin or unlabeled Ketanserin).
-
Scintillation Cocktail: A liquid scintillation fluid compatible with the chosen detection method.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection Instrument: A liquid scintillation counter.
Experimental Workflow
The following diagram outlines the key steps in a radioligand displacement assay.
Step-by-Step Procedure
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration. Prepare serial dilutions of the 2C-I-HCl test compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + vehicle), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + each concentration of 2C-I-HCl).
-
Incubation: Add the receptor membranes, followed by the respective solutions for each well type. Finally, add the radioligand to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Reaction: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (2C-I-HCl) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Selectivity and Downstream Signaling
It is increasingly recognized that GPCRs can exhibit "functional selectivity" or "biased agonism," whereby a ligand can preferentially activate certain downstream signaling pathways over others.[4] While 2C-I is a known agonist at the 5-HT2A receptor, the full spectrum of its signaling bias is an area of ongoing research. Some studies have indicated that different phenethylamines can have varied efficacies in different functional assays, such as inositol phosphate accumulation versus arachidonic acid release.[6] A comprehensive understanding of a compound's pharmacology, therefore, requires not only binding affinity data but also characterization across multiple functional assays to determine its signaling profile.
Conclusion
2C-I-HCl is a potent agonist at the serotonin 5-HT2A receptor with a high nanomolar binding affinity. The precise quantification of this affinity through standardized radioligand binding assays is a cornerstone of its pharmacological characterization. This technical guide provides the foundational knowledge and a detailed experimental framework for researchers to accurately determine the 5-HT2A receptor binding affinity of 2C-I-HCl and other novel compounds. A thorough understanding of these ligand-receptor interactions is paramount for advancing our knowledge of the serotonergic system and for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. (2025). Journal of Medicinal Chemistry.
- Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors. (n.d.).
- Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (n.d.). PubMed Central.
- Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. (n.d.).
- Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (n.d.).
- Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023). Neuropsychopharmacology.
- 2,5-Dimethoxy-4-iodoamphetamine. (n.d.). Wikipedia.
- Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (n.d.). PubMed.
- Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). PubMed Central.
- Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT 2B and 5-HT 2C receptors. (n.d.).
- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. (2013). PubMed.
- 2C-I. (n.d.). Wikipedia.
- Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. (n.d.).
- 5-HT2A Receptors: Pharmacology and Functional Selectivity. (2025).
- Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. (n.d.). MDPI.
- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. (2018). PLOS One.
- 2C (psychedelics). (n.d.). Wikipedia.
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025).
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacodynamics of 2,5-Dimethoxy-4-iodophenethylamine (2C-I) Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the pharmacodynamics of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I), a psychoactive phenethylamine of the 2C series. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its molecular mechanisms of action, in vivo effects, and the experimental methodologies used for its characterization. The guide delves into 2C-I's interaction with serotonergic systems, particularly the 5-HT2A receptor, and explores the downstream signaling cascades and behavioral responses elicited by this compound. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research into this and related compounds.
Introduction: The Chemical and Pharmacological Landscape of 2C-I
2,5-Dimethoxy-4-iodophenethylamine, commonly known as 2C-I, is a synthetic psychedelic substance first synthesized by Alexander Shulgin.[1] It belongs to the 2C family of phenethylamines, which are structurally related to mescaline and characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[2] 2C-I is recognized for its hallucinogenic properties, which are primarily mediated through its action as a serotonin receptor agonist.[1] Unlike many other phenethylamines, 2C-I and its congeners are generally inactive as monoamine releasing agents or reuptake inhibitors, indicating a more direct receptor-mediated mechanism of action.[3] This guide focuses on the hydrochloride salt of 2C-I, a common form used in research settings due to its stability and solubility.
Molecular Pharmacology: Receptor Interactions and Signaling Cascades
The primary molecular target of 2C-I is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[1][2] Activation of this receptor is the principal mechanism underlying the psychedelic effects of 2C-I and other classic hallucinogens.[2]
Receptor Binding Affinity
Limited data is available for a broader range of receptors. One study notes that phenethylamines, as a class, are selective for 5-HT2A and 5-HT2C sites.[2] Another report mentions that while 2C-I has some affinity for the 5-HT2A receptor, it may bind more potently to the 5-HT2C receptor.[4] Further comprehensive binding studies are needed to fully elucidate the receptor selectivity profile of 2C-I.
Functional Potency and Downstream Signaling
The functional activity of 2C-I is primarily assessed through in vitro assays that measure the downstream consequences of receptor activation. As a 5-HT2A receptor agonist, 2C-I initiates a signaling cascade that begins with the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
The potency of 2C-I in activating this pathway is measured by its half-maximal effective concentration (EC50). Studies have shown that 2C-I is a partial agonist at both the 5-HT2A and 5-HT2C receptors.[5] In a Xenopus laevis oocyte expression system, 2C-I displayed a significantly lower efficacy at the 5-HT2A receptor compared to the 5-HT2C receptor.[5]
| Receptor Subtype | Assay Type | EC50 (nM) | Efficacy (relative to 5-HT) | Source |
| 5-HT2A | Inositol Phosphate Accumulation | 12 | Partial Agonist | [6] |
| 5-HT2C | Inositol Phosphate Accumulation | 47.2 | Partial Agonist (28% of 5-HT) | [6] |
Diagram of the Canonical 5-HT2A Receptor Signaling Pathway:
Caption: Canonical Gq-protein coupled signaling cascade initiated by 2C-I at the 5-HT2A receptor.
Functional Selectivity and β-Arrestin Signaling
The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. For GPCRs like the 5-HT2A receptor, this often involves a bias towards either G-protein signaling or β-arrestin-mediated signaling. While the Gq pathway is considered canonical for psychedelic effects, the role of β-arrestin recruitment is an active area of research.
Currently, there is a lack of direct experimental data on β-arrestin2 recruitment specifically by 2C-I. However, a recent study investigating a panel of phenylalkylamines found a correlation between the lipophilicity of 2C-X compounds and their efficacy in a miniGαq recruitment assay, with a weaker correlation in a β-arrestin2 recruitment assay.[6] This suggests that the physicochemical properties of the 4-position substituent on the phenethylamine scaffold can influence functional bias. Further studies employing β-arrestin recruitment assays are necessary to fully characterize the functional selectivity profile of 2C-I.
In Vivo Pharmacodynamics: Behavioral Correlates
The in vivo effects of 2C-I have been primarily studied in rodent models to understand its psychoactive and physiological effects.
The Head-Twitch Response (HTR)
The head-twitch response (HTR) in mice is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a reliable preclinical model for hallucinogenic potential in humans.[7] 2C-I induces the HTR in a dose-dependent manner, and this effect can be blocked by 5-HT2A receptor antagonists.[7][8] One study found that 25I-NBOMe, the N-benzyl derivative of 2C-I, is approximately 14-fold more potent than 2C-I in inducing the HTR, which is consistent with its higher in vitro affinity for the 5-HT2A receptor.[7]
Locomotor Activity
Studies on the effects of 2C-I on locomotor activity in mice have shown dose-dependent effects. At higher doses, 2C-I tends to decrease locomotor activity.[3] This is a common finding for many 2C compounds at higher dose ranges.[3] Some related 2C compounds exhibit a biphasic effect, with lower doses causing hyperlocomotion and higher doses leading to hypolocomotion.[3]
Drug Discrimination Studies
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. 2C-I has been shown to substitute for the discriminative stimulus effects of other known hallucinogens like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD in rats.[3] This indicates that 2C-I produces subjective effects that are similar to those of other classic psychedelics.
Experimental Protocols for Pharmacodynamic Characterization
This section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacodynamics of 2C-I and related compounds.
In Vitro Radioligand Binding Assay ([³H]ketanserin)
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, [³H]ketanserin (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]ketanserin, a high concentration of a non-labeled antagonist (e.g., 10 µM unlabeled ketanserin), and membrane preparation.
-
Competition Binding: Add assay buffer, [³H]ketanserin, varying concentrations of 2C-I hydrochloride, and membrane preparation.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 2C-I concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2C-I that inhibits 50% of specific [³H]ketanserin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
In Vitro Functional Assay (IP1 Accumulation)
This protocol measures the functional potency (EC50) of a test compound by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.
Workflow Diagram:
Caption: Workflow for an IP1 accumulation assay to determine functional potency.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.
-
Plate the cells in a suitable 96-well plate and allow them to adhere overnight.
-
-
Compound Stimulation:
-
Prepare a serial dilution of 2C-I hydrochloride in a stimulation buffer containing a phosphodiesterase inhibitor and lithium chloride (LiCl) to prevent IP1 degradation.[10]
-
Remove the culture medium from the cells and add the 2C-I solutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[11]
-
-
Detection:
-
Lyse the cells by adding a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. Typically, this includes an IP1-d2 acceptor and an anti-IP1-cryptate donor.[10][12]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the 2C-I concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) values.
-
In Vivo Head-Twitch Response (HTR) Assay
This protocol quantifies the head-twitch response in mice as a behavioral measure of 5-HT2A receptor activation.
Step-by-Step Methodology:
-
Animals and Habituation:
-
Use male C57BL/6J mice, a commonly used strain for this assay.
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Prepare solutions of 2C-I hydrochloride in a suitable vehicle (e.g., saline).
-
Administer 2C-I via a chosen route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group.
-
-
Observation:
-
Immediately after injection, place each mouse individually into a clean observation chamber (e.g., a clear Plexiglas cylinder).
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.
-
Observation can be done by a trained observer blind to the treatment conditions or by using an automated video tracking system.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal over the observation period.
-
Compare the number of head twitches between the different dose groups and the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A dose-dependent increase in the number of head twitches indicates 5-HT2A receptor-mediated activity.
-
Conclusion and Future Directions
2,5-Dimethoxy-4-iodophenethylamine (2C-I) serves as a valuable research tool for understanding the pharmacodynamics of psychedelic phenethylamines. Its primary mechanism of action through the 5-HT2A receptor and the subsequent Gq-mediated signaling cascade is well-established, and its in vivo effects, particularly the induction of the head-twitch response, provide a robust model for studying hallucinogenic potential.
However, several key areas warrant further investigation. A comprehensive characterization of its binding affinity profile across a wider range of CNS receptors is needed to fully understand its selectivity and potential off-target effects. Furthermore, a direct investigation of 2C-I's ability to recruit β-arrestin is crucial for elucidating its potential for biased agonism and understanding the full spectrum of its signaling properties. As the field of psychedelic research continues to expand, a deeper and more nuanced understanding of the pharmacodynamics of compounds like 2C-I will be essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
-
2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology, 14. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 6, 2026, from [Link]
-
Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? (2022). Food and Chemical Toxicology, 160, 112786. [Link]
-
Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). Journal of Medicinal Chemistry, 66(15), 10594–10611. [Link]
-
2C-I - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Discriminative Stimulus Effects of Substituted Tryptamines in Rats. (2021). ACS Chemical Neuroscience, 12(1), 169-176. [Link]
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. (2014). Neuropharmacology, 77, 200-207. [Link]
-
Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. (2014). Psychopharmacology, 231(5), 875-888. [Link]
-
A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (2017). Journal of Biological Chemistry, 292(29), 12267-12277. [Link]
-
The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. (2011). Journal of Pharmacology and Experimental Therapeutics, 338(2), 672-681. [Link]
-
Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats. (2015). Neuropsychopharmacology, 40(4), 966-974. [Link]
-
Concentration-response curves for DOI and 2C-I at 5-HT2 receptors. (2002). British Journal of Pharmacology, 136(4), 510-519. [Link]
-
Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). Frontiers in Pharmacology, 9, 232. [Link]
-
Arrestin recruitment and signaling by G protein-coupled receptor heteromers. (2018). Neuropharmacology, 128, 349-360. [Link]
-
Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (2020). In Cannabinoid Receptors (pp. 145-156). Humana, New York, NY. [Link]
-
Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. (2012). Journal of Medical Toxicology, 8(2), 198-201. [Link]
-
Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. (2022). bioRxiv. [Link]
-
Clinical perspective on antipsychotic receptor binding affinities. (2021). Brazilian Journal of Psychiatry, 43(6), 683-684. [Link]
-
[3H]ketanserin binding in human brain postmortem. (1997). Neurochemical Research, 22(6), 753-757. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of 2C-phenethylamines Using High-Resolution Mass Spectrometry and Kendrick Mass Defect Filters | Office of Justice Programs [ojp.gov]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for the Initial Toxicity Screening of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I)
Abstract
This guide provides a comprehensive framework for the initial toxicological evaluation of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I HCl), a synthetic phenethylamine.[1][2][3] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for a tiered, multi-parametric screening approach. We will progress from foundational in vitro cytotoxicity and genotoxicity assays to targeted in vivo studies, ensuring a robust preliminary safety assessment. The protocols herein are designed to be self-validating, incorporating positive and negative controls, and are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Introduction: The Scientific Imperative for Screening 2C-I
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a psychedelic phenethylamine first synthesized by Alexander Shulgin.[1] It is structurally related to other psychoactive compounds and is known to be abused for its hallucinogenic effects.[2] The primary mechanism of action for 2C-I is agonism at serotonin 5-HT2A receptors, which is responsible for its psychedelic properties.[1][4][5] However, it also exhibits affinity for 5-HT2C receptors and can inhibit the reuptake of norepinephrine and serotonin.[5][6] Given its increasing non-medical use and the limited availability of formal toxicological data, a structured initial screening is critical for understanding its potential risks to human health.[5][7][8][9]
This guide outlines a logical progression of assays to build a foundational toxicity profile for 2C-I HCl.
Physicochemical Characterization of the Test Article
A prerequisite to any toxicological study is the thorough characterization of the test article.
| Property | Value | Source |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride | [1] |
| CAS Number | 64584-32-3 | [6] |
| Molecular Formula | C10H14INO2 • HCl | [6] |
| Molar Mass | 343.6 g/mol | [6] |
| Melting Point | 246-247 °C | [10] |
| Purity | ≥98% (as determined by HPLC) | [6] |
| Solubility | Soluble in aqueous solutions and methanol. | [6][10] |
Tier 1: In Vitro Assessment
The initial tier of testing focuses on in vitro assays to determine basal cytotoxicity and genotoxic potential. These assays are rapid, cost-effective, and reduce the reliance on animal models in the early stages of screening.[11]
Cytotoxicity Screening
The objective is to determine the concentration of 2C-I HCl that induces cell death in a human-derived cell line. We will employ two complementary assays that measure different indicators of cytotoxicity. A human neuronal cell line, such as SH-SY5Y, is recommended given the psychoactive nature of the compound.[7][8]
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13][14] A decrease in formazan production is proportional to the number of viable cells.[14][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare a serial dilution of 2C-I HCl in serum-free media. Remove the existing media from the cells and add 100 µL of the 2C-I HCl solutions to the respective wells. Include a vehicle control (media only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[13][15]
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[16][17][18][19] An increase in LDH activity in the supernatant is indicative of cell lysis.[17][20]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Exposure: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Carefully transfer a small volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant, according to the manufacturer's instructions.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[19] Measure the absorbance at 490 nm.[19]
Diagram: In Vitro Cytotoxicity Workflow
A tiered approach for the initial toxicity screening of 2C-I HCl.
Data Interpretation and Reporting
All quantitative data should be summarized in tables for clear comparison. The final report should synthesize the findings from all assays to provide a preliminary toxicological profile of 2C-I HCl. This includes the IC50 values from the cytotoxicity assays, a qualitative assessment of mutagenicity from the Ames test, the acute toxic class determination from the OECD 423 study, and the assessment of in vivo genotoxicity from the micronucleus assay. This integrated approach provides a robust foundation for any further, more detailed toxicological investigations.
References
-
Ames test - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link].
-
2C-I - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link].
- Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166.
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved January 6, 2026, from [Link].
-
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved January 6, 2026, from [Link].
-
Ames test ( Technique to determine mutagenic potential). (2020, July 13). YouTube. Retrieved January 6, 2026, from [Link].
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology, 24(1), 2-3.
-
3.4: Ames Test. (2023, January 8). Biology LibreTexts. Retrieved January 6, 2026, from [Link].
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved January 6, 2026, from [Link].
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 6, 2026, from [Link].
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Retrieved January 6, 2026, from [Link].
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 6, 2026, from [Link].
- Halberstadt, A. L., Geyer, M. A., & Powell, S. B. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 337-344.
-
4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). (n.d.). DEA Diversion Control Division. Retrieved January 6, 2026, from [Link].
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). MDPI.
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). PubMed.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). (2001, December 17). umwelt-online.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). (n.d.).
-
Erowid Online Books : "PIHKAL" - #33 2C-I. (n.d.). Retrieved January 6, 2026, from [Link].
- In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. (n.d.).
- Stellpflug, S. J., Kealey, S. E., Hegarty, C. B., & Janis, G. C. (2014). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 10(2), 204-207.
- New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. (2025, August 6).
- OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics.
- This compound | 64584-32-3. (n.d.). Benchchem.
- 2C-I Synthesis (Procedure in Comments). (2023, February 19). Reddit.
- 2C-I (hydrochloride)
- Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. (2025, March 26). PMC - NIH.
- Practical Considerations in the Conduct of Micronucleus Test. (n.d.). BEMS Reports.
- Rodent Micronucleus Assay. (n.d.).
- 2C-I Synthesis Success (Procedure in Comments). (2023, February 19). Reddit.
-
2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link].
- Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. (2025, August 7).
- In Vitro Toxicology Testing. (n.d.).
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024, October 11). ScienceDirect.
- Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
- Synthesis of 2C-B HCl
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erowid Online Books : "PIHKAL" - #33 2C-I [erowid.org]
- 11. criver.com [criver.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 17. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to the Evaluation of 2C-I-HCl as a Monoamine Oxidase Inhibitor
Executive Summary
The 2C-series of psychedelic phenethylamines are primarily characterized by their agonist activity at serotonin 5-HT2A receptors.[1][2] Their interaction with other critical neurological targets, such as monoamine oxidase (MAO), is less understood but of significant toxicological and pharmacological importance. It is well-established that 2C-I is a substrate for MAO-A and MAO-B, which are the primary enzymes responsible for its metabolism.[1][2][3] Consequently, co-administration with MAO inhibitors (MAOIs) can dangerously potentiate 2C-I's effects.[1][2]
However, the direct inhibitory potential of 2C-I itself on MAO enzymes is a distinct and critical question. A comprehensive 2018 study systematically evaluated a range of 2C-series compounds for their ability to inhibit human MAO-A and MAO-B.[4][5] This research demonstrated that 2C-I does possess weak inhibitory activity against both MAO isoforms.[4][5] This guide provides a detailed framework for independently verifying and expanding upon these findings, outlining the necessary experimental protocols to rigorously characterize the MAO-inhibitory properties of 2C-I-HCl in a research setting. It is designed to be a self-validating system for drug development professionals to assess this compound's secondary pharmacology.
Introduction: The Rationale for Investigation
Monoamine oxidases A and B are mitochondrial flavoenzymes essential for the degradation of endogenous monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and xenobiotics.[6][7] Inhibition of MAO is a validated therapeutic strategy for depression and neurodegenerative disorders.[6][8] While phenethylamines are known substrates for MAO, some can also act as inhibitors.[9] The potential for a psychoactive compound like 2C-I to also inhibit the very enzymes that metabolize it warrants careful investigation due to the risk of drug-drug interactions and unpredictable dose-response curves.
A 2018 study by Wagmann et al. provides the foundational data for this inquiry.[4][5] Using heterologously expressed human MAO enzymes and a liquid chromatography-high resolution tandem mass spectrometry (HILIC-HRMS/MS) method, they determined the half-maximal inhibitory concentration (IC50) values for 2C-I against both MAO-A and MAO-B.[4][5]
This guide will detail the protocols necessary to reproduce and build upon this critical safety and pharmacology data. We will focus on a robust, luminescence-based assay, which offers high sensitivity and is well-suited for high-throughput screening.[10][11]
Foundational Data and Theoretical Framework
The structure of 2C-I (2,5-dimethoxy-4-iodophenethylamine), a substituted phenethylamine, is the basis for its interaction with MAO. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and ethylamine side chain of phenethylamines influence their affinity and activity at MAO enzymes.[9]
The pivotal 2018 study reported the following inhibitory activities for 2C-I:[4][5]
| Compound | Target Enzyme | IC50 Value (µM) |
| 2C-I | MAO-A | 125 |
| 2C-I | MAO-B | 180 |
These values indicate that 2C-I is a weak inhibitor of both enzymes. For context, therapeutic MAO inhibitors like moclobemide (a reversible MAO-A inhibitor) and selegiline (an irreversible MAO-B inhibitor) have IC50 values in the low micromolar to nanomolar range.[8][12] However, even weak inhibition can be clinically relevant, especially at high doses or in individuals with compromised metabolic pathways. The objective of the following protocols is to provide a robust system for confirming these values and further characterizing the nature of this inhibition.
Core Experimental Workflow: In Vitro Characterization of MAO Inhibition
This section provides a step-by-step methodology for determining the IC50 values of 2C-I-HCl for both MAO-A and MAO-B using a commercially available, high-sensitivity luminescent assay system.
3.1 Objective: To quantify the inhibitory potency (IC50) of 2C-I-HCl against recombinant human MAO-A and MAO-B.
3.2 Mandatory Visualization: MAO Metabolic Pathway
The following diagram illustrates the central role of MAO in neurotransmitter catabolism, the process which this investigation hypothesizes 2C-I-HCl may disrupt.
Caption: Role of MAO in neurotransmitter metabolism and point of potential inhibition.
3.3 Protocol: Luminescent MAO Inhibition Assay (MAO-Glo™ Assay)
This protocol is adapted from the widely used Promega MAO-Glo™ Assay, which provides a simple, "add-and-read" format with high sensitivity.[11][13][14] The assay involves incubating the MAO enzyme with a luminogenic substrate; MAO activity converts the substrate into luciferin, which generates a light signal proportional to enzyme activity.[11][13]
3.3.1 Materials & Reagents:
-
2C-I-HCl (hydrochloride salt for solubility)
-
Recombinant Human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (contains luminogenic substrate, buffers, Luciferin Detection Reagent)[14]
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) for positive controls
-
DMSO (for compound dilution)
-
White, opaque 96-well assay plates
-
Plate-reading luminometer
3.3.2 Experimental Workflow Diagram:
Caption: High-level workflow for the in vitro MAO-Glo™ inhibition assay.
3.3.3 Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2C-I-HCl in DMSO. Create a 10-point, 3-fold serial dilution series in reaction buffer, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 0.05 µM). Prepare similar dilution series for the control inhibitors.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
25 µL of reaction buffer.
-
5 µL of 2C-I-HCl dilution, control inhibitor, or vehicle (DMSO/buffer) for "100% activity" wells.
-
10 µL of MAO-A or MAO-B enzyme.
-
For "no enzyme" background controls, add 10 µL of buffer instead of enzyme.
-
-
Enzyme Incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the test compound to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the luminogenic MAO substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[14]
-
Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[11][14]
-
Signal Stabilization: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer, recording the Relative Light Units (RLU).
3.4 Data Analysis: IC50 Determination
-
Background Subtraction: Subtract the average RLU from the "no enzyme" wells from all other wells.
-
Normalization: Calculate the percent inhibition for each concentration of 2C-I-HCl using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_vehicle))
-
Curve Fitting: Plot % Inhibition versus log[2C-I-HCl concentration]. Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Advanced Characterization: Determining the Mechanism of Inhibition
An IC50 value demonstrates if a compound inhibits an enzyme, but not how. Determining the mechanism (e.g., reversible vs. irreversible, competitive vs. non-competitive) is critical for understanding its pharmacological profile.
4.1 Objective: To determine if the inhibition of MAO by 2C-I-HCl is reversible or irreversible.
4.2 Protocol: Dialysis for Reversibility
This method distinguishes between compounds that bind covalently (irreversible) and those that bind non-covalently (reversible).[15] Irreversible inhibitors will remain bound to the enzyme after dialysis, while reversible inhibitors will be removed, restoring enzyme activity.[7][15]
-
Incubation: Incubate MAO-A or MAO-B with a high concentration of 2C-I-HCl (e.g., 5x IC50) for 60 minutes. As a control, incubate the enzyme with a known irreversible inhibitor (e.g., Selegiline) and a vehicle control.
-
Dialysis: Place the enzyme-inhibitor mixtures into dialysis cassettes (e.g., 10 kDa MWCO) and dialyze against a large volume of buffer for at least 24 hours, with multiple buffer changes.
-
Activity Assay: After dialysis, measure the residual activity of the MAO enzymes from all samples using the MAO-Glo™ assay described in Section 3.3.
-
Interpretation:
-
Reversible Inhibition: If 2C-I-HCl is a reversible inhibitor, enzyme activity will be significantly recovered compared to the pre-dialysis sample.
-
Irreversible Inhibition: If inhibition is irreversible, enzyme activity will remain low, similar to the irreversible control.[15]
-
Conclusion and Future Directions
The available evidence demonstrates that 2C-I is a weak, dual inhibitor of MAO-A and MAO-B.[4][5] The experimental framework provided in this guide allows for the independent verification of its inhibitory potency (IC50) and the determination of its mechanism of inhibition.
While the reported IC50 values of 125 µM (MAO-A) and 180 µM (MAO-B) suggest a low potential for clinically significant MAO inhibition at typical recreational doses, this may not hold true in overdose scenarios or for individuals with specific genetic polymorphisms affecting drug metabolism.[4][5]
Future research should focus on:
-
Enzyme Kinetics: Performing full kinetic studies (e.g., generating Michaelis-Menten and Lineweaver-Burk plots) to confirm the type of reversible inhibition (competitive, non-competitive, or mixed).
-
In Vivo Microdialysis: In animal models, measuring neurotransmitter levels in specific brain regions after 2C-I administration to see if there is an effect consistent with MAO inhibition.
-
Structural Biology: Co-crystallization of MAO enzymes with 2C-I to understand the binding interactions at an atomic level.
By rigorously applying these methodologies, researchers can build a comprehensive pharmacological profile of 2C-I-HCl, ensuring a deeper understanding of its potential risks and interactions.
References
- Edmondson, D. E., Binda, C., & Mattevi, A. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. PubMed.
- Wikipedia. (n.d.). 2C-I. Wikipedia.
- Promega Corporation. (n.d.). MAO-Glo™ Assay Protocol. Promega.
- Promega Corporation. (n.d.). MAO-Glo™ Assay Technical Bulletin #TB345. Promega.
- Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Promega.
- Promega Corporation. (n.d.). MAO-Glo™ Assay Systems. Promega.
- Scribd. (n.d.). 2C I Wikipedia. Scribd.
- Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist.
- Hill, S. L., et al. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology.
- Wikipedia. (n.d.). 2C (psychedelics). Wikipedia.
- Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis.
- Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. PubMed.
- Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology.
- BenchChem. (2025).
- Edmondson, D. E., et al. (2007). Initial reversible inhibition by mechanism-based inhibitors of MAO.
- Stahl, S. M. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited.
- Gabilan, N. H., et al. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. PubMed.
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 3. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. MAO-Glo™ Assay Systems [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Structural Analysis of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl)
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl), a synthetic phenethylamine. Addressed to researchers, analytical chemists, and drug development professionals, this document moves beyond rote protocols to deliver an integrated, multi-technique approach grounded in the principles of modern analytical chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section details not only the experimental methodology but also the underlying scientific rationale, ensuring a deep understanding of the data generated. The guide culminates in a holistic workflow designed for unambiguous structural confirmation, emphasizing scientific integrity and self-validating systems.
Introduction: The Analytical Challenge of Synthetic Phenethylamines
The 2C family of synthetic phenethylamines, first synthesized by Alexander Shulgin, are compounds of significant interest in pharmacology and forensic science.[1][2] 2,5-Dimethoxy-4-iodophenethylamine (2C-I), as its hydrochloride salt, is a potent serotonin 5-HT2A receptor agonist.[1][3] Its precise structural identification is paramount for understanding its pharmacological activity, ensuring purity in research settings, and for forensic verification.
The structure of 2C-I-HCl presents a unique analytical puzzle: a substituted aromatic ring, two methoxy groups, an ethylamine side chain, and a heavy iodine atom. This combination of features requires a multi-faceted analytical strategy to confirm connectivity, stereochemistry (where applicable), and the salt form. This guide provides the necessary protocols and interpretive insights to achieve this with a high degree of confidence.
Physicochemical & Handling Protocols
A foundational understanding of the material's properties is critical before any analysis.
Compound Identity and Properties
| Property | Value | Source(s) |
| Full Chemical Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride | [1][4] |
| Synonyms | 4-Iodo-2,5-dimethoxyphenethylamine HCl, 2C-I-HCl | [1][4] |
| CAS Number | 64584-32-3 | [5] |
| Molecular Formula | C₁₀H₁₄INO₂ · HCl | [4] |
| Molecular Weight | 343.59 g/mol | [4] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 246-250 °C | [1][4] |
| Solubility | Soluble in methanol and water; sparingly soluble in acetone. | [4] |
Safety and Handling Protocol
2C-I-HCl is a potent psychoactive compound and should be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of fine powders.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.[9]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
The Analytical Workflow: A Multi-Technique Approach
No single technique can provide absolute structural proof. The synergy between NMR, MS, and FTIR creates a self-validating system where the weaknesses of one method are compensated by the strengths of another.
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined in situ infrared and mass spectrometric analysis of high-energy heavy ion induced degradation of polyvinyl polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01062G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2,5-Dimethoxy-4-iodophenethylamine (2C-I): A Study in Shulgin's Methodical Approach
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
This guide provides a detailed technical overview of the synthetic chemistry behind 2,5-dimethoxy-4-iodophenethylamine (2C-I), a psychedelic phenethylamine first synthesized and documented by Alexander Shulgin. We will dissect the probable synthetic route, grounded in the principles outlined in his seminal work, PiHKAL: A Chemical Love Story.[1] The narrative emphasizes the chemical logic and causality behind the chosen reactions, moving beyond a simple recitation of steps to offer insights into the broader strategy of phenethylamine synthesis. This document details the multi-step process from commercially viable precursors to the final target molecule, including protocols for the synthesis of the key iodinated benzaldehyde intermediate, its conversion to a β-nitrostyrene, and the final reduction to the primary amine.
Part 1: Historical Context and Discovery
Alexander "Sasha" Shulgin (1925-2014) was a pioneering biochemist and pharmacologist whose work systematically explored the structure-activity relationships of psychoactive compounds.[2] His research, conducted largely in a home laboratory, led to the synthesis and bioassay of hundreds of novel substances. The "2C" family of compounds, a term he coined, refers to a class of psychedelic phenethylamines characterized by two methoxy groups at the 2 and 5 positions of the benzene ring and two carbon atoms between the ring and the amino group.[3][4]
2C-I was first synthesized by Shulgin in 1977 and later described in detail in his 1991 book PiHKAL.[5] The book, co-authored with his wife Ann Shulgin, is a unique blend of autobiography and a detailed laboratory manual for 179 different phenethylamine compounds.[1] Shulgin's work was foundational, aiming to create a map of psychoactive chemical space and understand how subtle molecular modifications could drastically alter a compound's effects on the human psyche.[6] 2C-I emerged from this systematic exploration as a potent and visually-oriented psychedelic.[7]
Part 2: A Retrosynthetic Analysis of 2C-I Synthesis
From a strategic standpoint, the most efficient and high-yielding synthesis of a substituted phenethylamine like 2C-I involves introducing the desired substituent (in this case, iodine) onto the aromatic ring at an early stage. Late-stage functionalization of the phenethylamine itself can be complicated by side reactions and purification challenges. Therefore, the logical retrosynthetic pathway begins by disconnecting the final amine, tracing back to a stable, functionalized aromatic aldehyde.
The core strategy is as follows:
-
Target Disconnection: The primary amine of 2C-I is disconnected, revealing a β-nitrostyrene precursor. This transformation is the reverse of a nitroalkene reduction.
-
Intermediate Disconnection: The nitroethene side chain is disconnected from the aromatic ring, identifying the key starting material: 2,5-dimethoxy-4-iodobenzaldehyde. This is the reverse of a Henry reaction (or Knoevenagel-type condensation).
-
Precursor Analysis: The synthesis then hinges on the effective preparation of this key iodinated aldehyde from simpler, commercially available aromatic compounds.
This strategic approach ensures that the sensitive amine functionality is introduced in the final step, maximizing overall yield and simplifying purification.
Part 3: Detailed Synthesis Protocols and Mechanistic Insights
Section 3.1: Synthesis of the Key Intermediate: 2,5-Dimethoxy-4-iodobenzaldehyde
The cornerstone of the synthesis is the creation of the appropriately substituted benzaldehyde. While Shulgin did not detail this specific precursor's synthesis in the 2C-I entry of PiHKAL, standard organohalogen chemistry provides a reliable path. A common method involves the direct electrophilic iodination of 2,5-dimethoxybenzaldehyde.
Causality and Experimental Choices:
-
Electrophilic Aromatic Substitution: The benzene ring, activated by two electron-donating methoxy groups, is highly susceptible to electrophilic attack.
-
Regioselectivity: The methoxy groups are ortho-, para-directing. The position para to the 2-methoxy group and ortho to the 5-methoxy group (the C4 position) is sterically accessible and electronically activated, making it the primary site for iodination.
-
Iodinating Agent: A combination of molecular iodine (I₂) and a suitable oxidizing agent (such as PIDA, phenyliodine diacetate) is effective for generating the electrophilic iodine species required for the substitution.[8]
Experimental Protocol: Iodination of 2,5-Dimethoxybenzaldehyde
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (N₂), combine 2,5-dimethoxybenzaldehyde (1.0 mmol), PIDA (1.5 mmol), and elemental iodine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 2 mL).[8]
-
Reaction Execution: Stir the mixture at 60 °C using a heating mantle for approximately 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).[8]
-
Workup: After cooling, quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium sulfite (Na₂SO₃) to consume any unreacted iodine.[8]
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,5-dimethoxy-4-iodobenzaldehyde.[8]
Section 3.2: Chain Elongation via Henry Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that condenses an aldehyde with a nitroalkane. This step efficiently builds the two-carbon side chain required for the phenethylamine skeleton.
Causality and Experimental Choices:
-
Mechanism: A basic catalyst, such as ammonium acetate, deprotonates the nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the β-nitrostyyrene.
-
Driving the Reaction: The reaction is often heated to drive the dehydration of the intermediate nitro-aldol, pushing the equilibrium towards the conjugated nitrostyrene product.
Experimental Protocol: Synthesis of 1-(2,5-dimethoxy-4-iodophenyl)-2-nitroethene
-
Reaction Setup: To a flask containing 2,5-dimethoxy-4-iodobenzaldehyde (10 mmol), add an excess of nitromethane, which serves as both reactant and solvent.
-
Catalysis: Add a catalytic amount of anhydrous ammonium acetate (e.g., 20 mol%).[9]
-
Reaction Execution: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. The solution will typically darken as the nitrostyrene forms.
-
Isolation: Cool the reaction mixture. The excess nitromethane can be removed under reduced pressure. The resulting crude solid or oil is the desired β-nitrostyrene, which can be recrystallized from a suitable solvent like ethanol or isopropanol to achieve high purity.
Section 3.3: Reduction of the Nitrostyrene to 2C-I
The final step is the concurrent reduction of both the alkene double bond and the nitro group to form the saturated primary amine. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they require strictly anhydrous conditions and careful handling.[9] A more modern, convenient, and scalable method employs sodium borohydride in the presence of a copper(II) salt.[10][11][12]
Causality and Experimental Choices:
-
Reducing System: The NaBH₄/CuCl₂ system is a facile, one-pot method that proceeds under mild conditions.[11] It is believed that Cu(II) is reduced in situ to an active copper species that facilitates the reduction of the nitro group, while the borohydride reduces the double bond.[10]
-
Advantages: This method avoids the hazards and stringent requirements of LiAlH₄, does not require an inert atmosphere, and typically results in high yields with short reaction times (10-30 minutes).[10][11]
Experimental Protocol: NaBH₄/CuCl₂ Reduction to 2C-I
-
Reagent Preparation: In a round-bottom flask, prepare a suspension of sodium borohydride (NaBH₄, 7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.[12]
-
Substrate Addition: Carefully add the 1-(2,5-dimethoxy-4-iodophenyl)-2-nitroethene (1.0 equivalent) in portions to the stirred suspension. This may cause an exothermic reaction.[12]
-
Catalyst Addition: Once the initial exotherm subsides, add a solution of copper(II) chloride (CuCl₂, 0.1 equivalents) dropwise.[12]
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain reflux for 15-30 minutes.[12]
-
Workup and Isolation:
-
Cool the mixture to room temperature and add a 25% NaOH solution to decompose borate complexes.[12]
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic extracts, dry over a drying agent (e.g., MgSO₄), and filter.
-
The freebase can be isolated by evaporating the solvent. For purification and stable storage, the amine is often converted to its hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like ether or dioxane, which causes the salt to precipitate.[11]
-
Part 4: Physicochemical & Pharmacological Data
The following table summarizes the key properties of 2C-I as documented by Shulgin and other sources.
| Property | Value | Source |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | [5] |
| Chemical Formula | C₁₀H₁₄INO₂ | [5] |
| Molar Mass | 307.13 g/mol | [5] |
| Form (HCl Salt) | White Crystalline Solid | [13] |
| Dosage Range | 14 - 22 mg | [5] |
| Duration of Action | 6 - 10 hours | [5] |
| Onset of Action | ~40 minutes | [5] |
Conclusion
The synthesis of 2C-I is a prime example of the logical and methodical approach Alexander Shulgin applied to the exploration of phenethylamines. The pathway, proceeding through a stable and strategically functionalized aldehyde intermediate, represents an efficient and robust method for constructing the target molecule. By understanding the chemical principles behind each step—from electrophilic substitution to condensation and final reduction—researchers can appreciate the elegance of the synthesis and apply these foundational techniques to the development of other novel compounds. Shulgin's work, as documented in PiHKAL, remains an invaluable resource, not merely as a "cookbook," but as a masterclass in synthetic strategy and the art of chemical exploration.[1]
References
-
CHEN, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. 14
-
ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis. Retrieved January 6, 2026, from ChemicalBook.
-
Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved January 6, 2026, from Safrole. 15
-
ChemicalBook. (2024, December 11). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. Retrieved January 6, 2026, from ChemicalBook. 16
-
BenchChem. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved January 6, 2026, from BenchChem. 17
-
Wikipedia. (n.d.). 2C (psychedelics). Retrieved January 6, 2026, from Wikipedia.
-
Grokipedia. (n.d.). 2C-I. Retrieved January 6, 2026, from Grokipedia. 18
-
Reddit. (2023, February 19). 2C-I Synthesis (Procedure in Comments). r/PsychLaboratory.
-
Shulgin, A., & Shulgin, A. (n.d.). PiHKAL #33: 2C-I. Erowid Online Books. Retrieved January 6, 2026, from Erowid.
-
BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Retrieved January 6, 2026, from BenchChem. 10
-
PsychonautWiki. (n.d.). 2C-I. Retrieved January 6, 2026, from PsychonautWiki.
-
The Hive. (n.d.). Reduction of Nitrostyrenes using Red-Al. Erowid. Retrieved January 6, 2026, from Erowid.
-
Angeletti, E., et al. (2017). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 13, 2634–2639.
-
ScienceMadness.org. (2018, July 11). Nitrostyrene reduction using NaBH4/CuCl2. Retrieved January 6, 2026, from ScienceMadness.org. 12
-
Reddit. (2023, February 19). 2C-I Synthesis Success (Procedure in Comments). r/TheeHive.
-
Reddit. (2019, January 29). Nitrostyrene reduction. r/OrganicChemistry.
-
MAPS. (2010, October 2). Born Illegal: The Shulgins and 2C-I. Retrieved January 6, 2026, from Multidisciplinary Association for Psychedelic Studies.
-
Various Authors. (n.d.). 2C-I References. Wikipedia.
-
Wikipedia. (n.d.). PiHKAL. Retrieved January 6, 2026, from Wikipedia.
-
Wikipedia. (n.d.). Alexander Shulgin. Retrieved January 6, 2026, from Wikipedia.
-
Wikipedia. (n.d.). 2C-I. Retrieved January 6, 2026, from Wikipedia.
-
Shulgin, A., & Shulgin, A. (n.d.). PiHKAL #23: 2C-D. Erowid Online Books. Retrieved January 6, 2026, from Erowid.
-
Scribd. (n.d.). 2C B Synthesis IceCool PDF. Retrieved January 6, 2026, from Scribd.
-
The Royal Society of Chemistry. (n.d.). Supporting Information For: PIDA/I₂-Mediated C-H Iodination of Arylaldehydes. Retrieved January 6, 2026, from The Royal Society of Chemistry. 8
-
ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis. Retrieved January 6, 2026, from ChemicalBook.
-
Psychedelics.com. (2023, May 2). 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin. Retrieved January 6, 2026, from Psychedelics.com.
-
Forensic Toxicology Expert. (n.d.). The 2C-phenethylamines Have Arrived. Retrieved January 6, 2026, from Forensic Toxicology Expert.
-
VICE. (n.d.). SiHKAL: Shulgins I Have Known and Loved. Retrieved January 6, 2026, from VICE.
Sources
- 1. PiHKAL - Wikipedia [en.wikipedia.org]
- 2. Alexander Shulgin - Wikipedia [en.wikipedia.org]
- 3. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 4. forensictoxicologyconsultant.com [forensictoxicologyconsultant.com]
- 5. 2C-I - Wikipedia [en.wikipedia.org]
- 6. vice.com [vice.com]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. rsc.org [rsc.org]
- 9. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 12. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Erowid Online Books : "PIHKAL" - #23 2C-D [erowid.org]
- 14. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 15. safrole.com [safrole.com]
- 16. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 17. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 18. grokipedia.com [grokipedia.com]
Neurochemical profile of 2,5-Dimethoxy-4-iodophenethylamine HCl
An In-Depth Technical Guide to the Neurochemical Profile of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)
Abstract
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, it is recognized for its potent psychoactive effects, which are primarily mediated by its interaction with the serotonergic system.[1] This technical guide provides a comprehensive analysis of the neurochemical profile of 2C-I hydrochloride (HCl), synthesizing data from in-vitro and in-vivo studies. We will explore its pharmacodynamics, including receptor binding affinities and downstream signaling cascades, its pharmacokinetic properties focusing on metabolism, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a foundational resource for professionals engaged in neuropharmacology, toxicology, and the development of novel therapeutics.
Pharmacodynamics: Receptor Interactions and Mechanism of Action
The neurochemical activity of 2C-I is multifaceted, though its hallmark psychedelic effects are attributed to its function as a serotonin receptor agonist. Like other classic hallucinogens, 2C-I belongs to the phenethylamine class, which is structurally related to neurotransmitters like dopamine and norepinephrine.[2][3][4]
Primary Mechanism: Serotonin 5-HT₂ Receptor Agonism
The principal mechanism underlying the psychoactive effects of 2C-I is its agonist activity at the serotonin 5-HT₂A receptor.[5][6] This receptor is a key target for most classic psychedelics, including tryptamines (e.g., psilocybin) and ergolines (e.g., LSD).[3][7] Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR) highly expressed in the cerebral cortex, is known to modulate cognition, perception, and mood.[8][9][10][11]
In-vivo studies in rodents confirm this mechanism. The administration of 2C-I induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans.[12][13] This response is completely blocked by the selective 5-HT₂A antagonist M100,907, providing direct evidence of 5-HT₂A receptor mediation.[12][13]
Receptor Binding and Functional Profile
2C-I exhibits a complex binding profile across various monoamine receptors. While its primary activity is at 5-HT₂ subtypes, it also interacts with other serotonergic, adrenergic, and trace amine-associated receptors.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy | Notes | Reference(s) |
| 5-HT₂A | 1.6 - 54 | 1.2 - 53 | Partial to Full Agonist | Primary target for psychedelic effects. | [14] |
| 5-HT₂C | 40 - 347 | - | Agonist | Binds more potently than 5-HT₂A in some studies. | [6][14] |
| 5-HT₂B | - | 44 - 3309 | Agonist | - | [14] |
| 5-HT₁A | 660 - 2368 | >10,000 | Low Affinity / Efficacy | Exhibits 17- to 830-fold greater affinity for 5-HT₂A. | [14] |
| α₁-Adrenergic | 0.3 - 0.9 µM (for NBOMe analogs) | Agonist | May contribute to stimulant properties. | [6][15] | |
| TAAR1 (rat/mouse) | 4.8 - 68 (rat), 55 - 2337 (mouse) | - | Binds potently to rodent TAAR1. | [16] | |
| SERT | High nanomolar range | Very low potency (inhibitor) | Measurable affinity but weak functional inhibition. | [16] | |
| DAT / NET | Very low affinity | Very low potency (inhibitor) | Negligible interaction with dopamine and norepinephrine transporters. | [16] | |
| Dopamine D₁-D₃ | >1000 | - | No quantifiable affinity. | [16] |
Note: Data is compiled from studies on 2C-I and related 2C compounds. Specific values can vary based on experimental conditions.
The data indicates that 2C-I is a potent 5-HT₂A and 5-HT₂C receptor agonist with significantly lower affinity for other receptors and transporters.[6][14] This selectivity for the 5-HT₂ receptor family is a defining characteristic of the 2C series. In-vitro studies have also demonstrated that 2C-I can inhibit the reuptake of dopamine, serotonin, and norepinephrine, although its potency as a reuptake inhibitor is low compared to its receptor agonist activity.[6]
Post-Receptor Signaling Pathways
Activation of the 5-HT₂A receptor by an agonist like 2C-I initiates an intracellular signaling cascade primarily through the Gq/G₁₁ protein pathway.[9][11]
-
Gq Protein Activation: Ligand binding causes a conformational change in the 5-HT₂A receptor, activating the associated Gαq subunit.
-
PLC Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17]
-
Downstream Effects: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG and the increased Ca²⁺ levels activate Protein Kinase C (PKC), leading to the phosphorylation of various cellular proteins and subsequent modulation of neuronal excitability and gene expression.[17]
Pharmacokinetics: Metabolism and Elimination
The metabolism of 2C-I has been characterized primarily in rat models, providing crucial insights into its biotransformation. The compound undergoes extensive metabolism before excretion.
Metabolic Pathways
Studies on rat urine have identified several key metabolic transformations for 2C-I.[18] The primary pathways include:
-
O-Demethylation: Removal of one or both methoxy groups at the 2- and 5-positions of the phenyl ring.
-
Deamination: Removal of the amine group, a reaction primarily catalyzed by monoamine oxidase enzymes (MAO-A and MAO-B).[1][18]
-
Oxidation/Reduction: Following deamination, the resulting aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
-
N-Acetylation: Addition of an acetyl group to the primary amine.
These pathways can occur in combination, leading to a variety of metabolites. For instance, O-demethylation may be followed by N-acetylation or deamination.[18]
Excretion
The parent compound and its various metabolites are partially excreted as conjugates (e.g., glucuronides or sulfates), which increases their water solubility and facilitates renal clearance.[18]
Clinical Implications: Drug Interactions
The significant role of MAO enzymes in the metabolism of 2C-I implies a high potential for dangerous drug-drug interactions.[1] Co-administration with Monoamine Oxidase Inhibitors (MAOIs) can severely impair the breakdown of 2C-I, leading to a dramatic increase in its bioavailability and duration of action, potentially resulting in a hypertensive crisis or serotonin syndrome.[1]
Analytical Chemistry and Detection
The unequivocal identification and quantification of 2C-I and its metabolites in biological matrices are critical for both forensic toxicology and clinical research. The preferred methods involve hyphenated chromatographic and mass spectrometric techniques.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the detection of 2C-I, often requiring derivatization (e.g., acetylation) to improve its chromatographic properties and produce characteristic mass spectra.[18][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity.[20][21] It allows for the simultaneous quantification of the parent drug and its metabolites in complex matrices like urine and blood without the need for derivatization.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to characterize the neurochemical profile of a compound must be robust and well-defined. Below are outlines for two fundamental experimental protocols.
Protocol: Radioligand Receptor Binding Assay
This in-vitro assay is used to determine the binding affinity (Ki) of 2C-I for a specific receptor.
-
Objective: To quantify the interaction between 2C-I and a target receptor (e.g., human 5-HT₂A).
-
Principle: The assay measures the ability of unlabeled 2C-I to compete with and displace a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) from the receptor. The concentration of 2C-I that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).
-
Methodology:
-
Preparation of Membranes: Homogenize cells or tissues known to express the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A receptor gene) in an appropriate buffer to create a membrane preparation.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 2C-I HCl (typically in a serial dilution).
-
Control Wells: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known competing drug).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2C-I concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
-
Protocol: In-Vivo Microdialysis in Rodents
This in-vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal following drug administration.
-
Objective: To measure changes in dopamine, serotonin, and/or glutamate levels in a brain region like the prefrontal cortex following systemic administration of 2C-I.
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF, which is then collected as "dialysate" for analysis.
-
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula aimed at the prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer 2C-I HCl (e.g., via subcutaneous or intraperitoneal injection) at the desired dose.
-
Post-Injection Collection: Continue to collect dialysate samples for several hours following the injection.
-
Sample Analysis: Analyze the concentration of neurotransmitters in each dialysate sample using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MS.
-
Data Analysis: Express the neurotransmitter concentrations in each post-injection sample as a percentage of the average baseline concentration. Plot these percentage changes over time to visualize the effect of 2C-I on neurotransmitter release.
-
Conclusion
The neurochemical profile of 2,5-Dimethoxy-4-iodophenethylamine HCl is defined by its potent agonist activity at serotonin 5-HT₂A and 5-HT₂C receptors, which drives its primary psychedelic effects through the Gq-protein signaling cascade. While it displays a complex polypharmacology, its affinity for other monoamine receptors and transporters is substantially lower, distinguishing its mechanism from that of stimulants like amphetamine. Its metabolism is extensive and reliant on MAO enzymes, creating a significant risk for interactions with MAOI medications. A thorough understanding of this profile, grounded in robust analytical and pharmacological methodologies, is essential for the scientific community to accurately assess the therapeutic potential, toxicological risks, and public health implications of 2C-I and the continually emerging class of novel psychoactive phenethylamines.
References
-
Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from [Link]
-
Wikipedia. (2024). Serotonin 5-HT2A receptor agonist. Retrieved from [Link]
-
ResearchGate. (2023). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Retrieved from [Link]
-
Palamar, J. J., & Feduccia, A. A. (2015). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 11(3), 353–356. Retrieved from [Link]
-
Spirit Pharmacist. (2024, May 2). Phenethylamines: Dopamine Release and Duration of Action. Retrieved from [Link]
-
ResearchNow. (n.d.). Introduction to the chemistry and pharmacology of psychedelic drugs. Retrieved from [Link]
-
Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. Retrieved from [Link]
-
Davis, A. K., Survey, P., & Data, I. (2020). Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. Frontiers in Psychiatry, 11. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. Retrieved from [Link]
-
REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]
-
UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
-
Kaizaki, A., Tanaka, S., & Numazawa, S. (2022). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. The Journal of Toxicological Sciences, 47(2), 73–81. Retrieved from [Link]
-
ResearchGate. (2019, May 8). Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives). Retrieved from [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Retrieved from [Link]
-
ResearchGate. (n.d.). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine.... Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine.... Retrieved from [Link]
-
Lee, H. M., & Lee, J. Y. (2012). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Archives of Pharmacal Research, 35(5), 895–900. Retrieved from [Link]
-
Silva, J. P., Martins, J., & Costa, V. M. (2021). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Archives of Toxicology, 95(1), 1–19. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Retrieved from [Link]
-
Wikipedia. (2024). 2C-I. Retrieved from [Link]
-
Silva, T., Valente, M. J., & Félix, L. M. (2024). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. International Journal of Molecular Sciences, 25(7), 3698. Retrieved from [Link]
-
UNODC. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Retrieved from [Link]
-
Scribd. (n.d.). 2C I Wikipedia. Retrieved from [Link]
-
Reddit. (2023, February 19). 2C-I Synthesis Success (Procedure in Comments). Retrieved from [Link]
-
Stellpflug, S. J., Kealey, S. E., & Hegarty, C. B. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45–50. Retrieved from [Link]
-
MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
Theobald, D. S., Maurer, H. H., & Staack, R. F. (2005). New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(9), 1157–1172. Retrieved from [Link]
-
Cychowska, M., Błachut, D., & Szukalska, M. (2013). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Forensic Sciences, 58(1), 195–202. Retrieved from [Link]
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]
- 3. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 4. Details for Phenethylamines [unodc.org]
- 5. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 6. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. What are the key players in the pharmaceutical industry targeting 5-HT2A? [synapse.patsnap.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. unitedchem.com [unitedchem.com]
- 21. selectscience.net [selectscience.net]
The In-Depth Technical Guide to 2C-I-HCl Metabolism and Urinary Metabolite Identification
This guide provides a comprehensive technical overview of the metabolic fate of 4-iodo-2,5-dimethoxyphenethylamine (2C-I), a psychoactive phenethylamine, and a detailed exploration of the analytical methodologies for the identification of its metabolites in human urine. Designed for researchers, scientists, and professionals in drug development and forensic toxicology, this document synthesizes current scientific understanding with practical, field-proven insights to facilitate robust and reliable analysis.
Introduction to 2C-I: A Psychoactive Phenethylamine
4-Iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines. It is structurally related to mescaline and is known for its hallucinogenic and stimulant effects. The hydrochloride salt (HCl) is a common form in which this compound is found. Understanding the metabolism and excretion of 2C-I is critical for clinical diagnostics, forensic investigations, and in the broader context of drug safety and pharmacology.
The Metabolic Journey of 2C-I in Humans
The biotransformation of 2C-I primarily occurs in the liver through a series of enzymatic reactions designed to increase its water solubility and facilitate its elimination from the body. The metabolism of 2C-I, like other 2C-series compounds, is predominantly governed by Phase I and Phase II metabolic pathways.
Phase I Metabolism: The Initial Transformation
Phase I metabolism of 2C-I involves the modification of the parent molecule through oxidation, reduction, or hydrolysis. For 2C-I, the key Phase I reactions are O-demethylation, deamination, and N-acetylation.
-
O-Demethylation: This process involves the removal of a methyl group from one or both of the methoxy groups on the phenyl ring. This reaction is typically catalyzed by Cytochrome P450 (CYP) enzymes. While the specific CYP isozymes involved in 2C-I metabolism are not definitively established, studies on related 2C compounds suggest a minor role for enzymes like CYP2D6. However, for 2C-I specifically, CYP2D6 involvement appears to be minimal[1].
-
Deamination: The primary pathway for the metabolism of many phenethylamines, including 2C-I, is oxidative deamination. This reaction is primarily catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[1][2][3][4]. The deamination of 2C-I leads to the formation of an unstable aldehyde intermediate, which is then further metabolized.
-
N-Acetylation: The primary amine group of 2C-I can undergo N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs), to form an N-acetylated metabolite.
The initial metabolic transformations of 2C-I result in a variety of intermediate metabolites, which can then be further processed. The aldehyde intermediate from deamination can be oxidized to a carboxylic acid or reduced to an alcohol.
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to form highly water-soluble compounds that are readily excreted in the urine. The primary Phase II reactions for 2C-I metabolites are glucuronidation and sulfation. The hydroxyl groups introduced during O-demethylation and the alcohol metabolites formed from deamination are susceptible to conjugation with glucuronic acid or sulfate. It is important to note that a significant portion of 2C-I metabolites are excreted in their conjugated forms[5].
Diagram: Proposed Metabolic Pathways of 2C-I
Caption: Proposed metabolic pathways of 2C-I-HCl in humans.
Urinary Metabolite Identification: A Step-by-Step Technical Workflow
The identification and quantification of 2C-I and its metabolites in urine require a robust and validated analytical workflow. The following sections outline the key experimental protocols, from sample preparation to instrumental analysis.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analytes of interest from the complex urine matrix and to prepare them for instrumental analysis.
3.1.1. Enzymatic Hydrolysis of Conjugated Metabolites
Since a significant portion of 2C-I metabolites are excreted as glucuronide and sulfate conjugates, enzymatic hydrolysis is a critical first step to cleave these conjugates and release the free metabolites for analysis[5].
Protocol: Enzymatic Hydrolysis
-
To 1 mL of urine sample, add an appropriate internal standard.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).
-
Incubate the mixture at 37°C for at least 4 hours, or overnight.
-
Cool the sample to room temperature before proceeding to extraction.
3.1.2. Solid-Phase Extraction (SPE) for Analyte Clean-up and Concentration
Solid-phase extraction is a highly effective technique for removing interfering substances from the urine matrix and concentrating the analytes of interest.
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Apply the hydrolyzed urine sample to the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Drying: Dry the cartridge under a stream of nitrogen or vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.
Instrumental Analysis: The Core of Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the analysis of 2C-I and its metabolites.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of 2C-I and its metabolites, which contain polar functional groups, derivatization is necessary to increase their volatility and improve their chromatographic properties.
Protocol: Derivatization for GC-MS
-
To the dried extract from the SPE step, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
Table 1: Typical GC-MS Parameters for 2C-I Metabolite Analysis
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Scan Range | 50-550 m/z |
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds, often without the need for derivatization.
Table 2: Typical LC-MS/MS Parameters for 2C-I Metabolite Analysis
| Parameter | Setting |
| LC Column | C18 column, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Diagram: Analytical Workflow for Urinary Metabolite Identification
Caption: A typical workflow for the identification of 2C-I metabolites in urine.
Data Analysis and Interpretation
The final step in the analytical workflow is the analysis and interpretation of the data generated by the mass spectrometer.
-
Metabolite Identification: The identification of metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards. In the absence of reference standards, tentative identification can be made based on the characteristic fragmentation patterns of the 2C-I structure and its predicted metabolites.
-
Quantification: For quantitative analysis, a calibration curve is constructed using a series of standards of known concentrations. The concentration of the metabolites in the urine sample is then determined by comparing the peak area of the analyte to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations in the sample preparation and instrument response.
In-Vitro Metabolism Studies: A Mechanistic Insight
In-vitro models, such as human liver microsomes and hepatocytes, are invaluable tools for elucidating the specific enzymes and pathways involved in drug metabolism[6].
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that is enriched in CYP and UGT enzymes. They are a cost-effective and high-throughput model for studying Phase I and Phase II metabolism[7].
-
Human Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in-vitro metabolism studies as they contain the full complement of drug-metabolizing enzymes and cofactors, providing a more physiologically relevant model[8][6].
Protocol: In-Vitro Metabolism with Human Liver Microsomes
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2C-I-HCl (e.g., 1 µM final concentration).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites formed.
Synthesis and Characterization of Metabolite Standards
The unambiguous identification of metabolites relies on the availability of pure reference standards. The synthesis of predicted metabolites is a crucial step in validating analytical findings. The synthesized compounds should be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm their structure and purity[9][10].
Conclusion and Future Perspectives
This guide has provided a detailed overview of the metabolism of 2C-I-HCl and the analytical strategies for the identification of its urinary metabolites. The primary metabolic pathways involve O-demethylation, deamination, and N-acetylation, with subsequent conjugation. The analytical workflow, centered around enzymatic hydrolysis, solid-phase extraction, and analysis by GC-MS or LC-MS/MS, provides a robust framework for the detection and quantification of these compounds.
Future research should focus on obtaining more comprehensive data on the human metabolism of 2C-I, including the identification and quantification of all major urinary metabolites in a controlled study. Further characterization of the specific CYP and NAT enzymes involved in 2C-I metabolism will provide a more complete understanding of its biotransformation and potential for drug-drug interactions. The development and commercial availability of certified reference standards for all major metabolites will be essential for the standardization and validation of analytical methods in clinical and forensic laboratories.
References
-
Theobald, D. S., et al. (2006). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). Biochemical Pharmacology, 72(11), 1755-1763. [Link]
-
Clinical Lab Products. (2014). Certified Reference Materials for 2C Amine Internal Standards. [Link]
-
ResearchGate. (n.d.). Synthesized reference standards for 9 potential 25C-and 25I-NBOMe...[Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
Orochem Technologies Inc. (n.d.). High Throughput Sample Preparation Method for Drugs of Abuse in Urine. [Link]
-
Hill, S. L., & Thomas, S. H. (2011). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 7(2), 165–168. [Link]
-
Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Medicine, 59, 135-148. [Link]
-
Theobald, D. S., et al. (2005). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of mass spectrometry : JMS, 40(1), 105–116. [Link]
-
Wikipedia. (2023). 2C (psychedelics). [Link]
-
Kim, J. H., et al. (2010). Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization. Journal of separation science, 33(12), 1767–1778. [Link]
-
Urich, E., et al. (2012). An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid. British journal of clinical pharmacology, 74(2), 307–318. [Link]
-
ResearchGate. (n.d.). Mass spectra (and MS-MS), predominant fragmentation patters, structures...[Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75–89. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2019). Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 43(9), 713–720. [Link]
-
Dean, L. (2012). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of the American Pharmacists Association, 52(6), e284–e292. [Link]
-
Wikipedia. (2023). 2C-I. [Link]
-
Martens, G. H., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875–894. [Link]
-
ResearchGate. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]
-
Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
Krotulski, A. J., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug testing and analysis, 9(6), 893–904. [Link]
-
Gómez-Lechón, M. J., et al. (2004). Human hepatic cell cultures: in vitro and in vivo drug metabolism. Current drug metabolism, 5(5), 443–462. [Link]
-
ResearchGate. (n.d.). (PDF) Targeting human urinary metabolome by LC-MS/MS: A review. [Link]
-
MDPI. (2022). A Comparative Metabolomics Study of Multiple Urological Diseases by Highly Sensitive Dansylation Isotope Labeling LC-MS. [Link]
-
Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(2), 247–256. [Link]
-
Wang, Y., & Liu, J. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wagmann, L., et al. (2019). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. Drug testing and analysis, 11(10), 1507–1520. [Link]
-
ResearchGate. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
Martens, G. H., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. [Link]
-
Restek. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]
-
Liu, Z., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules (Basel, Switzerland), 29(13), 2928. [Link]
-
Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques. Journal of mass spectrometry : JMS, 41(11), 1509–1519. [Link]
-
Al-Ishaq, R. K., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International journal of molecular sciences, 24(21), 15849. [Link]
-
Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808. [Link]
-
Wolf, J. K., & Clardy, J. (2016). NMR-spectroscopic analysis of mixtures: from structure to function. Natural product reports, 33(4), 526–542. [Link]
-
Krotulski, A. J., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug testing and analysis, 9(6), 893–904. [Link]
-
Baker, G. B., et al. (1991). Metabolism of Monoamine Oxidase Inhibitors. Journal of Psychiatry & Neuroscience, 16(4), 200–205. [Link]
-
MDPI. (2022). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. [Link]
-
Emwas, A. H. (2015). NMR Spectroscopy for Metabolomics Research. Metabolites, 5(1), 1–36. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of neonicotinoid metabolites in human urine using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 5. New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human hepatic cell cultures: in vitro and in vivo drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 2C-I-HCl in Biological Samples
Introduction
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a synthetic psychedelic phenethylamine that has gained notoriety as a novel psychoactive substance (NPS). Due to its potential for abuse and associated adverse health effects, there is a growing need for robust and reliable analytical methods for the quantification of 2C-I and its metabolites in biological specimens. This document provides detailed application notes and protocols for the quantitative analysis of 2C-I hydrochloride (2C-I-HCl) in biological matrices, such as blood, plasma, and urine.
The methodologies described herein are intended for researchers, forensic toxicologists, and drug development professionals. The protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented with an emphasis on sample preparation, chromatographic separation, and mass spectrometric detection. Adherence to established bioanalytical method validation guidelines from regulatory bodies is essential for ensuring the accuracy and reliability of the data.
Physicochemical Properties of 2C-I-HCl
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Chemical Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₄INO₂ · HCl | [1] |
| Molar Mass | 307.13 g/mol (free base) | [1] |
| Appearance | Crystalline solid | |
| Nature | Basic compound | [2] |
Metabolism
Understanding the metabolic fate of 2C-I is crucial for identifying appropriate analytical targets. While specific studies on 2C-I metabolism are limited, phenethylamines generally undergo oxidative deamination, N-acetylation, and hydroxylation. For the "2C" series of compounds, key metabolic pathways include hydroxylation and N-acetylation.
Sample Handling and Stability
Proper sample collection, storage, and handling are paramount to ensure the integrity of the analytical results.
-
Collection: Biological samples (blood, urine) should be collected in appropriate containers (e.g., EDTA tubes for plasma).
-
Storage: To prevent degradation, samples should be stored frozen, ideally at -20°C or lower, as soon as possible after collection.[3][4] Studies on related phenethylamines have shown that storage at -20°C minimizes degradation over extended periods.[3][4] Repeated freeze-thaw cycles should be avoided.
-
Light Exposure: Protect samples from direct light to prevent potential photodegradation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of 2C-I in biological matrices due to its high sensitivity, selectivity, and throughput.
Principle
This method involves the extraction of 2C-I from the biological matrix, followed by chromatographic separation using reversed-phase HPLC and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response. While a specific deuterated standard for 2C-I was not identified in the literature, a closely related labeled compound, such as 2C-B-d4 or mescaline-d9, could be evaluated for suitability.
Workflow Overview
Caption: LC-MS/MS workflow for 2C-I quantification.
Detailed Protocol: Quantification of 2C-I in Human Urine
This protocol is adapted from methodologies developed for the analysis of the "2C" series of compounds.[5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
CLEAN SCREEN® XCEL I SPE Columns (or equivalent mixed-mode cation exchange SPE columns)
-
100 mM Phosphate buffer (pH 6.0)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
1% HCl in Methanol
-
Internal Standard (IS) solution (e.g., a suitable deuterated analog)
-
-
Procedure:
-
To 1-2 mL of urine, add 3 mL of 100 mM phosphate buffer (pH 6.0) and the appropriate volume of IS. Vortex to mix.[6]
-
Column Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the column to dry.
-
Sample Loading: Load the prepared sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[6]
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and then 3 mL of methanol. Dry the column thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6]
-
Evaporation and Reconstitution: Add 50 µL of 1% HCl in methanol to the eluate to form the hydrochloride salt and prevent volatilization.[5] Evaporate the sample to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water/methanol with 0.1% formic acid).[6]
-
2. LC-MS/MS Instrumental Parameters
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: UCT Selectra DA, 100 x 2.1 mm, 3 µm (or equivalent reversed-phase column).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: 0.1% Formic acid in Methanol.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40°C.[6]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 1.5 15 8.0 85 8.1 15 | 12.0 | 15 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z 2C-I (Quantifier) 308.0 277.0 2C-I (Qualifier) 308.0 165.0 Note: These transitions are based on available data for 2C-I and should be optimized on the specific instrument used.[5]
Quantitative Performance
The following table summarizes expected performance characteristics based on data for 2C-I and related compounds.[5]
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | < 15% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the confirmatory analysis of 2C-I. Due to the polar nature and low volatility of phenethylamines, derivatization is required to improve their chromatographic properties.
Principle
This method involves the extraction of 2C-I from the biological matrix, followed by chemical derivatization to create a more volatile and thermally stable compound. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Workflow Overview
Caption: GC-MS workflow for 2C-I quantification.
Detailed Protocol: Quantification of 2C-I in Whole Blood
This protocol is based on established methods for the analysis of phenethylamines and related 2C compounds.[7][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Materials:
-
Whole blood
-
Internal Standard (IS) solution (e.g., a suitable deuterated analog)
-
Saturated Sodium Carbonate solution
-
Extraction Solvent (e.g., Hexane:Ethyl Acetate, 9:1 v/v)
-
Derivatizing Agent: N-methyl-bis-trifluoroacetamide (MBTFA) or Heptafluorobutyric anhydride (HFBA)[7][8]
-
Ethyl Acetate (GC grade)
-
-
Procedure:
-
To 1 mL of whole blood in a glass tube, add the appropriate amount of IS.
-
Add 1 mL of saturated sodium carbonate solution to basify the sample (pH > 9).
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of MBTFA (or HFBA). Cap the tube and heat at 70°C for 30 minutes.[7]
-
Cool the sample to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumental Parameters
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions for Derivatized 2C-I: The specific ions will depend on the derivatizing agent used. For the trifluoroacetyl (TFA) derivative of the closely related 2C-B, characteristic ions include m/z 242, 229, and 148.[7] Similar fragmentation patterns would be expected for the 2C-I derivative and should be determined by analyzing a derivatized standard.
Quantitative Performance
The following table provides expected performance characteristics for a GC-MS method for 2C compounds.[8]
| Parameter | Expected Value |
| Linearity Range | 5 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 µg/L |
| Accuracy (Bias) | < ±15% |
| Precision (% CV) | < 15% |
Method Validation
All analytical methods used for the quantification of drugs in biological samples must be thoroughly validated to ensure their reliability. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effects: The effect of co-eluting, interfering substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The LC-MS/MS and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of 2C-I-HCl in biological samples. The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Proper method validation is a critical prerequisite for the application of these protocols in a research or forensic setting to ensure the generation of high-quality, defensible data.
References
- Benchchem. (2025).
- United Chemical Technologies (UCT). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
- Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- United Chemical Technologies (UCT). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
- Miki, A., et al. (2023). Temperature and time after urine collection affect the detection of phenethylamine, a substance prohibited in sports. Drug Testing and Analysis.
- Skemman. (2020). Stability of addictive drugs in blood samples in storage.
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
- Agilent Technologies, Inc. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- Juhascik, M. P., & Levisky, J. A. (2006). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of Analytical Toxicology.
- Romberg, R. W., et al. (1994). Stability of drugs of abuse in urine samples stored at -20 degrees C. Journal of Analytical Toxicology.
- Miki, A., et al. (2003). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization.
- Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
- Levine, B., et al. (1998). Stability of Phencyclidine in Stored Blood Samples. Journal of Analytical Toxicology.
- Thermo Fisher Scientific. SPE for biological fluids.
- ResearchGate. (2020). identification and determination of 2,5-dimetoxy-4-bromophenethylamine (2c-b)
- Amini, A., et al. (2007). Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry. Journal of the Iranian Chemical Society.
- Benchchem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Agilent Technologies, Inc. (2021). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ.
- ResearchGate. Chromatograms for the quantifier MRM transitions of phenethylamine,....
- Clinical Lab Products. (2013). Certified Reference Materials for 2C Amine Internal Standards.
- Aira, M., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research.
- Edwards, D. J., et al. (1982). Rapid analysis of beta-phenylethylamine in tissues and body fluids utilizing pentafluorobenzoylation followed by electron-capture gas chromatography.
- Phenomenex. The Complete Guide to Solid Phase Extraction (SPE).
- University of Colorado Boulder.
- Hoofnagle, A. N., et al. (2011). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. Clinical Chemistry.
- Agilent Technologies, Inc. (2021). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ.
- Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis.
- Sigma-Aldrich.
- Lee, J., et al. (2020).
- Syngene International Ltd. (2023).
- Concheiro, M., et al. (2008). Analysis of forensically relevant drugs in blood and urine by conventional and advanced liquid chromatography-tandem mass spectrometry methods.
- Al-Soud, Y. A., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Egyptian Journal of Forensic Sciences.
- Mason, K. E., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Forensic Chemistry.
- United Chemical Technologies. Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
- National Referral Laboratory. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A.
- Benchchem. A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
- ResearchGate. Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma.
- Peters, F. T., et al. (2005). Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry. Journal of Mass Spectrometry.
- Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis.
- Saito, K., et al. (2024).
- Wikipedia. 2C-I.
- Guedes, J., et al. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics.
- Li, H., et al. (2025). Voxel-level radiomics and deep learning for predicting pathologic complete response in esophageal squamous cell carcinoma after neoadjuvant immunotherapy and chemotherapy. eClinicalMedicine.
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Temperature and time after urine collection affect the detection of phenethylamine, a substance prohibited in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of drugs of abuse in urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. unitedchem.com [unitedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Qualitative Analysis of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) in Seized Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the qualitative identification of 2,5-dimethoxy-4-iodophenethylamine (2C-I) from its hydrochloride salt form in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amine in 2C-I, which can lead to poor chromatographic performance, this protocol employs a derivatization step using trifluoroacetic anhydride (TFAA). This procedure improves volatility, enhances peak shape, and produces characteristic mass fragments crucial for unambiguous identification. This method is intended for use by researchers, forensic scientists, and drug development professionals in a controlled laboratory setting.
Introduction: The Analytical Challenge of 2C-I
2,5-dimethoxy-4-iodophenethylamine, commonly known as 2C-I, is a psychedelic phenethylamine. It is structurally related to the 2C family of psychoactive substances.[1][2] The analysis of phenethylamines like 2C-I by GC-MS can be challenging due to the presence of a primary amine. This functional group is prone to adsorption on the GC column, which can result in poor peak shape and reduced sensitivity.[3]
Chemical derivatization is a robust strategy to overcome these analytical hurdles. Acylation of the amine group with reagents like trifluoroacetic anhydride (TFAA) is a common and effective approach.[4][5][6] This process replaces the active hydrogen on the primary amine, creating a less polar and more volatile derivative.[5][7] The resulting trifluoroacetyl derivative of 2C-I exhibits improved chromatographic behavior and generates a unique mass spectrum with high molecular weight fragments, aiding in its positive identification.[8][9]
This protocol is designed to provide a reliable workflow for the identification of 2C-I in seized powder samples, adhering to the principles recommended by organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), which classifies GC-MS as a Category A analytical technique, signifying high discriminating power.[10][11]
Experimental Workflow Overview
The analytical process involves sample preparation, derivatization, GC-MS analysis, and data interpretation. The hydrochloride salt is first converted to the free base, which is then derivatized with TFAA prior to injection into the GC-MS system.
Caption: Workflow for the identification of 2C-I-HCl.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (ACS grade), n-Hexane (ACS grade)
-
Reagents:
-
Trifluoroacetic anhydride (TFAA), ≥99% purity
-
Sodium hydroxide (NaOH), 1 M solution
-
2C-I hydrochloride certified reference material (CRM)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler vials (2 mL) with inserts
-
Microsyringes
-
Detailed Protocol
Standard and Sample Preparation
This protocol is intended for solid, powdered samples suspected to contain 2C-I-HCl.[12][13]
-
Standard Preparation: Accurately weigh approximately 1 mg of 2C-I-HCl CRM into a glass vial. Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Sample Preparation: Accurately weigh approximately 1 mg of the homogenized seized powder into a glass test tube.
-
Dissolution: Add 1 mL of methanol to the test tube and vortex for 30 seconds to dissolve the sample.[12]
-
Basification and Extraction:
-
Add 1 mL of 1 M Sodium Hydroxide (NaOH) to the methanolic solution to convert the hydrochloride salt to its free base.
-
Add 2 mL of n-hexane (or another suitable non-polar solvent like ethyl acetate) and vortex vigorously for 1 minute for liquid-liquid extraction.[14]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[14]
-
Carefully transfer the upper organic layer to a clean test tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[14]
Derivatization Procedure
The following derivatization converts the 2C-I free base to its trifluoroacetyl (TFA) derivative.[8][9]
-
Reconstitution: Add 100 µL of ethyl acetate to the dried extract and vortex to redissolve the residue.
-
Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.[4][6]
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes in a heating block or water bath.[4][15]
-
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. Transfer the derivatized solution to a 2 mL autosampler vial with an insert.
Instrumental Analysis: GC-MS Parameters
The following parameters are a robust starting point and may be optimized based on the specific instrument and column used.[16][17]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 5975C or equivalent | Standard single quadrupole mass spectrometer. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of drug analyses.[16][18] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[19] |
| Inlet | Splitless mode | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte.[19] |
| Injection Vol. | 1 µL | Standard injection volume. |
| Oven Program | Initial 80°C, hold 1 min; Ramp at 20°C/min to 280°C; Hold for 5 min | A general-purpose temperature program that effectively separates many phenethylamines.[14][16] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan | m/z 50-550 |
Data Analysis and Interpretation
Expected Chromatographic Results
The TFAA derivatization significantly improves the chromatography of 2C-I. The resulting 2C-I-TFA peak should be symmetrical and exhibit a shorter retention time compared to the underivatized compound, which often shows significant tailing.
Expected Mass Spectrum
The Electron Ionization (EI) mass spectrum of the 2C-I-TFA derivative is key to its identification. While a library spectrum for 2C-I-TFA may not be available in all commercial libraries, its fragmentation pattern can be predicted based on the known behavior of TFA-derivatized phenethylamines.
-
Molecular Ion (M+) : The molecular weight of 2C-I is 307.13 g/mol . The TFA derivative (C12H13F3INO2) has a molecular weight of 403.14 g/mol . A molecular ion peak at m/z 403 is expected, which is crucial for confirming the identity.
-
Key Fragments : The primary fragmentation pathway for N-trifluoroacetylated phenethylamines involves cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage). This results in a characteristic iminium ion.
-
Base Peak : A prominent fragment ion is expected at m/z 242 . This corresponds to the loss of the iodinated dimethoxybenzyl moiety.
-
Other Fragments : Other significant ions can be used for confirmation. A SWGDRUG monograph for underivatized 2C-I shows a base peak at m/z 291 and other ions.[20] For the TFA derivative, characteristic fragments will differ significantly from the underivatized form.
-
| Analyte | Expected Molecular Ion (m/z) | Expected Key Fragment Ions (m/z) |
| 2C-I (Underivatized) | 307 (Often weak or absent) | 291, 152 |
| 2C-I-TFA (Derivatized) | 403 | 242 (Base Peak), other confirmatory ions |
It is imperative to analyze a certified reference standard of 2C-I using this method to confirm the retention time and generate an in-house reference mass spectrum for the TFA derivative. This is a core principle of trustworthy forensic analysis.[21]
Caption: Proposed fragmentation of the 2C-I-TFA derivative.
Conclusion
This application note details a reliable GC-MS protocol for the identification of 2C-I-HCl in seized materials. The use of TFAA derivatization is critical for achieving the chromatographic resolution and mass spectral data necessary for confident qualitative analysis. By establishing in-house reference data with a certified standard, forensic laboratories can effectively apply this method for the routine analysis of 2C-I and related phenethylamine compounds.
References
- Current Protocols in Toxicology. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
- City of San Diego. (2025, January 2). Seized Drug Manual.
- MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- Shimadzu Corporation. (n.d.).
- Sajadi, M., et al. (2017).
- Shimadzu Corporation. (n.d.).
- Analysis of designer drugs in human blood using gas chrom
- Frontiers. (2025, June 9).
- Restek. (n.d.).
- Books. (2023, December 20). Chapter 5: Gas Chromatography–Mass Spectrometry Based Approaches for the Analysis of Seized Drugs.
- LaGrone, E., et al. (n.d.). Trifluoroacetyl Derivatization of Amphetamine, Methamphetamine, MDMA and Other Controlled Substances with Similar Mass Spectra. Marshall University.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (2013, December 16).
- BenchChem. (2025). Application Note: GC-MS Analysis of N-(2-methoxy)
- MDPI. (2024, December 4).
- Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS)
- ResearchGate. (2025, August 6). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
- SWGDRUG. (2016, June 9). SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- Spectra Analysis. (n.d.). Forensic Analysis of Drugs.
- NMS Labs. (n.d.). ANALYSIS OF DESIGNER STIMULANTS BY GC/MS.
- SWGDRUG.org. (2005, August 22). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE.
- ResearchGate. (2025, August 6). Gas Chromatography Mass Spectrometry (GC-MS)
- ACS Publications. (2024, October 8).
- Shimadzu Scientific Instruments. (n.d.).
- Cayman Chemical. (n.d.). 2C-I (hydrochloride) (2,5-Dimethoxy-4-iodophenethylamine, CAS Number: 64584-32-3).
- ResearchGate. (n.d.). Mass spectra of the unknown (upper part) and of the 2C-B standard....
- Theobald, D. S., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. PubMed.
- Wikipedia. (n.d.). 2C-I.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. marshall.edu [marshall.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectra-analysis.com [spectra-analysis.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. sandiego.gov [sandiego.gov]
- 13. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy [mdpi.com]
- 18. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. swgdrug.org [swgdrug.org]
- 21. swgdrug.org [swgdrug.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 2C-I-HCl
Introduction: The Analytical Imperative for 2C-I-HCl
2C-I (2,5-dimethoxy-4-iodophenethylamine) is a potent psychedelic phenethylamine.[1][2][3] As with any psychoactive compound intended for research or potential therapeutic development, establishing its purity and stability profile is a critical first step. The hydrochloride salt (2C-I-HCl) is a common form used to improve solubility and handling. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the high resolution required to separate the active pharmaceutical ingredient (API) from process-related impurities, synthetic byproducts, and degradation products.
This application note provides a detailed, field-proven protocol for the purity analysis of 2C-I-HCl using a reverse-phase HPLC (RP-HPLC) method with UV detection. It is designed for researchers, analytical scientists, and quality control professionals. The narrative explains the scientific rationale behind each methodological choice and outlines a validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[4][5][6][7]
Method Development: A Logic-Driven Approach
The development of a robust HPLC method is not arbitrary; it is a systematic process informed by the physicochemical properties of the analyte. 2C-I is a basic, aromatic amine, which dictates our strategic choices for the stationary phase, mobile phase, and detector settings.
Analyte Considerations: 2C-I-HCl
-
Structure: As a phenethylamine, 2C-I possesses a primary amine group, making it basic.[8][9][10] The hydrochloride salt form means the analyte will be ionized in solution.
-
Chromophore: The dimethoxy-iodophenyl ring constitutes a strong chromophore, making UV-Vis spectroscopy an ideal detection method. The molecule is expected to have significant absorbance in the low UV range (200-300 nm).[11][12][13]
-
Solubility: While the HCl salt enhances water solubility, 2C-I-HCl is also readily soluble in common HPLC diluents like methanol and acetonitrile.
Column Selection: The Stationary Phase
A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and the logical starting point. Its nonpolar nature provides excellent retention for aromatic compounds like 2C-I. To mitigate peak tailing, a common issue with basic analytes due to secondary interactions with residual silanols on the silica backbone, a modern, end-capped, high-purity silica C18 column is essential.
Mobile Phase Selection & Optimization
The mobile phase must achieve three goals: retain the analyte, provide sharp peak shapes, and separate it from potential impurities.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The amine group on 2C-I requires pH control to ensure a consistent ionization state and prevent peak tailing. An acidic mobile phase (pH ~2.5-3.5) is optimal. This protonates the amine, making it more polar and ensuring good peak shape. It also protonates residual silanols on the stationary phase, minimizing secondary interactions. A buffer like 0.1% Formic Acid or 20mM Potassium Phosphate is ideal.
-
Gradient vs. Isocratic Elution: For a purity assay, a gradient method is superior. It allows for the elution of early-eluting polar impurities and later-eluting nonpolar impurities within a reasonable runtime, providing a comprehensive profile of the sample.
Detection Wavelength (λ)
To determine the optimal wavelength for detection, a UV-Vis scan of 2C-I-HCl in the mobile phase should be performed. The wavelength of maximum absorbance (λ-max) offers the highest sensitivity. Based on the structure and similar compounds, a λ-max is anticipated around 280-290 nm , with another strong absorbance band near 220 nm . For purity analysis, monitoring at a lower wavelength like 220 nm is often advantageous as it can detect a wider range of potential impurities that may lack the specific chromophore of the parent compound.
Detailed Analytical Protocol
This protocol is a validated starting point and should be verified for suitability in your laboratory.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and DAD/VWD detector are required. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | High-purity, end-capped silica minimizes peak tailing for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control analyte ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides elution strength for the reverse-phase separation. |
| Gradient Program | See Table 1 below | Allows for separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Volume | 5 µL | Small volume minimizes potential for peak distortion. |
| Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |
| Detection λ | 220 nm | Provides broad sensitivity for the API and potential impurities. |
| Run Time | 25 minutes | Sufficient to elute the API and potential late-eluting impurities. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of 2C-I-HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh ~5.0 mg of the 2C-I-HCl sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Analytical Workflow
The following diagram outlines the complete analytical procedure from sample preparation to final purity calculation.
Caption: Workflow for 2C-I-HCl Purity Analysis.
Trustworthiness: A Self-Validating System
To ensure the reliability of results on a day-to-day basis, the method incorporates a rigorous System Suitability Test (SST).[14][15][16][17] The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[14]
System Suitability Test (SST)
Inject the Working Standard Solution (50 µg/mL) five times consecutively. The results must meet the criteria outlined in Table 2.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency, ensuring adequate separation power. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area | Confirms the precision of the injection and detection system. |
These criteria are based on general pharmacopeial standards and ICH guidelines.[14][15][17]
Method Validation Protocol (ICH Q2(R1))
A full validation of this method is required to demonstrate its suitability for its intended purpose. The following experiments, based on ICH Q2(R1) guidelines, must be performed.[4][5][7]
Caption: Core components of an ICH Q2(R1) method validation.
Validation Parameters
-
Specificity (Forced Degradation): The sample will be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the main 2C-I peak is resolved from all degradation peaks (peak purity analysis using DAD is required).
-
Linearity: Analyze a minimum of five concentrations across a range of 50% to 150% of the nominal concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy: Perform spike recovery experiments by adding known amounts of 2C-I-HCl reference standard to a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%). The mean recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The results from both studies should be statistically compared.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically where S/N ratio is ~10:1). This is crucial for quantifying impurities.
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results. The SST criteria must still be met.
Data Analysis and Reporting
The purity of the 2C-I-HCl sample is determined by area normalization.
Calculation: % Purity = (Area of 2C-I Peak / Total Area of All Peaks) x 100
Reporting: The final report should include the chromatograms of the blank, standard, and sample. The purity result should be reported along with the levels of any specified or unspecified impurities above the reporting threshold (e.g., 0.05%). A summary of the SST results must also be included to validate the analytical run.
Conclusion
This application note details a robust, specific, and reliable RP-HPLC method for the purity determination of 2C-I-HCl. The systematic approach to method development, rooted in the analyte's chemistry, ensures high-quality chromatographic separation. By incorporating stringent system suitability tests and adhering to a comprehensive validation protocol based on ICH guidelines, this method provides a trustworthy system for ensuring the quality and consistency of 2C-I-HCl, a critical requirement for any scientific investigation or drug development process.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hsu, H., & Chien, C. S. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Analytical Wizards. (2025). Analytical System Suitability: Criteria, Examples & Regulatory Expectations. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]
-
ICH. (2023). Analytical Procedure Development Q14. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2C and 2C-n. [Link]
-
PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. [Link]
-
PubMed. (n.d.). Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine. [Link]
-
Chromatography Forum. (2012). Using prep HPLC for ion exchange. [Link]
-
PubMed. (n.d.). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. [Link]
-
ResearchGate. (2025). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. [Link]
-
ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]
-
PubMed. (n.d.). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]
-
Wiley Online Library. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. [Link]
-
ResearchGate. (n.d.). UV/visible absorption spectra of (a) 1b, 1b', 1c, 2a, 2b, and 2c in the.... [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Doc Brown's Chemistry. (n.d.). UV visible light absorption spectrum of copper complexes. [Link]
-
Khan Academy. (2014). UV/Vis spectroscopy. YouTube. [Link]
-
ACS Publications. (2026). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). [Link]
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. Analytical System Suitability: Criteria, Examples & Regulatory Expectations – Pharma Validation [pharmavalidation.in]
Application Notes & Protocols: Utilizing 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl) in Rodent Behavioral Studies
Prepared by: Senior Application Scientist, Neuropharmacology Division
Introduction: The Scientific Utility of 2C-I-HCl
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a psychoactive phenethylamine first synthesized by Alexander Shulgin.[1] As a member of the "2C" family of compounds, it serves as a valuable pharmacological tool for investigating the serotonergic system, particularly the serotonin 2A (5-HT₂) receptor subfamily. Its primary utility in preclinical research lies in its function as a selective agonist for the 5-HT₂ receptors, allowing for the precise interrogation of their role in modulating complex behaviors.[1][2]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the rigorous and reproducible use of 2C-I-HCl in rodent behavioral paradigms. The focus is on explaining the causality behind experimental choices to ensure the generation of high-quality, interpretable data.
Pharmacological Profile and Mechanism of Action
Understanding the pharmacological basis of 2C-I is critical to designing and interpreting behavioral studies. The compound's effects are not random; they are a direct consequence of its interaction with specific neural targets.
2.1 Primary Mechanism: 5-HT₂ Receptor Agonism The characteristic behavioral and psychedelic-like effects of 2C-I and other classic hallucinogens are mediated predominantly by agonist activity at the 5-HT₂ₐ receptor.[2][3][4] The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Agonist binding initiates a cascade that is fundamental to the observed behavioral outcomes.
Unlike many other phenethylamines, 2C-I is largely inactive as a monoamine releasing agent or reuptake inhibitor, meaning it does not cause significant release of dopamine, norepinephrine, or serotonin.[5][6][7] This pharmacological specificity makes it a cleaner tool for isolating 5-HT₂ₐ-mediated effects compared to compounds with mixed actions (e.g., MDMA).
While the 5-HT₂ₐ receptor is the primary target, it is crucial to acknowledge that 2C-I also possesses high affinity for the 5-HT₂c receptor.[8] The 5-HT₂c receptor can potently modulate the behavioral effects initiated by 5-HT₂ₐ activation, an interaction that must be considered during data interpretation.[9][10]
2.2 Physicochemical & Handling Properties Proper preparation of the test compound is the first step in a successful experiment.
| Property | Data | Source |
| Formal Name | 4-iodo-2,5-dimethoxy-benzeneethanamine, monohydrochloride | [5] |
| Formula | C₁₀H₁₄INO₂ • HCl | [5] |
| Molar Mass | 343.6 g/mol | [5] |
| Appearance | Crystalline Solid | [5] |
| Storage | -20°C, protected from light | [5] |
| Stability | ≥ 5 years under proper storage | [5] |
| Solubility | PBS (pH 7.2): ~3 mg/mLDMSO: ~20 mg/mLDMF: ~20 mg/mL | [5] |
Note on Solubility: For in vivo rodent studies, it is imperative to use a physiologically compatible vehicle. While 2C-I-HCl has moderate solubility in PBS, gentle warming and vortexing may be required. Saline (0.9% NaCl) is a standard and recommended vehicle. If solubility issues persist at higher concentrations, a small percentage of a co-solvent like DMSO (<5% of total volume) can be used, but a vehicle control group with the same co-solvent concentration is then mandatory.
Core Behavioral Paradigms for 2C-I-HCl
The selection of a behavioral assay must be hypothesis-driven. For a compound like 2C-I, the primary questions revolve around its psychedelic-like properties, its subjective effects, and its general impact on motor function.
3.1 The Head-Twitch Response (HTR): A Proxy for 5-HT₂ₐ Activation The Head-Twitch Response (HTR) is a rapid, side-to-side rotational head movement in rodents.[11][12] It is the most widely used and reliable behavioral model for assessing the in vivo activity of serotonergic hallucinogens.[3][11]
-
Causality & Rationale: The HTR is specifically mediated by the activation of 5-HT₂ₐ receptors, particularly in the frontal cortex.[11][12] Crucially, non-hallucinogenic 5-HT₂ₐ agonists (e.g., lisuride) do not typically induce the HTR in rodents, giving the assay strong predictive validity.[3][11] There is a robust correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.[11] The response can be completely blocked by pretreatment with a selective 5-HT₂ₐ antagonist (e.g., M100907), providing a direct method to confirm the mechanism of action.[2][4][13]
-
Species Considerations: Mice are generally more sensitive than rats to the HTR-inducing effects of phenethylamines like 2C-I.[2][11]
3.2 Drug Discrimination: Assessing Interoceptive Effects Drug discrimination is a sophisticated behavioral assay used to determine if a novel compound produces subjective (interoceptive) effects similar to a known drug.[14][15]
-
Causality & Rationale: Animals are trained to associate the internal state produced by a specific training drug (e.g., LSD or DOM) with a reward-producing response (e.g., pressing the left lever), and the vehicle state with another response (e.g., pressing the right lever).[14] Once trained, the animal can be tested with a novel compound like 2C-I. If the animal predominantly presses the "drug-appropriate" lever, it indicates that 2C-I produces a subjective state similar to the training drug. This provides a powerful measure of a compound's psychoactive properties. Studies have shown that 2C drugs substitute for other known psychedelics in rodents.[6]
3.3 Locomotor Activity: Quantifying General Arousal and Motor Effects A simple open-field test is essential to assess whether 2C-I has stimulant, depressant, or biphasic effects on general motor activity.[16]
-
Causality & Rationale: This assay serves two purposes. First, it characterizes the overall behavioral profile of the drug; 2C compounds can produce hyperlocomotion at low doses and hypolocomotion at higher doses.[6] Second, it acts as a crucial control for other behavioral tests. For example, a drug that severely impairs motor function could falsely reduce responding in a drug discrimination task for reasons unrelated to its subjective effects. This test helps dissociate specific cognitive or perceptual effects from general motor impairment.
Experimental Design and Methodological Considerations
A robust experimental design is the foundation of reproducible science. The following factors must be carefully controlled.
-
Animal Model: C57BL/6J mice are a common and well-characterized strain for HTR studies.[2][4] Male Sprague-Dawley rats are frequently used for drug discrimination and locomotor studies.[17][18]
-
Control Groups: The inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: Essential for establishing baseline behavior. The vehicle should be identical to that used for the drug (e.g., 0.9% saline).
-
Positive Control (Optional but Recommended): Using a well-characterized compound like DOI or LSD can help validate the assay and provide a benchmark for comparison.
-
Antagonist Control: To confirm 5-HT₂ₐ mediation, a separate group should be pre-treated with a selective 5-HT₂ₐ antagonist (e.g., M100907) before 2C-I administration. A significant reduction or complete blockade of the behavioral response (e.g., HTR) validates the mechanism.
-
-
Dosing and Administration:
-
Route: Subcutaneous (SC) or intraperitoneal (IP) injections are standard. SC administration often provides a more sustained absorption profile.
-
Dose-Response Curve: It is critical to test a range of doses to establish a full dose-response curve, rather than relying on a single dose. This reveals important information about potency (ED₅₀) and efficacy (Emax).
-
| Behavioral Assay | Species | Route | Dose Range (mg/kg) | Rationale & Source |
| Head-Twitch Response | Mouse | SC | 0.3 - 10 | This range has been shown to reliably induce HTR in a dose-dependent manner in C57BL/6J mice.[2][4][13] |
| Locomotor Activity | Mouse/Rat | IP / SC | 0.1 - 10 | Lower doses may be stimulatory while higher doses may be inhibitory. A wide range is needed to characterize the profile.[6] |
| Drug Discrimination | Rat | IP / SC | 0.1 - 3.0 | The dose for substitution testing should be based on pilot studies and should generally be below doses that cause significant motor disruption.[6] |
Detailed Experimental Protocols
5.1 Protocol: Head-Twitch Response (HTR) Assay in Mice
-
Objective: To quantify the frequency of head twitches induced by 2C-I-HCl as a measure of its 5-HT₂ₐ receptor agonist activity.
-
Materials:
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse into an individual observation chamber for a 30-minute habituation period.
-
Drug Administration: Administer vehicle, 2C-I-HCl (e.g., 0.3, 1, 3, 10 mg/kg, SC), or antagonist + 2C-I-HCl. For antagonist studies, administer the antagonist (e.g., M100907, 0.1-1 mg/kg, IP) 15-30 minutes prior to 2C-I-HCl.
-
Observation: Immediately after 2C-I-HCl injection, return the mouse to its chamber and begin recording. The observation period typically lasts 30-60 minutes.
-
Scoring: A trained observer, blind to the experimental conditions, should count the number of distinct head twitches. A head twitch is a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[12] Alternatively, use an automated system for unbiased quantification.[2]
-
-
Data Analysis: The total number of head twitches per observation period is the primary dependent variable. Analyze data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare dose groups to the vehicle control. For antagonist studies, use a two-way ANOVA or t-test.
5.2 Protocol: Locomotor Activity Assay
-
Objective: To measure the effect of 2C-I-HCl on horizontal and vertical movement in an open field.
-
Materials:
-
Mice or rats
-
Open field apparatus (e.g., 40x40x40 cm arena) equipped with infrared beams for automated tracking.[16]
-
Test compounds and vehicle.
-
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour.
-
Drug Administration: Administer vehicle or 2C-I-HCl (e.g., 0.3, 1, 3, 10 mg/kg, IP).
-
Testing: 15-30 minutes post-injection (or as determined by drug onset time), place the animal in the center of the open field arena.
-
Recording: Record activity for 30-60 minutes using the automated system. Key parameters include total distance traveled, time spent mobile vs. immobile, and rearing frequency (vertical counts).
-
-
Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Use a repeated-measures ANOVA to analyze the effect of dose and time. Total activity over the session can be analyzed with a one-way ANOVA.
5.3 Protocol: Drug Discrimination Assay in Rats
-
Objective: To determine if the interoceptive stimulus produced by 2C-I-HCl generalizes to that of a known serotonergic hallucinogen.
-
Note: This is an advanced, multi-phase protocol requiring significant time for animal training.
-
Materials:
-
Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
Training drug (e.g., DOM, 1.0 mg/kg) and vehicle (saline)
-
Test compound: 2C-I-HCl
-
Food pellets (reinforcer)
-
-
Procedure:
-
Training Phase (Months):
-
Rats are food-restricted to 85-90% of their free-feeding body weight.
-
On training days, rats receive either the training drug (DOM) or vehicle.
-
Following drug injection, pressing one lever (e.g., left) is reinforced with food. Following vehicle injection, pressing the other lever (e.g., right) is reinforced. The drug/vehicle schedule is varied randomly.
-
Training continues until rats reliably select the correct lever (>80% accuracy) on the first response of the session.
-
-
Testing Phase:
-
Once trained, substitution tests are conducted. Rats are administered a dose of 2C-I-HCl.
-
During the test session, responses on either lever are reinforced (or no responses are reinforced, i.e., extinction) to prevent biasing the animal's choice.
-
The percentage of responses on the drug-appropriate lever is calculated.
-
-
-
Data Analysis: Full generalization is considered to have occurred if a dose of 2C-I-HCl results in >80% of responses on the drug-appropriate lever. Partial generalization is 20-80%. A dose-response curve for generalization is plotted.
Conclusion
2,5-Dimethoxy-4-iodophenethylamine HCl is a potent and selective tool for probing the function of the 5-HT₂ receptor system. By employing rigorous, well-controlled behavioral paradigms such as the head-twitch response, drug discrimination, and locomotor activity assays, researchers can effectively characterize its psychoactive properties. The key to generating meaningful data lies in understanding the causal link between the drug's molecular mechanism and the resulting behavioral outputs, and in designing experiments that can validate this link, primarily through the use of specific antagonists.
References
-
Head-twitch response - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- Bishop, C., et al. (2004). Serotonin 5-HT2A Receptors Underlie Increased Motor Behaviors Induced in Dopamine-Depleted Rats by Intrastriatal 5-HT2A/2C Agonism. Journal of Pharmacology and Experimental Therapeutics, 310(2), 687-94.
- Li, D. X., et al. (2018). Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior. Frontiers in Behavioral Neuroscience, 12, 29.
- Nielsen, S. M., et al. (2022). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents.
- Corne, S. J., & Pickering, R. W. (1967). Screening hallucinogenic drugs: Systematic study of three behavioral tests. Psychopharmacologia, 11(1), 65-78.
-
Bishop, C., et al. (2004). Serotonin 5-HT2A Receptors Underlie Increased Motor Behaviors Induced in Dopamine-Depleted Rats by Intrastriatal 5-HT2A/2C Agonism. Semantic Scholar. Retrieved from [Link]
- Canal, C. E., et al. (2010). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 209(2), 163-174.
- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739.
-
2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
2C-I - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Stahl, D. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter. Retrieved from [Link]
- Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207.
-
Canal, C. E., et al. (2010). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. ResearchGate. Retrieved from [Link]
- González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 1009-1017.
- Bosak, A., et al. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 9(2), 196-198.
-
The Transmitter. (2023). Psychedelics research in rodents has a behavior problem. YouTube. Retrieved from [Link]
- Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207.
-
Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. ResearchGate. Retrieved from [Link]
- Al-Saffar, Y. S., et al. (2023). Serotonin 2C receptors are also important in head-twitch responses in male mice. Psychopharmacology, 242(7), 1585-1605.
- Panlilio, L. V., & Goldberg, S. R. (2006). The role of training dose in drug discrimination: a review. Psychopharmacology, 188(1), 1-16.
- Thompson, B. M., et al. (2021). Varenicline serves as the training stimulus in the drug discriminated goal-tracking task with rats: Initial evaluation of potential neuropharmacological processes. Pharmacology, Biochemistry and Behavior, 200, 173081.
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 4(7-8), 556-576.
- Wiley, J. L., et al. (2011). Locomotor activity changes in female adolescent and adult rats during repeated treatment with a cannabinoid or club drug. Pharmacological Reports, 63(5), 1085-1092.
- Pernold, K., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Sensors, 22(7), 2757.
- Gancarz, A. M., et al. (2011). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Pharmacology, Biochemistry and Behavior, 98(2), 263-271.
- Gancarz, A. M., et al. (2012). Association between locomotor response to novelty and light reinforcement: Sensory reinforcement as a rodent model of sensation seeking. Behavioural Brain Research, 228(2), 373-380.
- Solinas, M., et al. (2009). The rise (and fall?) of drug discrimination research. Psychopharmacology, 209(2), 177-188.
- Heal, D. J., et al. (2023). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British Journal of Pharmacology, 180(15), 1957-1977.
- Baker, J. L., & Taylor, D. A. (2023). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. Psychopharmacology, 240(1), 1-13.
- Morita, H., et al. (2020). Behavioral characteristics of 5-HT2C receptor knockout mice: Locomotor activity, anxiety-, and fear memory-related behaviors. Behavioural Brain Research, 379, 112365.
-
Rickli, A., et al. (2015). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. ResearchGate. Retrieved from [Link]
-
2C-E - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- Carbonaro, T. M., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 292.
- Asanuma, M., et al. (2021). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Toxicology in Vitro, 72, 105096.
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Serotonin 5-HT2A Receptors Underlie Increased Motor Behaviors Induced in Dopamine-Depleted Rats by Intrastriatal 5-HT2A/2C Agonism | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Head-Twitch Response (HTR) Assay with 2C-I-HCl
<
Introduction
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a well-established and reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2][3] This response is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) that is the main target of classic psychedelic drugs.[2][4][5] The phenethylamine derivative 2,5-dimethoxy-4-iodophenethylamine (2C-I) is a potent 5-HT2A receptor agonist known to induce the HTR in a dose-dependent manner.[6][7] Consequently, the HTR assay is a critical tool in preclinical drug discovery and development for screening novel compounds for potential psychedelic-like activity and for investigating the mechanisms of 5-HT2A receptor signaling.[4][8][9]
This guide provides a comprehensive, in-depth protocol for conducting the HTR assay in mice using 2C-I hydrochloride (2C-I-HCl), designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible data.
Scientific Rationale and Mechanism of Action
The HTR is a specific behavioral output directly linked to the activation of 5-HT2A receptors, particularly in the medial prefrontal cortex.[10][11] While other receptors like the 5-HT2C receptor can modulate the response, the 5-HT2A receptor is indispensable for its initiation.[12][13][14] Selective 5-HT2A antagonists can effectively block the HTR induced by psychedelic compounds, and the response is absent in 5-HT2A receptor knockout mice.[2][4]
2C-I, like other serotonergic hallucinogens, acts as an agonist at the 5-HT2A receptor.[7] Upon binding, it activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC).[5][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[16] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to the neuronal excitability that manifests as the head-twitch behavior.[5][16][17] The strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans underscores the predictive validity of this assay.[4][8][18]
Signaling Pathway of 5-HT2A Receptor Activation
Caption: 5-HT2A receptor signaling cascade initiated by 2C-I.
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and interpretable data. This includes appropriate animal models, dose selection, and control groups.
Materials and Reagents
| Item | Supplier | Notes |
| 2C-I hydrochloride (2C-I-HCl) | Reputable Chemical Supplier | Purity should be ≥98%. |
| Sterile Saline (0.9% NaCl) | VWR, Sigma-Aldrich | For vehicle control and drug dilution. |
| Male C57BL/6J mice | The Jackson Laboratory | 8-10 weeks old. |
| Standard mouse cages | Any standard supplier | For habituation and observation. |
| Syringes (1 mL) and Needles (27-30G) | BD, Terumo | For intraperitoneal injections. |
| Analytical Balance | Mettler Toledo, Sartorius | For accurate weighing of compounds. |
| Vortex Mixer | VWR, Fisher Scientific | For dissolving compounds. |
| pH meter | Beckman Coulter, Thermo Fisher | To ensure the vehicle is at a physiological pH. |
| Video recording equipment or magnetometer system | Noldus, Med Associates | For data acquisition. |
Experimental Workflow
Caption: General experimental workflow for the HTR assay.
Detailed Step-by-Step Protocol
1. Animal Handling and Acclimation
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.[1] House animals in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before any experimental procedures to minimize stress-induced variability.[1]
2. Drug Preparation
-
Vehicle: Use sterile saline (0.9% NaCl) as the vehicle for 2C-I-HCl.
-
2C-I-HCl Solution: On the day of the experiment, freshly prepare 2C-I-HCl solutions. Accurately weigh the required amount of 2C-I-HCl and dissolve it in the vehicle. Vortex thoroughly to ensure complete dissolution.
-
Dose Range: Prepare a range of doses to establish a dose-response curve. Based on existing literature, a suitable dose range for 2C-I in mice is 0.3 to 10 mg/kg.[6] A typical dose-response study might include vehicle, 1, 3, and 10 mg/kg of 2C-I.[6]
3. Experimental Procedure
-
Habituation: On the day of testing, transport the mice to the experimental room and allow them to habituate for at least 30-60 minutes. Place each mouse individually into the observation chamber (e.g., a standard, clean mouse cage without bedding) for a 30-minute habituation period before drug administration.[1][19]
-
Drug Administration: Administer the prepared 2C-I-HCl solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals, typically 5-10 µL/g of body weight.[1]
-
Observation and Data Recording:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Begin recording the number of head twitches for a predetermined period, typically 30 to 60 minutes.[1][6] The onset of HTR for phenethylamines is usually rapid.
-
A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[2][4]
-
Data can be collected by trained observers in real-time or by video recording for later analysis.[3][4] Automated systems using magnetometers or machine-learning-based video analysis are also available for high-throughput and objective quantification.[1][2][20]
-
4. Control Groups
-
Vehicle Control: A group of animals receiving only the vehicle (sterile saline) is essential to establish the baseline rate of spontaneous head twitches, which is typically very low or zero.
-
Positive Control (Optional but Recommended): A known 5-HT2A agonist with a well-characterized HTR profile, such as DOI (1-3 mg/kg), can be included to validate the assay.[2][21]
-
Antagonist Control: To confirm that the observed HTR is mediated by 5-HT2A receptors, a separate cohort of animals can be pretreated with a selective 5-HT2A antagonist, such as M100907 (volinanserin), 15-30 minutes before the administration of 2C-I. This should significantly attenuate or completely block the HTR.[4][6]
Data Analysis and Interpretation
Quantitative Data Summary
The primary endpoint is the total number of head twitches observed during the recording period. Data should be presented as the mean ± SEM for each treatment group.
| Treatment Group | Dose (mg/kg, i.p.) | Mean HTR Count (± SEM) | Notes |
| Vehicle | 0 | 1.2 ± 0.5 | Baseline activity. |
| 2C-I-HCl | 1.0 | 45.3 ± 6.2 | Significant increase over vehicle. |
| 2C-I-HCl | 3.0 | 93.8 ± 7.4 | Maximal response observed.[6] |
| 2C-I-HCl | 10.0 | 75.1 ± 8.1 | Shows a potential inverted U-shaped curve. |
| M100907 + 2C-I-HCl | 0.1 + 3.0 | 3.5 ± 1.1 | Response is blocked by 5-HT2A antagonist.[6] |
| Note: The data in this table are illustrative and based on published findings for 2C-I.[6] Actual results may vary. |
Statistical Analysis
-
Use a one-way analysis of variance (ANOVA) to compare the mean HTR counts across different dose groups.
-
If the ANOVA shows a significant effect, use a post-hoc test (e.g., Tukey's or Dunnett's test) to perform pairwise comparisons between the vehicle group and each 2C-I dose group.
-
A p-value of < 0.05 is typically considered statistically significant.
Interpretation of Results
-
A dose-dependent increase in HTR frequency following 2C-I administration indicates 5-HT2A receptor engagement and agonist activity.[6]
-
Many 5-HT2A agonists, including DOI, exhibit a biphasic or inverted U-shaped dose-response curve, where higher doses may produce fewer twitches than an optimal dose.[4][22] This can be due to the engagement of inhibitory feedback mechanisms or other receptor systems (e.g., 5-HT1A or 5-HT2C) at higher concentrations.[4][12]
-
The effective dose 50 (ED50), which is the dose required to produce 50% of the maximal response, can be calculated using non-linear regression analysis. The ED50 for 2C-I in inducing HTR in mice has been reported to be approximately 0.83 mg/kg.[6]
Troubleshooting and Methodological Considerations
-
Observer Bias: If using manual scoring, observers should be blinded to the treatment conditions to minimize bias. Inter-rater reliability should be established.
-
Animal Strain: The strain of the mouse can influence the magnitude of the HTR. C57BL/6J mice are a commonly used and well-characterized strain for this assay.
-
False Positives: Distinguish true head twitches from other behaviors like grooming, sniffing, or wet-dog shakes (which involve the whole body). Automated systems can be trained to differentiate these behaviors.[2][20]
-
Lack of Response: If no HTR is observed at expected active doses, verify the purity and correct preparation of the drug solution. Ensure the injection was administered correctly (intraperitoneally).
Conclusion
The head-twitch response assay is a powerful and predictive in vivo tool for assessing the 5-HT2A receptor agonist activity of novel compounds. When conducted with careful attention to experimental design, standardized protocols, and objective data analysis, this assay provides invaluable insights for psychedelic drug discovery and neuroscience research. The use of 2C-I-HCl as a reference compound allows for the characterization and comparison of new chemical entities, advancing our understanding of 5-HT2A receptor pharmacology and its behavioral consequences.
References
-
Head-twitch response - Wikipedia. [Link]
-
5-HT2A receptor - Wikipedia. [Link]
-
Serotonin 2A (5-HT2AR) receptor as evolving... : Neuropharmacology - Ovid. [Link]
-
Detailed signal transduction pathways of serotonin-2A receptors.... - ResearchGate. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. [Link]
-
Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI. [Link]
-
Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice | Request PDF. [Link]
-
Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice - VCU Scholars Compass. [Link]
-
Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - PMC - NIH. [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. [Link]
-
Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed. [Link]
-
Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - NIH. [Link]
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed Central. [Link]
-
Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats. - DeepDyve. [Link]
-
Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis - ACS Publications. [Link]
-
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - Blossom Analysis. [Link]
-
Differential effects of repeated treatment with DOI and psilocybin on the head-twitch response (HTR), locomotor activity and anxiety-like behaviour - Transpharmation. [Link]
-
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC - PubMed Central. [Link]
-
The head-twitch response dose-response curve for racemic DOI. The... - ResearchGate. [Link]
-
Summary of the head twitch response (HTR) data. | Download Table - ResearchGate. [Link]
-
2C-I - Wikipedia. [Link]
-
Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. [Link]
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH. [Link]
-
The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - ResearchGate. [Link]
-
The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC - PubMed Central. [Link]
-
2C or not 2C: phenethylamine designer drug review - PubMed. [Link]
-
Serotonin 2C receptors are also important in head-twitch responses in male mice - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2C-I - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. deepdyve.com [deepdyve.com]
- 12. mdpi.com [mdpi.com]
- 13. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 2C receptors are also important in head-twitch responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. blossomanalysis.com [blossomanalysis.com]
- 19. cms.transpharmation.com [cms.transpharmation.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 2C-I-HCl in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for research and forensic applications only. 2C-I-HCl (2,5-Dimethoxy-4-iodophenethylamine hydrochloride) is a potent psychoactive substance and is classified as a Schedule I controlled substance in the United States and other countries.[1][2] All handling and experimentation must be conducted in strict accordance with local, state, and federal regulations, and under the appropriate licenses. This guide is not for human or veterinary use. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
I. Introduction: The Scientific Rationale for 2C-I-HCl in Neuroscience
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds, first synthesized by Alexander Shulgin.[1] Its hydrochloride salt, 2C-I-HCl, is a stable, water-soluble form suitable for laboratory use.[3][4] The primary utility of 2C-I in neuroscience research stems from its action as a potent agonist at serotonin 2A (5-HT2A) receptors, a key receptor implicated in a vast array of neurological and psychiatric processes, including perception, cognition, and mood.[1][5]
While numerous 5-HT2A agonists exist, 2C-I possesses a distinct pharmacological profile that makes it a valuable tool for dissecting the complexities of the serotonergic system. Unlike some phenethylamines, 2C-I is inactive as a monoamine releasing agent and shows negligible activity as a monoamine reuptake inhibitor at typical research concentrations.[1][6] This selectivity allows for a more focused investigation of 5-HT2A receptor-mediated signaling pathways without the confounding effects of broad monoamine system disruption. Furthermore, in vitro studies have indicated that 2C-I also binds to the 5-HT2C receptor, offering a tool to explore the interplay between these two critical serotonin receptor subtypes.[5]
This document provides a comprehensive guide to the application of 2C-I-HCl in neuroscience research, detailing its chemical properties, mechanism of action, and providing step-by-step protocols for its use in key in vitro and in vivo experimental paradigms.
II. Chemical and Physical Properties of 2C-I-HCl
A thorough understanding of the physicochemical properties of 2C-I-HCl is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Formal Name | 4-iodo-2,5-dimethoxy-benzeneethanamine, monohydrochloride | [7] |
| Molecular Formula | C₁₀H₁₄INO₂ • HCl | [7] |
| Molecular Weight | 343.6 g/mol | [7] |
| Appearance | Crystalline solid, sparkling white powder | [2][3][8] |
| Melting Point | >300°C | [9] |
| Solubility | DMF: ~20 mg/mLDMSO: ~20 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~3 mg/mL | [10] |
| Stability | Stable for ≥ 5 years when stored at -20°C | [10] |
Note on Solubility: While the hydrochloride salt improves water solubility compared to the freebase, achieving high concentrations in aqueous buffers may require sonication or gentle warming. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO or DMF and then dilute it to the final working concentration in the culture medium.
III. Mechanism of Action: A Multi-Receptor Profile
The primary mechanism of action of 2C-I is its agonism at serotonin receptors.[1] However, its effects are nuanced, involving multiple receptor subtypes and downstream signaling cascades.
A. Serotonin 5-HT2A Receptor Agonism
2C-I is a potent agonist at the 5-HT2A receptor.[1] This G-protein coupled receptor (GPCR) is predominantly expressed in the cerebral cortex, particularly in pyramidal neurons, and is a key mediator of the effects of psychedelic compounds. Activation of the 5-HT2A receptor by 2C-I initiates a canonical signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[11]
B. Serotonin 5-HT2C Receptor Interaction
In addition to its high affinity for the 5-HT2A receptor, 2C-I also binds to and activates the 5-HT2C receptor.[5] The 5-HT2C receptor, another Gq/11-coupled GPCR, is widely expressed in the brain, including in the choroid plexus, hippocampus, and dopamine-rich regions.[12] The activation of 5-HT2C receptors can modulate the activity of dopaminergic and other neurotransmitter systems, and its interaction with 2C-I may contribute to the compound's overall pharmacological profile.[13]
C. Monoamine Transporter and MAO Inhibition
At higher concentrations, 2C-I has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine.[5] It also acts as a monoamine oxidase (MAO) inhibitor, with a greater affinity for MAO-B over MAO-A.[7][14] These effects are generally observed at concentrations higher than those required for significant 5-HT2A receptor activation and should be considered when designing high-dose experiments.
IV. In Vitro Application Protocols
The following protocols are provided as a starting point for in vitro investigations of 2C-I-HCl. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
A. Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the 5-HT2A receptor.[7][15][16]
Objective: To determine the inhibition constant (Ki) of 2C-I-HCl for the 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Radioligand: [³H]ketanserin (antagonist) or [¹²⁵I]DOI (agonist).[7][17]
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
2C-I-HCl stock solution (10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 2C-I-HCl in assay buffer, ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Incubation: In each well of the microplate, add:
-
50 µL of cell membrane preparation (5-10 µg protein).
-
50 µL of radioligand (final concentration ~0.5 nM for [³H]ketanserin).
-
50 µL of either assay buffer (for total binding), non-specific binding control, or 2C-I-HCl dilution.
-
-
Equilibration: Incubate the plates at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of 2C-I-HCl from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
B. Inositol Monophosphate (IP1) Accumulation Assay for Functional Activity
This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation, and is a robust method for quantifying the functional agonist activity of 2C-I-HCl at the 5-HT2A and 5-HT2C receptors.[18]
Objective: To determine the EC₅₀ and Eₘₐₓ of 2C-I-HCl for the activation of 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell line expressing the target receptor (e.g., HEK293 cells).
-
IP-One Gq HTRF® Assay Kit (or similar).
-
2C-I-HCl stock solution (10 mM in DMSO).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into the 384-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of 2C-I-HCl in the stimulation buffer. Add the diluted compound to the wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Lysis and Detection: Add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) to the wells and incubate at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
C. Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effects of 2C-I-HCl on neuronal excitability.[19][20][21]
Objective: To characterize the effects of 2C-I-HCl on membrane potential and ion channel activity in individual neurons.
Materials:
-
Primary neuronal cultures or brain slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular pipette solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for pipette fabrication.
-
2C-I-HCl stock solution.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures as per standard laboratory protocols.
-
Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-6 MΩ.
-
Whole-Cell Configuration: Approach a target neuron with the patch pipette and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Record baseline neuronal activity in either voltage-clamp or current-clamp mode.
-
Drug Application: Perfuse the chamber with aCSF containing the desired concentration of 2C-I-HCl (e.g., 1-10 µM).
-
Data Analysis: Analyze changes in membrane potential, firing rate, and synaptic currents in response to 2C-I-HCl application.
V. In Vivo Application Protocols
All in vivo experiments must be conducted with prior approval from an Institutional Animal Care and Use Committee (IACUC).
A. Head-Twitch Response (HTR) in Mice
The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation in rodents and is widely used to screen for hallucinogenic potential.[22][23]
Objective: To assess the in vivo 5-HT2A receptor agonist activity of 2C-I-HCl.
Materials:
-
Male C57BL/6J mice.
-
2C-I-HCl dissolved in sterile saline.
-
Observation chambers.
-
Video recording equipment (optional but recommended).
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes prior to injection.
-
Drug Administration: Administer 2C-I-HCl via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses ranging from 0.1 to 3.0 mg/kg.
-
Observation: Immediately after injection, place the mouse back in the observation chamber and record the number of head twitches for a period of 30-60 minutes.
-
Data Analysis: Plot the dose-response curve for the number of head twitches.
B. In Vivo Microdialysis
Microdialysis allows for the in vivo sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[24][25]
Objective: To measure the effect of 2C-I-HCl on extracellular levels of serotonin and dopamine in a target brain region (e.g., prefrontal cortex or striatum).
Materials:
-
Rats or mice with surgically implanted microdialysis guide cannulae.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC-ECD system for neurotransmitter analysis.
-
2C-I-HCl dissolved in artificial cerebrospinal fluid (aCSF).
Procedure:
-
Probe Insertion: Insert the microdialysis probe into the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) and collect baseline dialysate samples for at least 2 hours.
-
Drug Administration: Administer 2C-I-HCl systemically (i.p. or s.c.) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the collected samples for serotonin and dopamine concentrations using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
VI. Safety and Handling
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved respirator.
-
Hand: Wear appropriate chemical-resistant gloves.
-
Eye: Use chemical safety goggles.
-
Skin and Body: Wear a lab coat.
Storage and Disposal:
-
Store 2C-I-HCl in a tightly sealed container in a secure, cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal of 2C-I-HCl must be in accordance with all applicable federal, state, and local regulations.
VII. Conclusion
2C-I-HCl is a valuable pharmacological tool for investigating the role of the 5-HT2A and 5-HT2C receptors in a variety of neurological processes. Its distinct receptor binding profile offers a unique opportunity to dissect the complexities of serotonergic signaling. The protocols outlined in this document provide a foundation for researchers to explore the effects of 2C-I-HCl in both in vitro and in vivo models. As with any potent research chemical, a thorough understanding of its properties, adherence to safety protocols, and compliance with all regulatory requirements are essential for its responsible and effective use in advancing the field of neuroscience.
VIII. References
-
Dean, B., Bymaster, F., Calligaro, D., Krasnow, R., & Carter, P. (2012). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 8(2), 149–152.
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Shen, Y., Zhao, D., Lv, Y., Liu, Y., Chen, Y., Zhang, Y., & Chen, S. (2025). A wearable deep brain stimulation system for behavioral studies in rodents. Frontiers in Neuroscience, 19.
-
Knight, A. R., Misso, N. L., & Reynolds, G. P. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3), 196–204.
-
Wikipedia. (2023, November 27). 2C-I. Retrieved from [Link]
-
Teitler, M., & Glennon, R. A. (1995). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Biochemical Pharmacology, 50(12), 2035–2041.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: 2C-I-NBOMe, 25I-NBOMe and 25C-NBOMe. European Neuropsychopharmacology, 25(3), 389–397.
-
Wikipedia. (2023, October 29). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. Drug and Alcohol Dependence, 168, 143-149.
-
Zendeh Del Law Firm, PLLC. (n.d.). 2C-I. Retrieved from [Link]
-
Wikipedia. (2023, November 21). Head-twitch response. Retrieved from [Link]
-
Harms, A., Gündisch, D., Müller, C. E., & Kovar, K. A. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 5(4), 263–270.
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
-
Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(2), 241–248.
-
Chem Pain Killer. (n.d.). 2C-I Hcl Powder. Retrieved from [Link]
-
Trulson, M. E., & Jacobs, B. L. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology, 201(2-3), 221–229.
-
Dias da Silva, D., Silva, J. P., Valente, M. J., Cadete-Leite, A., & Carvalho, F. (2020). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 25(19), 4536.
-
Adell, A., & Artigas, F. (2004). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 1(4), 359–375.
-
Gonzalez-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., ... & Gingrich, J. A. (2007). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Neuropsychopharmacology, 32(7), 1599–1609.
-
Albasser, M. M., Aggleton, J. P., & Poirier, G. L. (2010). New behavioral protocols to extend our knowledge of rodent object recognition memory. Learning & Memory, 17(9), 407–413.
-
Van der Harst, J. E., Baars, A. M., & Spruijt, B. M. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro, 8(1).
-
Axol Bioscience. (n.d.). Patch-clamp protocol. Retrieved from [Link]
-
Costa, A. C. S., Teixeira-Santos, L., Al-Saffar, H., Caramelo, I., Silva, J. P., Valente, M. J., ... & Carvalho, F. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. International Journal of Molecular Sciences, 26(7), 3635.
-
Nadal-Gratacós, N., et al. (2025). Head Twitch Response. ResearchGate.
-
Labcorp. (2023, September 18). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]
-
Bluelight.org. (2013, October 1). HCl/HBr salt test. Retrieved from [Link]
-
Scribd. (n.d.). Product Information: 2C-B (Hydrochloride). Retrieved from [Link]
-
Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Reddit. (2016, October 2). 2C-B (HCl and HBr) Solubility in different liquids. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bluelight.org [bluelight.org]
- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. innoprot.com [innoprot.com]
- 12. labcorp.com [labcorp.com]
- 13. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Patch Clamp Protocol [labome.com]
- 22. Head-twitch response - Wikipedia [en.wikipedia.org]
- 23. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The In Vitro Utility of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)
Section 1: Introduction to 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a psychoactive compound belonging to the 2C family of phenethylamines, first synthesized by Alexander Shulgin.[1] As a substituted phenethylamine, it is structurally related to mescaline and other psychedelic agonists. In a research context, its hydrochloride salt (2C-I-HCl) serves as a valuable tool for investigating the serotonin system, particularly the 5-HT₂ subfamily of receptors. Its primary utility in cell culture stems from its function as a potent agonist at the serotonin 2A (5-HT₂A) receptor, a G protein-coupled receptor (GPCR) implicated in a vast array of neurological processes and psychiatric conditions.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2C-I-HCl as a pharmacological probe in cell-based assays. We will explore its mechanism of action, detail key experimental applications, and provide validated protocols for its use in characterizing receptor signaling and cellular responses.
| Property | Data |
| Chemical Name | 4-iodo-2,5-dimethoxy-benzeneethanamine, monohydrochloride |
| Molecular Formula | C₁₀H₁₄INO₂ • HCl |
| Molar Mass | 343.6 g/mol [4] |
| Primary Target | Serotonin 5-HT₂A Receptor (Agonist)[1][2] |
| Secondary Targets | Serotonin 5-HT₂C Receptor (Agonist)[5]; Monoamine Oxidase A & B (Inhibitor at high concentrations, IC₅₀ = 79 µM and 37 µM, respectively)[4] |
| Primary Signaling Pathway | Gq/G₁₁ Protein Coupling[6][7] |
| Known In Vitro Effects | Potent anti-inflammatory activity[1], induction of neuroplasticity (psychoplastogen)[8][9], modulation of glutamate release[10] |
Section 2: Core Mechanism of Action at the 5-HT₂A Receptor
The primary pharmacological effects of 2C-I-HCl are mediated through its activity as an agonist at the 5-HT₂A receptor.[2][3] Understanding this mechanism is fundamental to designing and interpreting cell culture experiments.
Binding and Agonism
2C-I-HCl binds to and activates the 5-HT₂A receptor, an excitatory GPCR predominantly expressed in the cerebral cortex.[6] This activation initiates a conformational change in the receptor, enabling it to couple with and activate its cognate heterotrimeric G protein, Gαq.[6][7]
The Canonical Gq/11 Signaling Cascade
Upon activation by an agonist like 2C-I-HCl, the 5-HT₂A receptor triggers the Gq/G₁₁ signaling pathway. This cascade is a cornerstone of cellular signaling and is the primary mechanism through which 5-HT₂A activation is quantified in vitro.[7][11]
-
Gαq Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).[6]
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][12]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7][12] This rapid, transient increase in intracellular Ca²⁺ is a hallmark of 5-HT₂A receptor activation and serves as a robust and easily measurable signal in cell-based assays.
Visualization of the 5-HT₂A Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by 2C-I-HCl.
Section 3: Essential Safety, Handling, and Preparation
Working with any research chemical requires strict adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
2C-I-HCl is classified as an irritant. The Safety Data Sheet (SDS) indicates it may cause skin, eye, and respiratory irritation.[13]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
PPE: Wear standard personal protective equipment, including a lab coat, nitrile gloves, and safety glasses.[14][15][16]
-
Exposure: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[14][15]
Storage and Stability
-
Storage: Store the solid compound at -20°C for long-term stability.[4]
-
Stability: The hydrochloride salt is thermally stable, with a high melting point of approximately 248-250°C, and is not prone to degradation under standard laboratory handling conditions.[17][18] Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Stability in aqueous cell culture media over extended incubation periods (>24 hours) should be empirically determined if necessary.[19]
Preparation of Stock Solutions
Preparing a high-concentration, soluble stock solution is the first critical step for any cell-based assay.
-
Solvent Selection: 2C-I-HCl has good solubility in DMSO and DMF (20 mg/mL) and moderate solubility in PBS (pH 7.2) at 3 mg/mL.[4] For cell culture applications, DMSO is the recommended solvent for creating a primary stock solution due to its high solvating power and compatibility with most cell lines at low final concentrations (<0.5%).
-
Procedure for 10 mM Stock in DMSO:
-
Weigh out 3.44 mg of 2C-I-HCl (M.W. 343.6 g/mol ).
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Section 4: Key Cell Culture Applications
The specific agonism of 2C-I-HCl at the 5-HT₂A receptor enables its use in several key research applications.
Application 1: Primary Screening and Potency Determination of 5-HT₂A Receptor Activation
The most direct application of 2C-I-HCl is to activate cells expressing the 5-HT₂A receptor. This is useful for:
-
Validating Receptor Expression: Confirming that a cell line (e.g., HEK293, CHO, or SH-SY5Y) stably or transiently expressing the 5-HT₂A receptor is functional.
-
Determining Agonist Potency (EC₅₀): Generating a dose-response curve to calculate the half-maximal effective concentration (EC₅₀), a key measure of the compound's potency.
-
High-Throughput Screening: Using 2C-I-HCl as a reference agonist in screening campaigns to identify novel 5-HT₂A antagonists or allosteric modulators.
Application 2: Investigation of Serotonin-Mediated Neuroplasticity
Recent studies have demonstrated that serotonergic psychedelics can act as "psychoplastogens," compounds that promote rapid and lasting neural plasticity.[9][20] 2C-I-HCl can be used in neuronal cell cultures (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) to:
-
Assess Neurite Outgrowth: Quantify changes in the length and complexity of neurites (axons and dendrites) following treatment.[20]
-
Measure Synaptogenesis: Investigate the formation of new synapses by measuring the density of synaptic markers.[20]
-
Study Gene Expression: Analyze changes in the expression of genes associated with neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[9]
Application 3: Probing Anti-inflammatory Signaling Pathways
There is growing evidence that 5-HT₂A receptor agonists possess potent anti-inflammatory properties.[1][21][22] 2C-I has been noted for its particularly high anti-inflammatory potency.[1] Cell culture models can be used to dissect this mechanism:
-
Cytokine Release Assays: In immune cells (e.g., macrophages, microglia) or co-culture systems, treat with an inflammatory stimulus (like LPS) and measure the ability of 2C-I-HCl to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6.[21][22]
Section 5: Detailed Experimental Protocols
Protocol 1: Quantifying 5-HT₂A Receptor Activation via Intracellular Calcium Flux Assay
Principle This protocol measures the activation of the Gq pathway by detecting the transient increase in intracellular calcium that follows 5-HT₂A receptor stimulation.[12] A cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. Intracellular esterases cleave the AM ester, trapping the dye inside. Upon binding to Ca²⁺ released from the ER, the dye's fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader.[23][24]
Materials
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Culture Plates: Black-walled, clear-bottom 96-well or 384-well plates.
-
Reagents:
-
2C-I-HCl (10 mM stock in DMSO)
-
Serotonin (5-HT) or another known 5-HT₂A agonist (for positive control)
-
Ketanserin or another 5-HT₂A antagonist (for inhibition control)
-
Fluo-4 AM calcium indicator dye
-
Pluronic® F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Workflow Diagram
Step-by-Step Procedure
-
Cell Plating (Day 1): Seed 5-HT₂A-expressing cells into a black-walled, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well. Incubate overnight.[12]
-
Dye Loading (Day 2): a. Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM is typical. First, mix an equal volume of 1 mM Fluo-4 AM in DMSO with 20% Pluronic F-127. Dilute this mixture into the assay buffer to the final desired concentration. b. Aspirate the culture medium from the cells and wash once with 100 µL of assay buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate for 45-60 minutes at 37°C, protected from light.
-
Cell Washing: Aspirate the dye solution and wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare a serial dilution of 2C-I-HCl in assay buffer at 2X the final desired concentrations (e.g., from 20 µM down to 20 pM). Also prepare a 2X solution of a positive control (e.g., 20 µM Serotonin) and a vehicle control (assay buffer with 0.2% DMSO).
-
Measurement: a. Place the cell plate into a fluorescence microplate reader equipped with injectors, set to Ex/Em = ~490/525 nm.[12] b. Program the reader to perform a kinetic read. Measure baseline fluorescence for 10-20 seconds. c. Inject 100 µL of the 2X compound solutions into the corresponding wells. d. Immediately continue the kinetic measurement, reading every 1-2 seconds for at least 120 seconds to capture the peak response.[24]
Data Analysis and Interpretation
-
For each well, calculate the response as the maximum fluorescence value minus the baseline fluorescence value (ΔF = F_max - F_baseline).[12]
-
Normalize the data by setting the vehicle control response to 0% and the maximal response of a saturating concentration of a full agonist (like Serotonin or 2C-I-HCl) to 100%.
-
Plot the normalized response versus the logarithm of the 2C-I-HCl concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 2C-I-HCl that elicits 50% of the maximal response. A lower EC₅₀ value indicates higher potency.
Protocol 2: Assessing Neurite Outgrowth in a Neuronal Cell Model
Principle This assay quantifies the ability of 2C-I-HCl to promote the growth and branching of neurites in a neuronal cell line, a key in vitro correlate of neuroplasticity.[20] Cells are treated with the compound for an extended period (24-72 hours), after which they are fixed and imaged. Image analysis software is then used to measure changes in neurite length and complexity.
Materials
-
Cell Line: SH-SY5Y human neuroblastoma cells (differentiated) or primary cortical neurons.
-
Culture Plates: 24-well or 48-well cell culture plates, coated with an appropriate substrate (e.g., Poly-D-Lysine).
-
Reagents:
-
2C-I-HCl (10 mM stock in DMSO)
-
Differentiation medium (e.g., low-serum medium containing Retinoic Acid for SH-SY5Y cells)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-β-III Tubulin antibody (a neuron-specific marker)
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
-
-
Equipment: High-content imaging system or fluorescence microscope with a camera.
Step-by-Step Procedure
-
Cell Plating and Differentiation: a. Seed SH-SY5Y cells onto coated plates in growth medium. b. Once cells reach ~50% confluency, switch to differentiation medium. Differentiate for 3-5 days until short neurites are visible.
-
Compound Treatment: a. Prepare dilutions of 2C-I-HCl in the differentiation medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., 0.1% DMSO). b. Replace the medium on the differentiated cells with the compound-containing medium. c. Incubate for 24 to 72 hours at 37°C.
-
Immunofluorescence Staining: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.25% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with 5% BSA for 1 hour. g. Incubate with primary anti-β-III Tubulin antibody (diluted in blocking buffer) overnight at 4°C. h. Wash three times with PBS. i. Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light. j. Wash three times with PBS. Leave cells in the final wash for imaging.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope or high-content imager, capturing both the β-III Tubulin and DAPI channels. b. Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin, CellProfiler) to quantify:
- Total neurite length per neuron.
- Number of neurite branches per neuron.
- Number of primary neurites (emanating from the cell body).
Data Analysis and Interpretation
-
For each treatment condition, calculate the average neurite length and branch number from a large population of cells (at least 50-100 cells per condition).
-
Compare the measurements from the 2C-I-HCl treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant increase in neurite length or complexity indicates a positive effect on neuroplasticity. Results can be presented as fold-change over the vehicle control.
Section 6: References
-
Wikipedia. (n.d.). 2C-I. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]
-
González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 26, 75–93. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Jastrzębski, M. K., et al. (2025). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Braden, M. R., et al. (2014). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Neuropharmacology, 82, 129-136. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
Shao, L. X., et al. (2021). Serotonergic Psychedelics in Neural Plasticity. Frontiers in Synaptic Neuroscience, 13, 769642. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Retrieved from [Link]
-
Rakoczy, R. J., et al. (2025). Serotonergic Psychedelics Rapidly Modulate Evoked Glutamate Release in Cultured Cortical Neurons. Journal of Neurochemistry. Retrieved from [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(11), 1644-1653. Retrieved from [Link]
-
Frontiers Media. (2023). Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action?. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics. Retrieved from [Link]
-
Eurofins. (2015). Material Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
Wiley Online Library. (2021). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
SWGDRUG.org. (2005). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action. Retrieved from [Link]
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 9. A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. content.labscoop.com [content.labscoop.com]
- 17. swgdrug.org [swgdrug.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Serotonergic Psychedelics in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action? [frontiersin.org]
- 22. Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
- 24. agilent.com [agilent.com]
Receptor binding assay protocol for 2C-I-HCl
Application Note & Protocol
Topic: High-Throughput Determination of 2C-I-HCl Affinity for the Human Serotonin 5-HT2A Receptor Using a Scintillation Proximity Assay (SPA)
Audience: Researchers, scientists, and drug development professionals in pharmacology, neuroscience, and medicinal chemistry.
Application Note Summary
This document provides a comprehensive guide for determining the binding affinity (Ki) of the psychedelic phenethylamine 2C-I-HCl for the human serotonin 2A (5-HT2A) receptor. The protocol employs a homogeneous Scintillation Proximity Assay (SPA), a robust and high-throughput method that eliminates the need for physical separation of bound and free radioligand. We detail the entire workflow, from the preparation of receptor-containing cell membranes to the final data analysis and interpretation. The described methodology is foundational for characterizing the pharmacological profile of 2C-I-HCl and other novel psychoactive compounds, offering a reliable framework for screening and lead optimization programs.
Introduction: The Pharmacology of 2C-I and the 5-HT2A Receptor
2C-I (2,5-dimethoxy-4-iodophenethylamine) is a psychoactive substance belonging to the 2C family of phenethylamines.[1] Like classic psychedelics such as LSD and psilocybin, the primary effects of 2C-I are understood to be mediated through its interaction with serotonin receptors in the central nervous system.[2] Converging evidence from decades of research has identified the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR), as the principal molecular target responsible for the hallucinogenic effects of these compounds.[2][3][4][5] Therefore, quantifying the binding affinity of 2C-I for the 5-HT2A receptor is a critical first step in understanding its potency and pharmacological mechanism of action.
Receptor binding assays are the gold standard for measuring the interaction between a ligand and its receptor.[6] This protocol specifically describes a competitive binding assay, where the unlabeled test compound (2C-I-HCl) competes with a radiolabeled ligand of known affinity for binding to the 5-HT2A receptor.[7][8]
Principle of the Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a powerful technology for conducting radioligand binding assays in a homogeneous format, meaning it does not require a separation step to distinguish bound from free radioligand.[9][10] This enhances throughput and simplifies automation.
The core components are:
-
SPA Beads: Microscopic beads containing a scintillant. These beads are coated with a material (e.g., wheat germ agglutinin) that can capture cell membranes.[11][12]
-
Radioligand: A ligand for the target receptor that is labeled with a low-energy radioisotope, typically tritium (³H).[10] The beta particles emitted by ³H have a very short path length in aqueous solutions (~1.5 µm).[10]
-
Receptor Source: Cell membranes containing the receptor of interest are captured on the surface of the SPA beads.
Mechanism: When a radiolabeled ligand binds to a receptor on the membrane captured by an SPA bead, the radioisotope is brought into close enough proximity for the emitted beta particles to excite the scintillant within the bead, producing a light signal that can be detected.[13][14] Radioligand molecules that remain free in the solution are too far away for their emitted energy to reach the bead, and thus they do not generate a signal.[9] In a competitive assay, as the concentration of the unlabeled test compound (2C-I-HCl) increases, it displaces the radioligand from the receptor, leading to a decrease in the light signal.[15]
Figure 1: Principle of the Scintillation Proximity Assay (SPA).
Materials and Equipment
Reagents and Consumables
-
Receptor Source: Commercially available prepared cell membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT2A receptor.[16]
-
Test Compound: 2C-I-HCl (hydrochloride salt).
-
Radioligand: [³H]-Ketanserin (specific activity ~40-80 Ci/mmol).[17]
-
Non-specific Agent: Mianserin or unlabeled Ketanserin.
-
SPA Beads: Wheat Germ Agglutinin (WGA) PVT SPA beads.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Microplates: 96-well or 384-well white, clear-bottom microplates.
-
Scintillation Cocktail: (For determining total counts).
-
Reagent Grade Water
Equipment
-
Microplate Scintillation Counter (e.g., MicroBeta², TopCount).
-
Multichannel pipettes and/or automated liquid handler.
-
Plate shaker/orbital mixer.
-
Centrifuge for membrane preparation (if starting from cells).
-
Protein assay kit (e.g., BCA assay).
-
pH meter.
-
Vortex mixer.
Experimental Methodology
Protocol 1: Stock Solution Preparation
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl. Adjust the pH to 7.4 at room temperature. Store at 4°C.
-
2C-I-HCl Stock: Accurately weigh 2C-I-HCl and dissolve in reagent grade water or DMSO to create a high-concentration stock solution (e.g., 10 mM). Perform serial dilutions in the assay buffer to create a range of concentrations needed for the competition assay.
-
Radioligand Stock: Thaw [³H]-Ketanserin and dilute in assay buffer to the required working concentration, as determined by the saturation binding experiment (see Protocol 4.2).
-
Non-specific Agent Stock: Prepare a high-concentration stock of Mianserin (e.g., 1 mM) in assay buffer. The final concentration in the assay should be at least 100-fold higher than the Kd of the radioligand to ensure saturation of all specific binding sites.[18]
Protocol 2: Assay Validation - Saturation Binding of [³H]-Ketanserin
Causality: Before testing 2C-I, it is essential to characterize the binding of the radioligand to the receptor preparation. This saturation experiment determines two key parameters: the equilibrium dissociation constant (Kd), which is the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the membrane preparation.[19][20] The Kd value is crucial for setting the appropriate radioligand concentration in the subsequent competition assay and for calculating the Ki of the test compound.[8][18]
Procedure:
-
Reconstitute Membranes: Thaw the 5-HT2A receptor membranes on ice and dilute to the desired protein concentration (e.g., 5-20 µ g/well ) in ice-cold assay buffer.
-
Prepare Radioligand Dilutions: Create a series of 8-12 concentrations of [³H]-Ketanserin, ranging from approximately 0.1x to 10x the expected Kd (literature Kd for [³H]-Ketanserin at 5-HT2A is ~0.5-2.0 nM).[17][21]
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add assay buffer, receptor membranes, and the increasing concentrations of [³H]-Ketanserin.
-
Non-specific Binding (NSB): Add the non-specific agent (e.g., 10 µM final concentration Mianserin), receptor membranes, and the increasing concentrations of [³H]-Ketanserin.[22] NSB refers to the binding of the radioligand to non-receptor components like the filter, lipids, or beads.[23][24]
-
Total Counts: In separate vials, add only the known amount of each [³H]-Ketanserin concentration to a scintillation cocktail to determine the total radioactivity added.
-
-
Add SPA Beads: Add a pre-determined optimal amount of WGA SPA beads to all wells.
-
Incubation: Seal the plate and incubate on a plate shaker for 60-90 minutes at room temperature to allow binding to reach equilibrium.[7]
-
Counting: Count the plate in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot Specific Binding (y-axis) against the concentration of [³H]-Ketanserin (x-axis).
-
Use non-linear regression analysis (one-site binding hyperbola) in software like GraphPad Prism to fit the curve and derive the Kd and Bmax values.[18]
-
Protocol 3: Competitive Binding Assay - Determination of Ki for 2C-I-HCl
Causality: This experiment measures the ability of 2C-I-HCl to displace the specific binding of a single, fixed concentration of [³H]-Ketanserin. The concentration of radioligand used should be at or below its Kd value determined in the saturation assay to maximize the sensitivity for detecting competitive binding.[15][25] The result is an IC50 value, which is the concentration of 2C-I-HCl that inhibits 50% of the specific binding of the radioligand.[26]
Figure 2: General workflow for the 2C-I-HCl competitive binding SPA.
Procedure:
-
Reagent Preparation:
-
Dilute 5-HT2A membranes in assay buffer.
-
Dilute [³H]-Ketanserin to a final concentration at or below its predetermined Kd (e.g., 0.5 nM).[17]
-
Prepare a 12-point serial dilution of 2C-I-HCl (e.g., from 100 µM down to 1 pM).
-
-
Plate Setup: In a 96-well plate, add reagents to triplicate wells in the following order (example volumes for a 100 µL final volume):
-
Total Binding (Control): 25 µL Assay Buffer + 25 µL [³H]-Ketanserin + 50 µL Membranes/Beads mix.
-
Non-specific Binding (NSB Control): 25 µL Mianserin (10 µM final) + 25 µL [³H]-Ketanserin + 50 µL Membranes/Beads mix.
-
Test Compound Wells: 25 µL of each 2C-I-HCl dilution + 25 µL [³H]-Ketanserin + 50 µL Membranes/Beads mix.
-
(Note: Pre-mixing membranes and SPA beads is often more efficient for plate dispensing).
-
-
Incubation: Seal the plate and incubate on a plate shaker for 60-90 minutes at room temperature.
-
Counting: Read the plate in a microplate scintillation counter.
Data Analysis and Interpretation
-
Calculate Percent Specific Binding:
-
First, determine the window for specific binding: Specific Binding Window (CPM) = Average Total Binding (CPM) - Average NSB (CPM).
-
For each concentration of 2C-I-HCl, calculate the percent inhibition: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
-
Determine IC50:
-
Plot the percent inhibition (y-axis) against the log concentration of 2C-I-HCl (x-axis).
-
Use a non-linear regression curve fit (sigmoidal dose-response, variable slope) to determine the IC50 value.[7]
-
-
Calculate Ki (Inhibition Constant):
-
The IC50 is dependent on the assay conditions, particularly the concentration of the radioligand.[23] To determine the intrinsic affinity of 2C-I-HCl for the receptor, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[8][18][23]
-
Formula: Ki = IC50 / (1 + ([L] / Kd))
-
Ki: Inhibition constant for 2C-I-HCl.
-
IC50: Concentration of 2C-I-HCl that inhibits 50% of specific binding.
-
[L]: Concentration of the radioligand ([³H]-Ketanserin) used in the assay.
-
Kd: Affinity constant of the radioligand, determined from the saturation experiment.
-
-
Expected Results
The phenethylamine class of compounds, including 2C-I, typically exhibits affinity for the 5-HT2A receptor in the low-to-mid nanomolar range.[21][27] The data below are representative of typical findings.
| Compound | Receptor | Radioligand | Ki (nM) - Representative Value |
| 2C-I-HCl | Human 5-HT2A | [³H]-Ketanserin | 40 - 80 |
| DOB-HCl | Human 5-HT2A | [³H]-Ketanserin | ~59[21] |
| Ketanserin | Human 5-HT2A | [³H]-Ketanserin | ~1 - 2[17][21] |
| Serotonin (5-HT) | Human 5-HT2A | [³H]-Ketanserin | ~505[17] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand concentration too high. | Use a lower concentration of radioligand, closer to the Kd.[18] |
| Insufficient blocking agent. | Increase the concentration of the unlabeled competitor used for NSB determination (e.g., Mianserin). | |
| Membranes or beads are "sticky". | Pre-soak filter plates (if used) with polyethyleneimine (PEI); ensure adequate blocking agents in buffer (e.g., 0.1% BSA).[21] | |
| Low Signal / Small Assay Window | Insufficient receptor (Bmax too low). | Increase the amount of membrane protein per well.[21] |
| Inactive radioligand or membranes. | Use fresh reagents; ensure proper storage of membranes (-80°C) and radioligand. | |
| Incorrect counting settings. | Check instrument settings for ³H detection in SPA mode. | |
| Poor Curve Fit / High Data Scatter | Pipetting errors. | Use calibrated pipettes or an automated liquid handler; ensure proper mixing. |
| Binding not at equilibrium. | Increase incubation time and confirm equilibrium with a time-course experiment.[21] | |
| Compound precipitation. | Check the solubility of 2C-I-HCl at high concentrations; use a small percentage of DMSO if necessary. |
References
- Revvity. (n.d.).
- SPIE Digital Library. (n.d.).
- Surmodics IVD. (n.d.).
- GraphPad. (n.d.).
- ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs.
- Wikipedia. (n.d.).
- Gyan Sanchay. (n.d.).
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine.
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Alfa Cytology. (n.d.).
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
- Studylib. (n.d.).
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
- BenchChem. (n.d.). A comparative study of substituted phenethylamine receptor affinities.
- Halberstadt, A. L., & Geyer, M. A. (2018). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. PubMed Central.
- Li, A., et al. (2023).
- Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- Charlton, S. J. (2009).
- Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE.
- Ray, T. S. (2010). Psychedelics and the human receptorome. PubMed.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Siebert, D., et al. (2001). Development of a 5-hydroxytryptamine(2A)
- Aghajanian, G. K., & Marek, G. J. (1999). Serotonin and Hallucinogens. Neuropsychopharmacology.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
- Wikipedia. (n.d.). Psychedelic drug.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
- Pollok, S., & Heim, C. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. PubMed Central.
- Springer Nature. (2011). Ligand Competition Binding Assay for the Androgen Receptor.
- Kim, D., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.
- CANDOR Bioscience. (n.d.). Nonspecific binding in immunoassays.
- Cayman Chemical. (n.d.). 2C-I (hydrochloride).
- Villalobos, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.
- WuXi AppTec DMPK. (2024).
- Kim, D., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
- Wikipedia. (n.d.). 2C-I.
- Wagmann, L., et al. (2020). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Forensic Toxicology.
- Pescada, S., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed Central.
- Wallach, J., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ScienceOpen.
- Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Psychedelics and the human receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. Scintillation Proximity Assays | Revvity [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. studylib.net [studylib.net]
- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. biophysics-reports.org [biophysics-reports.org]
- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.uwec.edu [chem.uwec.edu]
- 24. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. support.nanotempertech.com [support.nanotempertech.com]
- 27. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Forensic Identification of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl): An Application Guide
Introduction
2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a synthetic psychedelic phenethylamine, first synthesized by Alexander Shulgin.[1][2] It belongs to the 2C family of compounds, which are known for their hallucinogenic effects.[1][3] 2C-I is typically encountered as its hydrochloride salt, a white crystalline powder, and is recreationally used for its psychedelic and entactogenic properties.[4][5][6] The increasing prevalence of 2C-I and other designer drugs on the illicit market presents a significant challenge for forensic laboratories, necessitating robust and validated analytical methodologies for its unequivocal identification.[7][8]
This application note provides a comprehensive guide for the forensic identification of 2C-I hydrochloride. It details established analytical workflows, explains the scientific principles behind the chosen techniques, and offers step-by-step protocols for sample preparation and analysis. The methodologies described are designed to provide a multi-faceted, self-validating system for the positive identification of 2C-I in seized materials.
Legal Status: 2C-I is a controlled substance in many countries. In the United States, it is classified as a Schedule I substance, making its manufacture, distribution, and possession illegal.[1][2][4][9] Similarly, it is a Class A drug in the United Kingdom and a Schedule III substance in Canada.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of 2C-I is fundamental to selecting and interpreting analytical data.
Table 1: Physicochemical Properties of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride
| Property | Value | Source |
| Chemical Name | 2-(2,5-dimethoxy-4-iodophenyl)ethanamine hydrochloride | [10][11] |
| Synonyms | 2C-I-HCl, 2,5-Dimethoxy-4-iodophenethylamine HCl | [1][10] |
| Molecular Formula | C₁₀H₁₄INO₂ · HCl | [1][10] |
| Molar Mass | 343.59 g/mol | [11] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 246 °C (475 °F) | [1] |
| Solubility | Soluble in methanol and DMSO. | [10] |
Analytical Workflow for Forensic Identification
A multi-tiered analytical approach is recommended to ensure the accurate and defensible identification of 2C-I-HCl. This workflow combines presumptive colorimetric tests with highly selective and sensitive confirmatory techniques.
Caption: Recommended analytical workflow for the forensic identification of 2C-I-HCl.
Presumptive Colorimetric Testing
Presumptive tests provide a rapid, preliminary indication of the presence of certain functional groups, but they are not specific. A positive result should always be confirmed by more definitive analytical techniques. The Marquis reagent is commonly used for phenethylamines.
Protocol 1: Marquis Colorimetric Test
-
Objective: To perform a preliminary screening for the presence of a phenethylamine compound.
-
Materials:
-
Marquis reagent (a mixture of formaldehyde and concentrated sulfuric acid).
-
White spot plate.
-
Spatula.
-
Suspected 2C-I-HCl sample.
-
-
Procedure:
-
Place a small amount (a few milligrams) of the suspected sample onto the white spot plate.
-
Add one to two drops of the Marquis reagent to the sample.
-
Observe any color change immediately and over the next minute.
-
-
Expected Result: Phenethylamines, including 2C-I, typically produce an orange to red color with the Marquis reagent.[12]
-
Causality: The strong acid in the Marquis reagent protonates the amine and ether groups, and the formaldehyde reacts with the aromatic ring, leading to the formation of a colored carbocationic species. The specific color and its development over time can be indicative of the class of compound.
Confirmatory Analysis: Chromatographic and Spectroscopic Techniques
Confirmatory analysis utilizes a combination of chromatographic separation and spectroscopic detection to provide unequivocal identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis, offering excellent separation and highly specific identification based on mass spectra.[13][14] For primary amines like 2C-I, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Protocol 2: GC-MS Analysis of 2C-I (as TFAA derivative)
-
Objective: To separate and identify 2C-I using GC-MS following derivatization.
-
Rationale for Derivatization: The primary amine group of 2C-I can interact with active sites in the GC column, leading to poor peak shape and potential degradation. Derivatization with an agent like N-methyl-bis-trifluoroacetamide (MBTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, making the molecule more volatile and less polar, thus improving its chromatographic properties.[15]
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the suspected 2C-I-HCl sample and dissolve it in 1 mL of methanol.
-
Transfer 100 µL of the methanolic solution to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MS (or equivalent).[16]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[16]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
Inlet Temperature: 280°C.[14]
-
Injection Volume: 1 µL with a split ratio of 50:1.[16]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Scan Range: m/z 40-550.
-
-
Data Analysis and Expected Results:
-
The resulting total ion chromatogram (TIC) should show a distinct peak corresponding to the TFAA derivative of 2C-I.
-
The mass spectrum of this peak should be compared to a reference spectrum of derivatized 2C-I. The fragmentation pattern is a unique chemical fingerprint.
-
Key Fragment Ions: The mass spectrum of underivatized 2C-I and other 2C compounds often shows a characteristic base peak resulting from the cleavage of the Cβ-Cα bond.[17] For 2C-I, this would be at m/z 277 (the fragment containing the iodinated dimethoxybenzyl moiety). Another significant ion would be at m/z 30, corresponding to the [CH2NH2]+ fragment.[17] The molecular ion [M]+ at m/z 307 may also be observed. For the TFAA derivative, the molecular ion will be at a higher m/z, and the fragmentation pattern will be different but still characteristic.
-
Table 2: Expected GC-MS Data for Underivatized 2C-I
| Ion Type | m/z | Description | Source |
| Molecular Ion [M]⁺ | 307 | Parent molecule | [1] |
| Base Peak | 277 | [M-CH₂NH₂]⁺ | [17] |
| Fragment Ion | 30 | [CH₂NH₂]⁺ | [17] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of polar and thermally labile compounds like 2C-I-HCl, often without the need for derivatization.[18][19]
Protocol 3: LC-MS/MS Analysis of 2C-I
-
Objective: To provide a highly selective and sensitive confirmation of 2C-I's presence and to quantify it if necessary.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the suspected 2C-I-HCl sample and dissolve it in 10 mL of a 50:50 mixture of water and methanol to create a 100 µg/mL stock solution.[20]
-
Prepare working solutions by further diluting the stock solution with the same solvent to a concentration range suitable for the instrument (e.g., 1-100 ng/mL).[18]
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[21]
-
Mass Spectrometer: AB Sciex API 4500 QTrap or equivalent.[21]
-
Column: Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm) or equivalent.[18]
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[18]
-
Mobile Phase B: 0.1% formic acid in methanol.[18]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Expected Results:
-
The chromatogram should show a peak at the expected retention time for 2C-I.
-
The MRM transitions selected should be specific for 2C-I. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 308. Product ions will result from the fragmentation of the precursor ion in the collision cell.
-
The ratio of the quantifier and qualifier ion transitions should be consistent with that of a certified reference standard.
-
Table 3: Example LC-MS/MS MRM Transitions for 2C-I
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 308 | 277 | 151 |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule and serves as a valuable technique for identifying the bulk material.[22]
Protocol 4: FTIR Analysis of 2C-I-HCl
-
Objective: To obtain the infrared spectrum of the sample for comparison with a reference spectrum.
-
Sample Preparation:
-
Ensure the sample is dry.
-
Place a small amount of the 2C-I-HCl powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Parameters:
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis and Expected Results:
-
The obtained spectrum should be compared to a reference spectrum of 2C-I-HCl.
-
Characteristic absorption bands for the functional groups present in 2C-I-HCl should be identified.
-
Table 4: Key FTIR Absorption Bands for 2C-I
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2800 | C-H (aliphatic) | Stretching |
| ~2800-2500 | N-H (amine salt) | Stretching |
| ~1600, ~1500 | C=C (aromatic) | Stretching |
| ~1250-1000 | C-O (ether) | Stretching |
| ~800-600 | C-I | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it a definitive identification method.[23] Both ¹H and ¹³C NMR should be performed.
Protocol 5: NMR Analysis of 2C-I-HCl
-
Objective: To unequivocally determine the molecular structure of the analyte.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2C-I-HCl sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for more complex structural elucidation.
-
-
Data Analysis and Expected Results:
-
The ¹H and ¹³C NMR spectra should be consistent with the known structure of 2C-I-HCl.
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.
-
Conclusion
The forensic identification of this compound requires a systematic and multi-faceted analytical approach. The combination of presumptive colorimetric tests with confirmatory techniques such as GC-MS, LC-MS/MS, FTIR, and NMR provides a robust and scientifically sound basis for the unequivocal identification of this controlled substance. The protocols outlined in this application note are designed to be implemented in a forensic laboratory setting, ensuring that the analytical results are both accurate and legally defensible. Adherence to proper quality control measures, including the use of certified reference materials and method validation, is essential for reliable forensic analysis.
References
-
2C-I - Wikipedia. Available from: [Link]
-
Erowid 2C-I Vault : Legal Status. Available from: [Link]
-
2C-I - PsychonautWiki. Available from: [Link]
-
New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques - PubMed. Available from: [Link]
-
2C-I - Plano Attorneys | Zendeh Del Law Firm, PLLC - Dallas. Available from: [Link]
-
2c-i, 2c-e, 2C-b Abuse: Understanding Research Chemicals - American Addiction Centers. Available from: [Link]
-
FTIR spectra of (a) 2,5-dimethoxy-4-iodo-N-(2-methoxybenzyl)phenethylamine HCl (25I-NB2OMe) 16, (b) 2,5-di - ResearchGate. Available from: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed. Available from: [Link]
-
1 H NMR (in D 2 O) spectra of sample HN144 containing 2C-I, 2C-B, and... - ResearchGate. Available from: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available from: [Link]
-
2C (psychedelics) - Wikipedia. Available from: [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. Available from: [Link]
-
2C-I (hydrochloride) - ChemBK. Available from: [Link]
-
Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug - PubMed. Available from: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. Available from: [Link]
-
Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - PMC - NIH. Available from: [Link]
-
2C-I Hcl Powder - Chem Pain Killer. Available from: [Link]
-
Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Available from: [Link]
-
2C-E - Wikipedia. Available from: [Link]
-
2C-I - YouTube. Available from: [Link]
-
DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Available from: [Link]
-
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - NIH. Available from: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - ResearchGate. Available from: [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Available from: [Link]
-
State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. Available from: [Link]
-
Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC - PubMed Central. Available from: [Link]
-
Comprehensive Forensic Toxicological Analysis of Designer Drugs - Office of Justice Programs. Available from: [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI. Available from: [Link]
-
Structures of 2C-I and 25-I. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - ResearchGate. Available from: [Link]
-
Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. Available from: [Link]
-
1 H-NMR spectrum of (2c). | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
DRUGS IDENTIFICATION AND CHARACTERIZATION. Available from: [Link]
-
Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case - MDPI. Available from: [Link]
-
IR spectra of the unknown (A) and of the 2C-B standard (B). - ResearchGate. Available from: [Link]
-
2,5-Dimethoxyphenethylamine - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed. Available from: [Link]
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed Central. Available from: [Link]
Sources
- 1. 2C-I - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 4. 2C-I - Plano Attorneys | Zendeh Del Law Firm, PLLC - Dallas [zenlawfirm.com]
- 5. chempainkiller.com [chempainkiller.com]
- 6. youtube.com [youtube.com]
- 7. unitedchem.com [unitedchem.com]
- 8. ojp.gov [ojp.gov]
- 9. Erowid 2C-I Vault : Legal Status [erowid.org]
- 10. caymanchem.com [caymanchem.com]
- 11. 2C-I (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. fda.gov.tw [fda.gov.tw]
- 19. mdpi.com [mdpi.com]
- 20. unitedchem.com [unitedchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of 2C-I-HCl Solutions for In Vitro Experiments
Abstract
This document provides a comprehensive, technically detailed guide for the preparation, validation, and storage of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) solutions intended for in vitro research applications. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and personnel safety. The procedures herein cover the preparation of high-concentration primary stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous buffers to create working solutions suitable for cell-based assays. Methodologies for solution validation via UV-Vis spectrophotometry and best practices for safe handling and storage are also detailed.
Introduction: The Criticality of Accurate Solution Preparation
2,5-dimethoxy-4-iodophenethylamine (2C-I) is a phenethylamine research chemical investigated for its interactions with serotonergic systems, particularly the 5-HT₂ₐ receptor.[1] As with any in vitro study, the accuracy and integrity of the experimental results are fundamentally dependent on the precise and consistent preparation of the test compound. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading data and compromise the validity of a study.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recipe, explaining the scientific rationale behind each step to empower the user to make informed decisions tailored to their specific experimental context. The core principles are ensuring solubility , stability , concentration accuracy , and operator safety .
Compound Profile & Physicochemical Properties
Accurate solution preparation begins with a thorough understanding of the compound's properties. 2C-I is most commonly supplied as a hydrochloride (HCl) salt, which typically enhances stability and aqueous solubility compared to the freebase form.
| Property | Value | Source(s) |
| Full Chemical Name | 4-iodo-2,5-dimethoxy-benzeneethanamine, monohydrochloride | [2] |
| Common Name | 2C-I-HCl | [3] |
| Molecular Formula | C₁₀H₁₄INO₂ · HCl | [2][3][4] |
| Molar Mass | 343.59 g/mol | [3][4] |
| Appearance | Crystalline solid; fluffy, sparkling white powder | [2][5] |
| Purity | ≥98% (Recommended for research applications) | [2][6] |
| Solubility | DMSO: ≥20 mg/mLPBS (pH 7.2): ~3 mg/mLEthanol: ~1 mg/mL | [2] |
| Storage Temperature | -20°C, under inert atmosphere | [7] |
Scientist's Note: The significant difference in solubility between DMSO and aqueous buffers like PBS is the primary reason for the two-step (stock and working solution) preparation strategy.[2] Attempting to dissolve high concentrations of 2C-I-HCl directly into aqueous media will likely fail and lead to inaccurate dosing.
Safety & Handling of a Potent Compound
2C-I-HCl is a potent psychoactive compound and must be handled with appropriate safety measures to prevent accidental exposure.[8][9] All operations involving the handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are required. Consider double-gloving when handling the pure solid.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A properly fastened lab coat is mandatory.
Assume that any new or uncharacterized compound is hazardous and handle it accordingly to minimize risk.[10]
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
The objective is to create a concentrated, stable stock solution that can be stored for long periods and diluted as needed.[11][12] DMSO is the solvent of choice due to its high solvating power for 2C-I-HCl and its compatibility with long-term storage at -20°C.[2]
Materials & Equipment:
-
2C-I-HCl solid compound (≥98% purity)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes (P1000, P200)
-
Sterile pipette tips
-
Vortex mixer
-
Bath sonicator
Procedure (Example for a 10 mM Stock Solution):
-
Calculation:
-
Goal: Prepare 2 mL of a 10 mM 2C-I-HCl stock solution.
-
Molar Mass (MW): 343.59 g/mol
-
Mass (g) = Concentration (M) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.002 L x 343.59 g/mol x 1000 mg/g
-
Mass (mg) = 6.87 mg
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Inside a chemical fume hood, carefully weigh out approximately 6.87 mg of 2C-I-HCl. Record the exact mass.
-
Self-Validation: It is critical to use the actual measured mass for the final concentration calculation, not the target mass.
-
-
Dissolution:
-
Carefully transfer the weighed 2C-I-HCl powder into a clean, labeled amber glass vial.
-
Add 2 mL of high-purity DMSO to the vial using a calibrated micropipette.
-
Secure the cap tightly and vortex the vial for 1-2 minutes.
-
Visually inspect for any undissolved particulates. If present, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
-
Final Concentration Calculation:
-
Use the actual mass weighed in Step 2. For example, if you weighed 7.00 mg:
-
Actual Concentration (mM) = [Mass (mg) / MW ( g/mol )] / Volume (mL)
-
Actual Concentration (mM) = [7.00 mg / 343.59 g/mol ] / 2 mL
-
Actual Concentration (mM) = 10.19 mM
-
-
Labeling & Storage:
-
Clearly label the vial with:
-
Compound Name: 2C-I-HCl
-
Actual Concentration: 10.19 mM (using the example above)
-
Solvent: 100% DMSO
-
Preparation Date
-
Your Initials
-
-
Seal the cap tightly, wrap the threads with parafilm to prevent moisture absorption by the hygroscopic DMSO, and store at -20°C .[13]
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO primary stock into an aqueous buffer (e.g., cell culture medium, PBS) for direct application to the in vitro system.
Critical Consideration: DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of 0.5%, with some being sensitive to concentrations as low as 0.1%.[14][15][16] It is imperative to design your dilution scheme so that the final concentration of DMSO in your assay is non-toxic and consistent across all experimental conditions, including the vehicle control.[17][18] A common practice is to keep the final DMSO concentration at or below 0.1%.[16]
Procedure (Example for a 10 µM Final Concentration):
-
Dilution Scheme Design:
-
Target Final Concentration: 10 µM
-
Primary Stock Concentration: 10.19 mM (10,190 µM)
-
Maximum Final DMSO %: 0.1% (a 1:1000 dilution factor)
-
To achieve a 1:1000 dilution, you would add 1 µL of stock to 999 µL of final medium. The resulting concentration would be: 10,190 µM / 1000 = 10.19 µM . This is acceptably close to the 10 µM target.
-
-
Intermediate Dilution (Optional but Recommended):
-
Performing a large 1:1000 dilution in a single step can be inaccurate. An intermediate dilution step is recommended.
-
Step A (Intermediate): Dilute the 10.19 mM stock 1:100 in sterile PBS or culture medium.
-
Pipette 5 µL of the 10.19 mM stock into 495 µL of medium.
-
Mix thoroughly. The concentration is now 101.9 µM.
-
-
Step B (Final): Dilute the intermediate solution 1:10 into the final assay volume.
-
For a final volume of 1 mL in a well, add 100 µL of the 101.9 µM intermediate solution to 900 µL of medium.
-
The final concentration is 10.19 µM . The final DMSO concentration is 0.1%.
-
-
-
Vehicle Control:
-
A vehicle control is essential for validating that any observed effects are due to the compound and not the solvent.
-
Prepare a vehicle control by performing the exact same dilution steps using pure DMSO instead of the compound stock solution. All experimental wells, including untreated controls, should contain the same final concentration of DMSO (e.g., 0.1%).[17]
-
-
Execution:
-
Always add the small volume of the concentrated solution to the larger volume of aqueous buffer while gently vortexing or swirling to prevent precipitation.
-
Prepare working solutions fresh for each experiment from the frozen primary stock. Do not store dilute aqueous solutions for extended periods, as phenethylamines can be less stable in these conditions.[19]
-
Quality Control & Validation: UV-Vis Spectrophotometry
Verifying the concentration of the primary stock solution is a critical step for ensuring data integrity. UV-Visible spectrophotometry is an accessible method for this purpose.[20] This technique relies on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[21]
Procedure:
-
Determine λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute solution of 2C-I-HCl in the chosen solvent (e.g., Methanol or PBS).
-
Scan the absorbance of the solution across the UV-Vis spectrum (e.g., 200-400 nm) using a spectrophotometer.
-
The wavelength at which the highest absorbance peak occurs is the λmax. For 2C-I-HCl, absorbance maxima are expected near 204, 234, and 298 nm.[2]
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations from a precisely weighed amount of 2C-I-HCl.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot Absorbance (Y-axis) vs. Concentration (X-axis). The result should be a straight line.[22]
-
-
Verify Stock Solution Concentration:
-
Prepare a dilution of your newly made primary stock solution that falls within the linear range of your calibration curve.
-
Measure its absorbance at λmax.
-
Use the equation of the line from the calibration curve (y = mx + b) to calculate the concentration of the diluted sample and, subsequently, the concentration of the original stock.
-
Visualized Workflows & Logic
Workflow for Solution Preparation
Caption: Workflow for preparing 2C-I-HCl stock and working solutions.
Decision Logic for Solvent Vehicle Control
Caption: Decision logic for implementing a proper vehicle control.
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
ChemBK. (n.d.). 2C-I (hydrochloride) - Physico-chemical Properties. [Link]
-
Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture?. [Link]
-
PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
-
Bionity.com. (n.d.). 2C-I. [Link]
-
precisionFDA. (n.d.). 2C-I. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: UV-Vis spectrophotometer. [Link]
-
Chem Pain Killer. (n.d.). 2C-I Hcl Powder. [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
tks. (n.d.). Potent compound safety in the laboratory. [Link]
-
Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]
-
ResearchGate. (2025). What is the Proper Method for Preparing an Amilo 5Mer (TFA) Stock Solution for In Vitro Cell Studies?. [Link]
-
iajps. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]
-
YouTube. (2023). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). [Link]
-
Contract Pharma. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. [Link]
-
SWGDRUG.org. (2005). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. [Link]
-
MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. [Link]
-
NCBI Bookshelf - NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
PubChem - NIH. (n.d.). Phenethylamine. [Link]
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
PubChem - NIH. (n.d.). 2,5-Dimethoxy-4-iodophenethylamine. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [cymitquimica.com]
- 4. 2C-I (hydrochloride) (exempt preparation) [A solution in methanol] [lgcstandards.com]
- 5. 2C-I [bionity.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. ziath.com [ziath.com]
- 14. lifetein.com [lifetein.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 21. science.valenciacollege.edu [science.valenciacollege.edu]
- 22. iajps.com [iajps.com]
Application Note: The Use of 2C-I-HCl as an Analytical Reference Standard
Abstract
This document provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the proper use of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) as an analytical reference standard. 2C-I is a psychoactive phenethylamine, and the availability of a well-characterized reference standard is critical for the unambiguous identification and accurate quantification of this substance in forensic casework, clinical toxicology, and academic research.[1][2] This note details the essential chemical properties of 2C-I-HCl, provides validated protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Fourier-Transform Infrared Spectroscopy (FTIR), and outlines best practices for handling, storage, and method validation.
Introduction to 2C-I-HCl
2C-I (4-iodo-2,5-dimethoxyphenethylamine) belongs to the "2C" family of psychedelic phenethylamines first synthesized by Alexander Shulgin.[3] Its psychoactive effects have led to its emergence as a new psychoactive substance (NPS), making its detection and control a priority for forensic and regulatory agencies.[1][4] The use of a certified reference material (CRM) or a well-characterized reference standard is the cornerstone of any analytical procedure, ensuring that the results are accurate, reliable, and traceable.[5][6] A reference standard of 2C-I-HCl provides the benchmark against which unknown samples can be compared for both qualitative identification and quantitative determination.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the reference standard is fundamental to its correct application in analytical methodologies.
| Property | Value | Source(s) |
| Formal Name | 4-iodo-2,5-dimethoxy-benzeneethanamine, monohydrochloride | [1] |
| CAS Number | 64584-32-3 | [1][7] |
| Molecular Formula | C₁₀H₁₄INO₂ • HCl | [1][7] |
| Molecular Weight | 343.6 g/mol | [1][7] |
| Appearance | Crystalline solid / White powder | [7][8] |
| Melting Point | >300 °C | [9] |
| UV λmax | 204, 234, 298 nm | [1] |
| Solubility (at RT) | DMF: 20 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 3 mg/mL | [1] |
| SMILES | IC1=C(OC)C=C(CCN)C(OC)=C1.Cl | [1] |
| InChI Key | OTUXWIRPEPMONF-UHFFFAOYSA-N | [1] |
The Role and Management of an Analytical Reference Standard
An analytical reference standard serves as a calibration standard for quantitative analysis and a confirmation standard for qualitative identification. Its integrity is paramount.
-
Purity and Certification: A high-purity reference standard, preferably a Certified Reference Material (CRM) from an accredited source like NIST or a commercial supplier, should be used.[6][10][11] The Certificate of Analysis (CoA) provides critical information on purity, identity, storage conditions, and expiration date, which must be strictly followed.[11]
-
Traceability: The use of certified standards ensures metrological traceability, linking the measurement result to a national or international standard through an unbroken chain of comparisons.[5][12]
-
Handling: Upon receipt, the standard should be logged and stored as per the CoA's instructions.[13][14] To prevent contamination, use only clean, calibrated equipment (e.g., spatulas, weighing paper, syringes) when handling the material. Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE).[15]
-
Stock Solutions: Prepare stock solutions by accurately weighing the standard and dissolving it in a suitable high-purity solvent. The stability of these solutions at specified storage temperatures must be verified.[11]
Protocol 1: Qualitative Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for identifying controlled substances due to its excellent separation power and the structural information provided by mass spectra.[2][16] Phenethylamines like 2C-I often benefit from derivatization to improve their chromatographic behavior and produce more characteristic mass fragments.[17][18]
Step-by-Step Protocol (with Derivatization)
-
Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of 2C-I-HCl in methanol. Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.[16]
-
Sample Preparation (for comparison): Use an established extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate analytes from the sample matrix (e.g., seized powder, urine).[2][16]
-
Derivatization:
-
Evaporate 100 µL of the standard working solution (or sample extract) to dryness under a gentle stream of nitrogen at ~50°C.[2]
-
Add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[16][17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][16]
-
Injector: Splitless mode, 250 °C.[3]
-
Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp at 15°C/min to 280°C, and hold for 5 min.[3]
-
MS Conditions: Electron Ionization (EI) at 70 eV.[17] Source temperature at 230°C, Quadrupole at 150°C.[3]
-
Scan Mode: Full scan from m/z 40 to 550. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[17]
-
-
Data Analysis:
-
Inject the derivatized 2C-I-HCl standard and acquire the retention time and mass spectrum. The EI mass spectrum of the 2C-I derivative will serve as the reference.
-
Inject the derivatized sample.
-
Identification is confirmed if the analyte in the sample has the same retention time (within an accepted tolerance) and the same mass spectrum as the derivatized 2C-I-HCl reference standard. Key fragment ions should be present with similar relative abundances.[3]
-
Analytical Workflow Diagram
Protocol 2: Quantitative Analysis by HPLC-DAD
High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying substances without the need for derivatization, making it well-suited for the analysis of thermally labile or polar compounds like 2C-I-HCl.[17][19]
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Accurately prepare a 1.0 mg/mL primary stock solution of 2C-I-HCl in methanol.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 10, and 40 µg/mL) from a separate stock solution to ensure the accuracy of the calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the seized material or extracted sample residue in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
HPLC-DAD Instrumentation and Conditions:
-
HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at one of the UV maxima of 2C-I (e.g., 298 nm) for quantification.[1] Acquire full spectra (e.g., 200-400 nm) for peak purity analysis.
-
-
Data Analysis:
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
-
Inject the QC and unknown samples.
-
Calculate the concentration of 2C-I in the unknown samples using the regression equation from the calibration curve. The results for QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).[20]
-
Protocol 3: Confirmatory Analysis by FTIR
FTIR spectroscopy provides a characteristic "fingerprint" of a molecule based on the vibration of its chemical bonds. It is an excellent, non-destructive technique for the rapid identification of pure substances.
Step-by-Step Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Standard Analysis: Place a small amount of the 2C-I-HCl reference standard powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Sample Analysis: Clean the crystal thoroughly. Place a small amount of the unknown sample powder on the crystal and acquire its spectrum under the same conditions.
-
Data Analysis: Compare the spectrum of the unknown sample to the spectrum of the 2C-I-HCl reference standard. A match in the peak positions (wavenumbers) and relative intensities, particularly in the fingerprint region (<1500 cm⁻¹), confirms the identity of the substance.[21]
Method Validation Principles
Any quantitative method must be validated to ensure it is fit for its intended purpose.[22][23][24] The validation process provides documented evidence of the method's reliability.[20] For the HPLC-DAD protocol described, the following parameters should be assessed according to ICH or UNODC guidelines:[20][22][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., adulterants, excipients). This is demonstrated by analyzing blank matrices and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., QC samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same operator and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]
Method Validation Logic Diagram
Stability and Storage
Proper storage of the reference standard is essential to maintain its purity and integrity over time.[13][14][25]
-
Storage Conditions: 2C-I-HCl should be stored according to the manufacturer's Certificate of Analysis, which typically specifies conditions such as temperature (e.g., -20°C), protection from light, and storage in a desiccator to prevent moisture uptake.[10]
-
Long-Term Stability: The retest date provided by the manufacturer should be observed.[10] If the standard is used beyond this date, its purity should be re-verified.
-
Solution Stability: The stability of stock and working solutions should be determined by analyzing them over time and comparing the results to freshly prepared solutions.[11] Store solutions under the same conditions as the neat material unless stability data indicates otherwise.
Safety Precautions
2C-I-HCl is a potent psychoactive substance and should be handled with extreme care in a controlled laboratory setting.[26][27]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the neat material and prepare concentrated solutions in a chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.[15]
-
Disposal: Dispose of all waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Accidental Exposure: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of ingestion or if symptoms develop, seek immediate medical attention.[15]
References
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC). Link
-
2C-I (hydrochloride) (2,5-Dimethoxy-4-iodophenethylamine). Cayman Chemical. Link
-
A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis. Benchchem. Link
-
How to Store Reference Standards. Restek. Link
-
How to Store Reference Standards. Restek (Video). Link
-
Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives. Benchchem. Link
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Link
-
FTIR spectra of 2,5-dimethoxy-4-iodo-N-(2-methoxybenzyl)phenethylamine HCl. ResearchGate. Link
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. Link
-
New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection... ResearchGate. Link
-
The ABC's of Reference Standard Management. Eurofins. Link
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Link
-
How to Store Reference Standards (Video Transcript). Restek. Link
-
2C-I (hydrochloride). ChemBK. Link
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Link
-
2-Phenylethylamine hydrochloride Safety Data Sheet. Santa Cruz Biotechnology. Link
-
The FTIR spectrum of 2c. ResearchGate. Link
-
2C-I (hydrochloride) [A crystalline solid]. LGC Standards. Link
-
2C-H (hydrochloride). Cayman Chemical. Link
-
Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. United Chemical Technologies (UCT). Link
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines... Molecules. Link
-
Phenethylamines. University of Virginia School of Medicine. Link
-
The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. Office of Justice Programs. Link
-
2C-I Hcl Powder. Chem Pain Killer. Link
-
Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. Link
-
SAFETY DATA SHEET - 2-Phenylethylamine. Sigma-Aldrich. Link
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Link
-
Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. National Institute of Standards and Technology (NIST). Link
-
LC/MS (TOF) Analysis of 2C Amine Drugs of Abuse on Ascentis® Express HILIC. Sigma-Aldrich. Link
-
Phenethylamine (PEA): Overview, Uses, Side Effects... WebMD. Link
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Link
-
Analytical method validation: A brief review. Journal of Pharmacy Research. Link
-
Reference Materials. National Institute of Standards and Technology (NIST). Link
-
Validation of Analytical Methods: A Review. Gavin Publishers. Link
-
Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Mass Spectrometry. Link
-
NIST Standard Reference Materials® 2023 Catalog. National Institute of Standards and Technology (NIST). Link
-
NIST Reference Materials: Utility and Future. Annual Review of Analytical Chemistry. Link
-
Standard Reference Materials. National Institute of Standards and Technology (NIST). Link
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Science and Technology. Link
-
High performance liquid chromatography in pharmaceutical analyses. Medicinski Pregled. Link
-
Drug Analysis: Using HPLC to Identify Two Common Cutting Agents Often Found Illegal within Drugs. Liberty University. Link
-
DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Hygienic Engineering and Design. Link
-
IR spectra of the unknown (A) and of the 2C-B standard (B). ResearchGate. Link
-
Selected Articles on the Analysis of Drugs of Abuse in Seized Materials (July- December 2015). United Nations Office on Drugs and Crime (UNODC). Link
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. Reference materials | NIST [nist.gov]
- 7. 2C-I (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 8. chempainkiller.com [chempainkiller.com]
- 9. chembk.com [chembk.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NIST Reference Materials: Utility and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Store Reference Standards [discover.restek.com]
- 14. youtube.com [youtube.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 23. fda.gov [fda.gov]
- 24. wjarr.com [wjarr.com]
- 25. How to Store Reference Standards [discover.restek.com]
- 26. med.virginia.edu [med.virginia.edu]
- 27. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I HCl)
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I HCl). The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and improve reaction yield and purity. Our approach is grounded in established chemical principles to ensure you not only execute the synthesis but also understand the causality behind each experimental step.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries that arise during the synthesis of 2C-I HCl, providing concise answers and referencing more detailed explanations within this guide.
Q1: What are the primary synthetic routes to 2,5-Dimethoxy-4-iodophenethylamine (2C-I)?
A1: The most prevalent and direct route involves the electrophilic iodination of the precursor 2,5-dimethoxyphenethylamine (2C-H). An alternative, multi-step approach begins with the appropriate functionalization of 2,5-dimethoxybenzaldehyde, followed by the introduction of the ethylamine side chain, often via a nitrostyrene intermediate and subsequent reduction.[1][2][3]
Q2: I am experiencing significantly low yields. What are the most common causes?
A2: Low yields in 2C-I synthesis are a frequent issue. The primary culprits often include:
-
Incomplete Iodination: The electron-donating methoxy groups on the aromatic ring direct the electrophilic substitution, but achieving complete iodination at the C4 position can be challenging.[1]
-
Suboptimal Choice of Precursor Salt: There is empirical evidence suggesting that using the sulfate salt of 2C-H may lead to better yields in the iodination step compared to the hydrochloride salt.[4][5]
-
Side Reactions: Oxidation of the amine group or the formation of di-iodinated products can reduce the yield of the desired product.[6][7]
-
Mechanical Losses During Workup and Purification: Significant product loss can occur during filtration, extraction, and recrystallization steps, especially if not performed with care.[4][8]
Q3: How critical is the choice of iodinating agent?
A3: The choice of iodinating agent is crucial for both yield and safety. Common reagents include:
-
Iodine and a Mild Oxidizing Agent (e.g., Orthoperiodic Acid or Silver Sulfate): This combination generates a more reactive iodine electrophile in situ. The iodine/silver sulfate system is noted for its effectiveness at room temperature and for not requiring protection of the amino group.[6][7][9]
-
Iodine Monochloride (ICl): While a potent iodinating agent, ICl can lead to oxidative side reactions involving the amine group, which can negatively impact the yield.[6]
Q4: What is the best method for purifying the final 2C-I HCl product?
A4: Recrystallization is the most effective method for purifying the final hydrochloride salt. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, followed by slow cooling to induce crystallization.[4] It is sometimes beneficial to filter the hot solution to remove any insoluble impurities before cooling. Washing the resulting crystals with a cold, non-polar solvent like acetone can help remove residual soluble impurities.[4]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low Yield After the Iodination Step
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2C-H starting material.
-
The final isolated yield of 2C-I is significantly lower than expected (e.g., <40%).
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or deactivation of the iodinating agent. | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or incrementally increasing the temperature if the reaction stalls. Ensure all reagents are fresh and of high purity.[10] |
| Suboptimal Precursor Salt Form | The hydrochloride salt of 2C-H may be less soluble or reactive under certain iodination conditions. Forum discussions suggest that the sulfate salt may be more amenable to this reaction.[4][5] | If using 2C-H HCl, consider converting it to the free base or sulfate salt prior to the iodination step. |
| Formation of Inactive Iodine Species | The equilibrium between molecular iodine and the active electrophilic iodine species may not be favorable under the chosen reaction conditions. | When using iodine with a co-oxidant like silver sulfate, ensure the stoichiometry is correct and that the reagents are well-mixed. The silver salt helps to activate the iodine for electrophilic attack.[6][7] |
| Side Reactions | The amine group can be susceptible to oxidation, especially with harsher iodinating agents.[6] | Use a milder iodination system, such as iodine and silver sulfate in ethanol, which has been shown to be effective without requiring protection of the amine group.[7] |
Problem 2: Difficulty in Isolating and Purifying the 2C-I HCl Salt
Symptoms:
-
The product precipitates as an oil or a gummy solid rather than a crystalline powder upon addition of HCl.
-
The final product is discolored (e.g., brown or yellow) even after initial purification attempts.
-
Significant product loss during recrystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Presence of Impurities | Impurities from the reaction, such as unreacted iodine or side products, can inhibit crystallization and cause discoloration. | Perform a thorough workup before precipitation. This should include an aqueous wash (e.g., with a sodium thiosulfate solution to remove excess iodine) and an acid-base extraction to isolate the amine product from neutral and acidic impurities.[4][10] |
| Incorrect Solvent for Precipitation/Recrystallization | The solubility of the HCl salt is highly dependent on the solvent system. If the solvent is too polar, the salt may not precipitate effectively. If it's too non-polar, impurities may co-precipitate. | For the final HCl salt precipitation, adding a solution of HCl in a non-polar solvent like ether or isopropanol to a solution of the freebase in a suitable solvent is often effective. For recrystallization, ethanol is a commonly used solvent.[4][11] Experiment with solvent mixtures to find the optimal conditions. |
| Mechanical Losses | Product can be lost on glassware, during filtration, or by being too soluble in the wash solvent. | Minimize transfers between flasks.[8] When filtering crystals, use a minimal amount of a cold solvent to wash them. If a significant amount of product remains in the filtrate, it can sometimes be recovered by concentrating the mother liquor and attempting a second crystallization.[4] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Iodination of 2,5-Dimethoxyphenethylamine (2C-H) using Iodine and Silver Sulfate
This protocol is adapted from methodologies described for the iodination of methoxyamphetamines and has been reported in online forums for 2C-I synthesis.[4][5][6][7]
Materials:
-
2,5-Dimethoxyphenethylamine Sulfate (2C-H Sulfate)
-
Silver Sulfate (Ag₂SO₄)
-
Iodine (I₂)
-
Ethanol (anhydrous)
-
Distilled Water
-
Saturated Sodium Chloride (NaCl) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
20% Potassium Hydroxide (KOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone (cold)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 2C-H sulfate in a mixture of ethanol and a small amount of distilled water. Add silver sulfate to the solution and stir.
-
Addition of Iodine: In a separate flask, prepare a solution of iodine in ethanol. Add this iodine solution dropwise to the stirring 2C-H/silver sulfate mixture over an extended period. Maintain the reaction at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 24-48 hours. The progress can be monitored by TLC.
-
Workup - Removal of Silver Salts: After the reaction is complete, filter the mixture to remove the precipitated silver salts (AgI and unreacted Ag₂SO₄). To ensure complete removal of silver ions, it can be beneficial to add a saturated NaCl solution to precipitate any remaining soluble silver as AgCl, followed by another filtration.[4]
-
Solvent Removal and Initial Purification: The filtrate, which may have a brown color due to unreacted iodine, can be concentrated under reduced pressure to remove the ethanol.[4]
-
Acid-Base Extraction:
-
Add the remaining aqueous solution to a separatory funnel.
-
Add a strong base (e.g., 20% KOH solution) until the pH is >12 to form the 2C-I freebase.
-
Extract the aqueous layer multiple times with an organic solvent like DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2C-I freebase.
-
-
Formation and Purification of the HCl Salt:
-
Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Slowly add concentrated HCl dropwise while stirring. The 2C-I HCl salt should precipitate as a white solid.
-
Collect the solid by filtration and wash with a small amount of cold acetone to remove any remaining impurities.[4]
-
For higher purity, the solid can be recrystallized from hot ethanol.[4]
-
Workflow Diagram: Synthesis and Purification of 2C-I HCl
Caption: General workflow for the synthesis of 2C-I HCl from 2C-H sulfate.
Section 4: Mechanistic Insights
The Iodination Reaction
The key step in this synthesis is the electrophilic aromatic substitution of an iodine atom onto the electron-rich dimethoxy-phenethylamine ring. The methoxy groups are ortho-, para-directing activators. The position between them (C4) is sterically accessible and electronically activated, making it the prime location for substitution.
Caption: Simplified mechanism of iodine activation by a silver salt.
The role of silver sulfate (or other activators) is to polarize the I-I bond, creating a more potent electrophile (I⁺ character) that can be attacked by the aromatic ring. This circumvents the low reactivity of molecular iodine alone.[6][7]
Section 5: References
-
Choi, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences.
-
Poklis, J. L., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of Analytical Toxicology.
-
Sy, W-W. (1988). Iodination of Methoxyamphetamines with Iodine and Silver Sulfate. designer-drug.com.
-
Sy, W-W. IODINATION OF METHOXYAMPHETAMINES WITH IODINE AND SILVER SULFATE. Sciencemadness.org.
-
Reddit User Discussion (2023). 2C-I Synthesis Success (Procedure in Comments). r/TheeHive.
-
Reddit User Discussion (2023). 2C-I Synthesis (Procedure in Comments). r/PsychLaboratory.
-
Benchchem (N.D.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
University of Rochester, Department of Chemistry (N.D.). Troubleshooting: How to Improve Yield.
-
ResearchGate Discussion (2017). Purification of organic hydrochloride salt?.
-
ChemicalBook (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
-
Benchchem (N.D.). An In-Depth Technical Guide to 2C-iP: Chemical Structure and Properties.
Sources
- 1. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Iodination of Methoxyamphetamines with Iodine and Silver Sulfate [designer-drug.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Frequently Asked Questions (FAQs) on 2C-I-HCl Stability
Answering the call of an ever-evolving research landscape, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with a definitive resource on the stability and degradation of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) in solution. As a Senior Application Scientist, my objective is to blend foundational chemical principles with actionable, field-tested protocols to ensure the integrity of your experimental outcomes.
This guide moves beyond simple instruction to explain the underlying causality of stability issues, offering self-validating experimental designs and robust troubleshooting frameworks. Every recommendation is grounded in authoritative scientific literature to uphold the highest standards of expertise and trustworthiness.
Q1: What is the optimal way to store 2C-I-HCl, both as a solid and in solution, to ensure long-term stability?
A1: Proper storage is the most critical factor in preventing degradation. As a hydrochloride salt, 2C-I is significantly more stable than its free base form because the protonated amine group is less susceptible to oxidation.[1]
-
Solid Form: For long-term stability (≥ 5 years), solid 2C-I-HCl should be stored in a tightly sealed, airtight container at -20°C, protected from light and moisture.[2][3] A desiccator within the freezer is recommended for hygroscopic compounds.
-
Solution Form: Stock solutions should be prepared in high-purity (e.g., HPLC-grade) methanol or water. For short-term storage (weeks), refrigerated conditions (2–8°C) are suitable.[3] For long-term storage (months), solutions should be aliquoted into airtight vials to minimize freeze-thaw cycles and stored at -20°C or below.[4]
Table 1: Recommended Storage Conditions for 2C-I-HCl
| Form | Condition | Temperature | Duration | Key Considerations |
|---|---|---|---|---|
| Solid | Long-Term | -20°C | ≥ 5 years | Store in an airtight, light-resistant container with a desiccant.[2] |
| Solution | Short-Term | 2–8°C | < 1 month | Use amber vials; purge with inert gas (argon/nitrogen) to remove oxygen.[3] |
| Solution | Long-Term | -20°C | > 1 month | Aliquot to avoid freeze-thaw cycles; purge with inert gas.[4] |
Q2: My 2C-I-HCl solution has turned slightly yellow/brown. What is the likely cause and is the material still usable?
A2: Discoloration is a common indicator of chemical degradation. For phenethylamines, this is often due to oxidation or photodegradation. The aromatic ring and its electron-donating methoxy groups make the molecule susceptible to forming colored oxidation products, potentially quinone-like structures.[5] Exposure to light (especially UV) can catalyze this process.[6][7]
Whether the material is usable depends on your application. For qualitative screening, it may be acceptable. However, for quantitative analysis, potency determination, or in-vivo studies, the solution's integrity is compromised. The presence of unknown degradation products can lead to inaccurate quantification and introduce confounding variables. A discolored solution should be discarded and prepared fresh.
Q3: Which solvents are recommended for preparing 2C-I-HCl solutions, and are there any to avoid?
A3:
-
Recommended: Methanol and deionized water are excellent choices for dissolving the HCl salt form.[8] For analytical purposes like LC-MS, using the mobile phase (e.g., a mixture of acetonitrile/methanol and water with a formic acid modifier) as the diluent is ideal to ensure peak shape and compatibility.
-
Use with Caution: Protic solvents are generally fine, but avoid highly basic solutions (see Q4). While less common, be aware that reactive solvents, such as acetone, could potentially form Schiff base adducts with the primary amine under certain conditions, though this is less likely with the stable HCl salt.
-
Avoid: Do not prepare solutions in buffers or media of high pH if long-term storage is intended, as this will neutralize the HCl salt to the less stable free base.[1]
Q4: How does pH affect the stability of 2C-I-HCl in aqueous solutions?
A4: The pH of an aqueous solution is a critical stability parameter.[9]
-
Acidic to Neutral pH (pH < 7): In this range, 2C-I exists predominantly as its protonated ammonium salt (R-NH3+). This form is highly water-soluble and relatively stable against oxidative degradation.
-
Alkaline pH (pH > 8-9): At higher pH, the amine group is deprotonated to its free base form (R-NH2). The free base is less water-soluble and significantly more susceptible to oxidation.[1] High pH can also promote the degradation of other phenolic compounds.[5] Therefore, storing 2C-I in basic solutions will accelerate its degradation.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experimentation, providing a logical path to diagnose and resolve them.
Issue 1: Inconsistent results or loss of potency in a quantitative assay (e.g., LC-MS).
This is often the first sign of a stability problem. The parent compound peak area decreases while new, smaller peaks (degradants) may appear in the chromatogram.
Caption: Troubleshooting workflow for potency loss.
Issue 2: Appearance of unexpected peaks in a chromatogram during method development.
If you are analyzing a freshly prepared standard and see multiple peaks, it could be due to in-source degradation in the mass spectrometer or on-column degradation in the GC.
-
Diagnosis:
-
Lower Instrument Temperatures: For GC-MS, lower the injector port temperature. For LC-MS, assess if the source temperature is excessively high. Thermal degradation of N-benzyl phenethylamines to their corresponding 2C compounds has been documented, suggesting a potential vulnerability.[10]
-
Modify Mobile Phase: If using LC, ensure the mobile phase pH is appropriate. An acidic modifier (e.g., 0.1% formic acid) will keep the analyte protonated and stable.
-
Inject a Lower Concentration: High concentrations can sometimes lead to on-column issues. Dilute the sample and re-inject.
-
Experimental Protocols: Assessing 2C-I-HCl Stability
For regulatory submissions or rigorous drug development, a forced degradation study is mandatory to understand the intrinsic stability of a molecule and to develop a validated stability-indicating analytical method.[11][12][13]
Protocol 1: Forced Degradation (Stress Testing) of 2C-I-HCl
Objective: To intentionally degrade 2C-I-HCl under various stress conditions to identify potential degradation products and pathways. This is essential for developing a stability-indicating analytical method.[14]
1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of 2C-I-HCl in methanol. b. Dilute the stock solution to a working concentration of 10 µg/mL in the appropriate solvent for each stress condition (e.g., water for hydrolysis, methanol for photolysis).
2. Application of Stress Conditions: a. For each condition below, prepare a sample vial and a control vial. The control vial contains the same solution but is kept under normal conditions (e.g., refrigerated, protected from light) for the same duration.
Table 2: Forced Degradation Experimental Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Causality |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Tests stability to low pH. The ether linkages (methoxy groups) could be susceptible to acid-catalyzed hydrolysis, although this is generally slow. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-8 hours | Tests stability to high pH. Deprotonates the amine, making it susceptible to oxidation.[1] This condition is often more aggressive than acid hydrolysis for phenethylamines. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Hydrogen peroxide mimics oxidative stress. The electron-rich aromatic ring is a likely target for oxidation.[14] |
| Thermal | Dry Heat (Solid) | 80°C | 48 hours | Assesses the stability of the solid drug substance to heat in the absence of solvent. |
| Photolytic | 1.2 million lux hours & 200 watt hours/m² | Room Temp | Variable | ICH Q1B guidelines.[14] Tests for light sensitivity. Aromatic systems are often photoreactive.[6][15] A sample in a quartz cuvette should be placed in a photostability chamber. |
3. Sample Analysis: a. After the specified duration, neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively. b. Dilute all samples (stressed and control) to the same final concentration. c. Analyze all samples by a suitable stability-indicating method (see Protocol 2).
4. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. Calculate the percentage degradation by comparing the peak area of the parent 2C-I peak. c. Identify and characterize any new peaks (degradants) that appear in the stressed samples but not the control.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating LC-MS/MS Method
Objective: To develop a chromatographic method capable of separating the intact 2C-I-HCl from all potential degradation products generated during stress testing.
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QQQ or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program (Example):
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Detection (MRM Mode):
-
Parent Ion (Q1): m/z 308.0 (corresponding to the [M+H]⁺ of 2C-I)
-
Fragment Ions (Q3): Monitor multiple fragments. A likely fragment would result from the loss of the amine group, e.g., m/z 277.0. The specific transitions must be optimized empirically on your instrument.
-
Method Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks with a resolution >1.5. Peak purity analysis using a DAD/PDA detector can supplement this by showing that the parent peak is spectrally homogenous in the presence of degradants.
Potential Degradation Pathways
Based on the chemistry of phenethylamines and forced degradation principles, several degradation pathways can be hypothesized.[16]
Caption: Hypothesized degradation pathways for 2C-I.
References
-
Miolo, G., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Brain Sciences, 8(6), 96. Available at: [Link]
-
Miolo, G., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 2C-I. Available at: [Link]
-
Kasprzyk-Hordern, B., et al. (2016). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. University of Bath's research portal. Available at: [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Environmental Health and Safety. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation of amphetamine (a) by TiO2 and TiO2/RGO30 at different.... Scientific Diagram. Available at: [Link]
-
Li, Y., et al. (2022). Degradation of Ketamine and Methamphetamine by the UV/H2O2 System: Kinetics, Mechanisms and Comparison. Water, 14(15), 2339. Available at: [Link]
-
Theobald, D. S., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine... ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Theobald, D. S., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine... PubMed. Available at: [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Kumar, V., & Singh, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). Available at: [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Suljevic, S., et al. (2019). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dopamine. Available at: [Link]
-
PubChem. (n.d.). Phenethylamine. Available at: [Link]
-
Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available at: [Link]
-
M. N. De-Viteri, et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. West Virginia University Research Repository. Available at: [Link]
-
Peters, F. T. (2007). Stability of analytes in biosamples - an important issue in clinical and forensic toxicology?. PubMed. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
SWGDRUG.org. (2005). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. Monograph. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
Sources
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. swgdrug.org [swgdrug.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)
Introduction
2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) is a substituted phenethylamine used in a variety of research contexts, particularly in neuroscience for its activity at serotonin 5-HT2A receptors.[1][2][3] As a hydrochloride salt, it is designed for improved stability and solubility in aqueous media compared to its freebase form.[4] However, researchers frequently encounter challenges in achieving complete and stable dissolution, which can impact experimental reproducibility and accuracy. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and overcome these common solubility issues, ensuring the integrity of your experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve 2C-I-HCl in water to make a stock solution, but it's not dissolving completely. What am I doing wrong?
This is the most common issue reported. Several factors can contribute to incomplete dissolution:
-
Concentration: You may be attempting to create a solution that is above the compound's solubility limit in water at room temperature. While the hydrochloride salt form significantly enhances water solubility compared to the freebase, it is not infinitely soluble.[4]
-
Temperature: Standard room temperature (20-25°C) may not provide sufficient kinetic energy to dissolve higher concentrations of the salt quickly.
-
Purity and Batch Variability: Minor variations in the synthesis and purification of the compound can lead to slight differences in solubility between batches.
-
pH of the Solvent: While dissolving in pure, deionized water is standard, the final pH of the solution can influence the equilibrium between the soluble ionized form and the less soluble freebase.
Quick Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations. For a new batch, start by preparing a more dilute solution to confirm solubility before moving to higher concentrations.
-
Gentle Warming: Warm the solution in a water bath (e.g., 30-40°C). This often provides the necessary energy to overcome the dissolution barrier. Avoid aggressive heating, as it can risk degradation.[5]
-
Mechanical Agitation: Use a vortex mixer or a magnetic stirrer to increase the interaction between the solute and the solvent.
-
Sonication: If gentle warming and stirring are insufficient, sonicating the sample in a bath sonicator for 5-15 minute intervals can effectively break up particulates and facilitate dissolution.
Q2: My 2C-I-HCl solution is cloudy or has visible particulates even after extensive mixing. What should I do?
Cloudiness or persistent particulates usually indicate that the solution is supersaturated or that a portion of the compound has precipitated, potentially as the less soluble freebase form.
Causality: The amine hydrochloride exists in equilibrium. If the solution's pH drifts towards neutral or basic, the equilibrium can shift, favoring the formation of the neutral (freebase) amine, which is significantly less water-soluble.[6][7][8]
Recommended Actions:
-
Check pH: Use a calibrated pH meter or pH-indicator strips. The solution should be acidic. If it is near neutral (pH ~7), this could be the source of the problem.
-
Re-acidification: If the pH is too high, add a very small volume of dilute HCl (e.g., 0.1 N HCl) dropwise while stirring to lower the pH and shift the equilibrium back towards the fully protonated, soluble hydrochloride salt.[9][10]
-
Filtration: If particulates remain after all solubilization attempts, it may be due to an insoluble impurity. The solution can be filtered through a 0.22 µm syringe filter to remove particulates before use. Note that this may slightly lower the final concentration of your compound.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of 2C-I-HCl?
While water is often the first choice for biological experiments, organic solvents can achieve higher concentrations.
-
Water: Very soluble.[11] It is the preferred solvent for direct use in most biological assays. Practical upper limits for stable stock solutions are often in the 1-10 mg/mL range.
-
Methanol: Very soluble.[11] An excellent choice for creating concentrated stock solutions that can be diluted into aqueous buffers later.
-
Ethanol: Soluble.[12] Similar to methanol, it is a good option for stock solutions.
-
DMSO: Soluble. A common solvent for preparing highly concentrated stocks (e.g., >30 mg/mL) that are stored frozen.[12] However, be mindful of potential DMSO-induced effects in your experimental model.
The choice of solvent depends on the desired stock concentration and the tolerance of the downstream application to that solvent.[13]
Q4: Can I heat my 2C-I-HCl solution to force it to dissolve? Are there risks?
Yes, gentle heating is a standard technique to aid dissolution. However, there are risks associated with excessive heat.
Expert Insight: Heating increases the kinetic energy of both the solvent and solute molecules, promoting dissolution. However, phenethylamines can be susceptible to degradation at elevated temperatures.[5] Long-term or high-temperature heating can lead to oxidation or other decomposition pathways, compromising the integrity of your compound.[14]
Best Practice:
-
Use a precisely controlled water bath.
-
Do not exceed 40-50°C.
-
Heat for short durations (5-10 minutes) with intermittent vortexing or sonication.
-
Allow the solution to cool to room temperature to ensure the compound remains in solution. If it precipitates upon cooling, the solution was likely supersaturated.
Q5: How should I store my 2C-I-HCl solutions to prevent precipitation and degradation?
Proper storage is critical for maintaining the stability and potency of your solutions.[13]
-
Short-Term (Days to Weeks): Aqueous solutions can often be stored at 2-8°C. Protect from light by using amber vials or wrapping vials in foil, as phenylethylamines can be light-sensitive.[5][13]
-
Long-Term (Weeks to Months): For long-term storage, it is recommended to aliquot stock solutions (especially those in organic solvents like DMSO or ethanol) into single-use volumes and store them at -20°C or -80°C.[13] This prevents degradation from repeated freeze-thaw cycles.
Trustworthiness Check: Before using a stored solution, always bring it to room temperature and visually inspect for any signs of precipitation. If crystals are present, gently warm and vortex the solution to redissolve them before use.
Experimental Protocols & Data
Data Summary: Solubility Profile
The following table summarizes the known solubility characteristics of 2,5-Dimethoxy-4-iodophenethylamine HCl.
| Solvent | Solubility Classification | Typical Stock Concentration | Notes |
| Water | Very Soluble[11][15] | 1-10 mg/mL | Preferred for direct biological use. May require warming. |
| Methanol | Very Soluble[11][15] | >25 mg/mL | Excellent for high-concentration primary stocks. |
| Ethanol | Soluble[12] | >25 mg/mL[12] | Good alternative to methanol. |
| DMSO | Soluble[12] | >30 mg/mL[12] | For very high concentrations; check experimental tolerance. |
| Chloroform | Soluble[11] | - | Not recommended for biological applications. |
| Acetone | Sparingly Soluble[11] | - | Not a suitable solvent. |
| Hexane | Insoluble[11] | - | Not a suitable solvent. |
Protocol 1: Standard Preparation of an Aqueous Stock Solution (e.g., 1 mg/mL)
This protocol is for routine preparation where high concentrations are not required.
-
Weigh Compound: Accurately weigh the required mass of 2C-I-HCl using a calibrated analytical balance.[16][17]
-
Add Solvent: Transfer the powder to a sterile, appropriate-sized vial (e.g., a 15 mL conical tube for a 10 mL final volume). Add approximately 80% of the final required volume of sterile, deionized water.
-
Initial Dissolution: Cap the vial securely and vortex for 1-2 minutes. Visually inspect for undissolved material.
-
Aided Dissolution (If Necessary):
-
Place the vial in a sonicator bath for 10 minutes.
-
Alternatively, place the vial in a 37°C water bath for 10 minutes, vortexing every 2-3 minutes.
-
-
Final Volume Adjustment: Once the solute is fully dissolved and the solution is clear, add water to reach the final desired volume.[16]
-
Mixing and Storage: Invert the vial several times to ensure homogeneity. Label clearly with the compound name, concentration, date, and solvent. Store appropriately (2-8°C for short-term, -20°C for long-term).
Visualized Workflows and Mechanisms
Troubleshooting Flowchart for Solubility Issues
This diagram outlines the logical progression for addressing dissolution problems.
Caption: Troubleshooting workflow for 2C-I-HCl dissolution.
Effect of pH on Amine Hydrochloride Solubility
This diagram illustrates the chemical equilibrium underlying pH-dependent solubility.
Caption: pH-dependent equilibrium of 2C-I-HCl in solution.
References
- Benchchem. (n.d.). This compound.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparing Solutions. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution.
- (n.d.). Solubility and pH of amines.
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenethylamine - PubChem. Retrieved from [Link]
- Fiveable. (n.d.). pH and Solubility.
-
SWGDRUG.org. (2005). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. Retrieved from [Link]
-
WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines : r/chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-I. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
PubMed Central. (n.d.). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (n.d.). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Retrieved from [Link]
Sources
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2C-I - Wikipedia [en.wikipedia.org]
- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. swgdrug.org [swgdrug.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride (2C-I-HCl)
Introduction
2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) is a substituted phenethylamine that, for research and forensic applications, requires high purity.[1][2] The hydrochloride (HCl) salt is a common form, often presenting as a crystalline solid.[1][3] Recrystallization is a critical purification technique used to remove impurities remaining from the synthesis, such as unreacted starting materials, byproducts, or residual color from reagents like iodine.[4][5]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively minimize impurities during the recrystallization of 2C-I-HCl. It combines fundamental principles with practical troubleshooting to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 2C-I-HCl?
An ideal solvent for recrystallization should meet several key criteria:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the 2C-I-HCl (and any soluble impurities) at or near its boiling point.
-
Low Solvency at Low Temperatures: As the solution cools, the 2C-I-HCl should become significantly less soluble, allowing it to crystallize out of the solution.
-
Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase.[6]
-
Inertness: The solvent must not react chemically with the 2C-I-HCl.
Q2: Which solvents are commonly used for 2C-I-HCl or similar phenethylamine hydrochlorides?
Specific recrystallization solvent systems for 2C-I-HCl are not extensively documented in peer-reviewed literature. However, based on its known solubility data and general principles for amine hydrochlorides, suitable candidates can be selected.[1][7] Ethanol is a documented solvent for dissolving 2C-I-HCl for crystallization purposes.[5] Water can also be an effective solvent for crystallizing phenethylamine hydrochlorides.[8]
Often, a mixed-solvent (binary) system is required to achieve the ideal solubility profile.[6][9] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again before being allowed to cool slowly.
| Solvent/System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Considerations |
| Ethanol | 78.4 | 24.5 | 2C-I-HCl has some solubility in ethanol.[1] It is a common choice for many organic salts. May require partial evaporation or addition of a less polar co-solvent to reduce solubility for good crystal recovery. |
| Isopropanol (IPA) | 82.6 | 19.9 | Slightly less polar than ethanol, often providing a better solubility differential between hot and cold conditions for amine salts. |
| Methanol/Water | Variable | Variable | A polar system where methanol acts as the primary solvent and water as the anti-solvent. Careful addition of water to a hot methanolic solution can effectively induce crystallization upon cooling. |
| Ethanol/Heptane | Variable | Variable | A system where ethanol is the polar "good" solvent and heptane is a non-polar "poor" solvent. This can be effective for precipitating the polar salt away from non-polar impurities. |
Q3: What are the most common impurities in a 2C-I synthesis?
Impurities depend heavily on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 2C-H (2,5-dimethoxyphenethylamine).[5]
-
Residual Iodine: Can impart a brown or yellow color to the product.[5]
-
Side-Reaction Products: Byproducts from incomplete or alternative reaction pathways.
-
Inorganic Salts: Remnants from workup procedures, such as silver salts if silver sulfate is used as a catalyst.[5]
Q4: How can I assess the purity of my recrystallized 2C-I-HCl?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[10][]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. It separates the main compound from impurities, and the purity can be calculated based on the relative peak areas.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the 2C-I-HCl and helping to identify and quantify major impurities.[10]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: No Crystals Form Upon Cooling
-
Potential Cause: The solution is not supersaturated, likely because too much solvent was used.[13][14]
-
Solution:
-
Re-heat the solution to its boiling point.
-
Boil off a portion of the solvent under a fume hood to increase the concentration of the solute.
-
Allow the more concentrated solution to cool slowly again.
-
-
Alternative Solution (Inducing Crystallization):
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[14]
-
Seeding: Add a single, tiny crystal of the crude 2C-I-HCl product (a "seed crystal") to the cooled solution. This provides a template for new crystals to grow upon.[13]
-
Problem 2: The Product Separates as an Oil ("Oiling Out")
-
Potential Cause: The solution has become supersaturated at a temperature that is above the melting point of the solid. This is often exacerbated by the presence of impurities, which can depress the melting point.[13]
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[13]
-
Ensure a very slow cooling rate. You can insulate the flask to slow heat loss. A slower cooling rate allows the solution to reach the crystallization point at a lower temperature, which may be below the compound's melting point.[4]
-
Problem 3: Crystal Yield is Very Low
-
Potential Cause: The cooling process was too rapid, trapping impurities and preventing the full mass of the product from crystallizing properly.[13] Another common cause is using an excessive amount of solvent, leaving a significant portion of the product dissolved even at low temperatures.
-
Solution:
-
Ensure the cooling process is slow and gradual. Allow the flask to cool to room temperature on a benchtop, undisturbed, before moving it to an ice bath.[4]
-
If too much solvent was the issue, the mother liquor (the liquid remaining after filtration) can be concentrated by boiling off some solvent. Cooling this concentrated solution may yield a "second crop" of crystals, which should be analyzed separately for purity.
-
Problem 4: Final Crystals are Discolored (e.g., Yellow/Brown)
-
Potential Cause: The presence of colored, non-volatile impurities, which co-crystallized with the product. In the context of 2C-I synthesis, this is often due to residual iodine.[5]
-
Solution (Activated Charcoal Treatment):
-
Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.
-
Visualized Workflows and Protocols
Recrystallization Workflow Diagram
The following diagram outlines the logical steps for a successful recrystallization experiment.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. 2C-I (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting 2C-I-HCl Binding Assay Variability
<_content_type_ALWAYS_REPLY_WITH_A_COMPLETE_AND_DETAILED_ANSWER_INSTEAD_OF_A_PLAN>
Welcome to the technical support center for troubleshooting 2C-I-HCl binding assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to variability in their experimental results. As a phenethylamine hallucinogen, 4-iodo-2,5-dimethoxyphenethylamine (2C-I) primarily interacts with serotonin receptors, with a high affinity for the 5-HT2A subtype.[1][2][3] Understanding the nuances of radioligand binding assays targeting these receptors is critical for generating reliable and reproducible data.
This document provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth guides for specific problems.
I. Frequently Asked Questions (FAQs)
Q1: My specific binding is very low, or I see no specific binding at all. What are the most common causes?
A1: Low or absent specific binding is a frequent issue. The primary culprits are often related to the integrity of your biological and chemical reagents. Start by verifying the biological activity of your receptor preparation; improper storage or multiple freeze-thaw cycles can denature the receptor, leading to a loss of binding activity.[4] Equally important is the quality of your radioligand. Ensure it has not exceeded its expiration date and has been stored correctly to prevent degradation. Finally, confirm that the concentration of the competing or unlabeled ligand used to define non-specific binding is sufficient to fully saturate the receptors. A concentration at least 100- to 1000-fold higher than its Kᵢ or Kₔ is recommended.[5]
Q2: I'm observing excessively high non-specific binding (NSB). What should I investigate first?
A2: High non-specific binding can obscure your specific signal. A common cause is using too high a concentration of the radioligand.[4] Try reducing the radioligand concentration, ideally to a level at or below its Kₔ value, while ensuring the signal remains robust enough for detection.[4][5] Hydrophobic radioligands are also prone to higher non-specific binding.[4] This can often be mitigated by adjusting the composition of your binding and wash buffers. Consider adding Bovine Serum Albumin (BSA), increasing the salt concentration, or including a mild detergent.[4] Additionally, the filter material itself can be a source of NSB. Pre-treating filters with substances like polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter.[6][7]
Q3: My results are not reproducible from one experiment to the next. What factors contribute to this variability?
A3: Poor reproducibility is a multifaceted problem. Key sources of variability include inconsistencies in reagent preparation, procedural deviations, and environmental factors.[4] Ensure precise and consistent pipetting, as this is a major contributor to variability.[8] Batch-to-batch variations in reagents, especially the receptor source and radioligand, can also lead to discrepancies.[4] Maintaining consistent incubation times and temperatures is crucial, as binding is a time and temperature-dependent process.[7][9][10] Even minor fluctuations can alter binding kinetics and equilibrium. Finally, inconsistent washing steps in filtration assays can significantly impact results.[4] Standardize the volume of wash buffer, the number of washes, and the speed of filtration.
Q4: How do I choose the optimal concentrations for my radioligand and receptor preparation?
A4: The ideal radioligand concentration is typically at or below its Kₔ value for the target receptor.[5] This concentration provides a good balance between achieving a detectable signal and minimizing non-specific binding. The receptor concentration should be set low enough to ensure that less than 10% of the added radioligand is bound at equilibrium.[5] This condition, often referred to as "Zone A," is critical to avoid ligand depletion, where the free concentration of the radioligand changes significantly during the assay, leading to inaccurate affinity measurements.
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues encountered during your 2C-I-HCl binding assays.
Problem 1: High Non-Specific Binding (NSB)
High NSB is characterized by a low ratio of specific binding to total binding, making it difficult to discern the true signal. Ideally, specific binding should account for at least 80-90% of the total binding at the Kₔ concentration of the radioligand.[5][11]
Visualizing the Problem:
Caption: Comparison of ideal vs. problematic binding assay signal components.
Potential Causes & Solutions in Q&A Format:
-
Q: Is your radioligand concentration too high?
-
Causality: At high concentrations, the radioligand is more likely to bind to low-affinity, non-saturable sites on the membranes, filters, and even the assay plates, increasing NSB.[4]
-
Troubleshooting Steps:
-
Verify Kₔ: If the Kₔ of your radioligand for the 5-HT2A receptor is known, ensure your working concentration is at or below this value.[5] For instance, the Kₔ for [³H]ketanserin binding to the rat 5-HT2A receptor is approximately 2.0 nM.[6]
-
Perform a Saturation Experiment: If the Kₔ is unknown, conduct a saturation binding experiment by incubating the receptor preparation with increasing concentrations of the radioligand to determine both the Kₔ and Bₘₐₓ (maximum receptor density).[5][12]
-
Optimize Concentration: Based on the saturation experiment, choose a concentration that provides a sufficient signal window while minimizing NSB.
-
-
-
Q: Is your assay buffer composition optimal?
-
Causality: The pH, ionic strength, and presence of additives in the buffer can significantly influence non-specific interactions, particularly for hydrophobic ligands.[4]
-
Troubleshooting Steps:
-
Add a Carrier Protein: Incorporate BSA (e.g., 0.1% to 0.5%) into your binding and wash buffers. BSA can bind to non-specific sites on the assay plates and filters, reducing the opportunity for the radioligand to do so.[4]
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can sometimes reduce non-specific electrostatic interactions.
-
Consider Detergents: For very "sticky" compounds, adding a low concentration of a mild detergent like Tween-20 or CHAPS might be necessary, but this should be done cautiously as it can also disrupt specific binding.
-
-
-
Q: Are you experiencing high binding to the filter material?
-
Causality: Glass fiber filters, commonly used in these assays, can have negative charges that non-specifically bind radioligands.[7]
-
Troubleshooting Steps:
-
Pre-treat Filters: Pre-soak the filter plates/mats in a solution of 0.1% to 0.5% polyethyleneimine (PEI) for 30-120 minutes.[6][7] PEI is a cationic polymer that neutralizes the negative charges on the glass fibers, significantly reducing radioligand binding to the filter.[7]
-
Test Different Filter Types: GF/B filters generally show lower non-specific binding than GF/C filters for some radioligands.[6] If possible, test different filter materials.
-
Optimize Wash Steps: Ensure your wash buffer is ice-cold and that the washes are performed rapidly to minimize dissociation of the specific binding while effectively removing unbound radioligand.[4][5]
-
-
Problem 2: Low Specific Binding or Poor Signal-to-Noise Ratio
This issue manifests as a small difference between total binding and non-specific binding, making the data unreliable.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low specific binding.
Potential Causes & Solutions in Q&A Format:
-
Q: Is your receptor preparation active?
-
Causality: The receptor is the biological target, and its structural integrity is paramount. Denaturation due to improper storage, handling, or excessive freeze-thaw cycles will eliminate binding sites.[4]
-
Troubleshooting Steps:
-
Positive Control: Test your membrane preparation with a well-characterized standard ligand for the 5-HT2A receptor (e.g., ketanserin) to confirm its binding capability.
-
Handling Practices: Aliquot membrane preparations into single-use volumes upon receipt to avoid repeated freeze-thaw cycles.[4] Store at -80°C as recommended.
-
Protein Quantification: Use a reliable method like a BCA or Bradford assay to accurately determine the protein concentration in your membrane preparation. An inaccurate concentration will affect all subsequent calculations.
-
-
-
Q: Has your radioligand degraded?
-
Causality: Radioligands, especially those labeled with ¹²⁵I, have a limited shelf life.[4] Tritiated ([³H]) compounds are more stable but can also degrade over time. Degradation reduces the concentration of active, high-affinity radioligand, thus lowering the specific binding signal.
-
Troubleshooting Steps:
-
Check Dates: Always note the synthesis or calibration date of the radioligand. Use it within the recommended timeframe.
-
Proper Storage: Store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light, to minimize degradation.
-
Purity Check: If you suspect degradation, and have the capability, you can assess its purity using techniques like HPLC.
-
-
-
Q: Have you reached binding equilibrium?
-
Causality: Radioligand binding is a kinetic process. If the incubation time is too short, the association and dissociation reactions will not have reached a steady state, resulting in lower-than-expected binding.[5][9] The time to reach equilibrium is dependent on the concentrations of the receptor and radioligand, as well as the temperature.[9]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform an association kinetics experiment. Incubate the receptor and radioligand for varying amounts of time (e.g., from 5 minutes to 3 hours) to determine the point at which binding plateaus. Most 5-HT receptor assays reach equilibrium within 60 minutes at room temperature.[13]
-
Temperature Considerations: While many assays are performed at room temperature for convenience, binding kinetics are faster at higher temperatures (e.g., 37°C).[9][10] However, higher temperatures can also increase receptor degradation. The optimal temperature should be determined empirically if standard protocols are not providing adequate results.[10]
-
-
Problem 3: High Well-to-Well Variability / Poor Reproducibility
This issue is identified by large standard deviations between replicate wells and inconsistent results between separate experiments.
Key Areas for Investigation:
| Parameter | Causality | Recommended Action |
| Pipetting Technique | Inconsistent volumes of reagents (especially receptor membranes and radioligand) directly lead to variable results. Pipetting error is often the largest source of variability.[8] | Use calibrated pipettes. For viscous solutions like membrane suspensions, use wide-bore or reverse-pipetting techniques. Ensure the membrane stock is homogenous (vortex gently before each aspiration). |
| Reagent Mixing | Inadequate mixing of assay components in the wells can lead to localized concentration differences and incomplete binding reactions. | Gently mix the plate on an orbital shaker after adding all reagents. Avoid vigorous shaking that could cause splashing between wells. |
| Filtration/Washing | Inconsistent vacuum pressure and wash times can lead to variable retention of membranes on the filter or variable dissociation of bound ligand.[4][5] | Use a vacuum manifold with a regulator to ensure consistent pressure. Standardize the number, volume, and duration of wash steps. Ensure the harvester is functioning correctly and all wells are washed and aspirated uniformly. |
| "Edge Effects" | Wells on the outer edges of a 96-well plate can experience different evaporation rates and temperature fluctuations compared to interior wells, leading to systematic variability.[4] | Avoid using the outer wells for critical samples. Instead, fill them with buffer or water to create a more uniform environment across the plate. |
| Scintillation Counting | In Scintillation Proximity Assays (SPA), insufficient bead settling time can lead to inconsistent counts.[5] For filter assays, improperly dried filters can cause quenching and reduce counting efficiency. | For SPA, determine the optimal bead settling time (often 8-16 hours) before counting.[5] For filtration, ensure filters are completely dry before adding scintillation fluid.[4] |
III. Standard Protocol: Competitive Binding Assay for 2C-I-HCl at the 5-HT2A Receptor
This protocol provides a framework for a filter-based competitive binding assay. It should be optimized for your specific laboratory conditions and reagents.
Materials:
-
Receptor Source: Membrane preparation from cells stably expressing human 5-HT2A receptor or from rat frontal cortex.[6][14]
-
Radioligand: [³H]Ketanserin (a common 5-HT2A antagonist radioligand).[13][15]
-
Unlabeled Competitor (for NSB): Spiperone or unlabeled Ketanserin.[13]
-
Test Compound: 2C-I-HCl, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, calibrated pipettes, vacuum harvester, glass fiber filter mats (e.g., GF/B), scintillation counter, scintillation fluid.
Experimental Workflow:
Caption: Workflow for a filtration-based radioligand binding assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer + Radioligand + Receptor Preparation.
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Receptor Preparation + High concentration of unlabeled competitor (e.g., 1 µM Spiperone).
-
Test Compound: Assay Buffer + Radioligand + Receptor Preparation + Serial dilutions of 2C-I-HCl.
-
-
Reagent Addition: Add reagents to the wells in the following order: 50 µL Assay Buffer, 50 µL of the appropriate unlabeled ligand (buffer for total binding, competitor for NSB, or 2C-I-HCl), 50 µL of radioligand (e.g., final concentration of 0.5 nM [³H]Ketanserin), and finally 50 µL of the membrane preparation (e.g., 10-20 µg protein/well). The final volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[13][15]
-
Harvesting: Terminate the assay by rapidly filtering the contents of the wells through a PEI-pretreated glass fiber filter mat using a cell harvester.
-
Washing: Immediately wash the filters multiple times (e.g., 3-4 times) with a sufficient volume of ice-cold wash buffer to remove unbound radioligand.[4]
-
Drying & Counting: Dry the filter mat completely.[4] Once dry, add scintillation cocktail to each filter spot and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the average Counts Per Minute (CPM) for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For the 2C-I-HCl competition, plot the percent specific binding against the log concentration of 2C-I-HCl.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[16]
-
The Kᵢ for 2C-I-HCl can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
-
IV. References
-
Raymon, H. K., Mahran, M. A., & Eldefrawi, M. E. (n.d.). Thin Layer Scintillation Counting in Drug-Receptor Binding.
-
Motulsky, H., & Neubig, R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7, Unit 7.5. Available at: [Link]
-
DEA Diversion Control Division. (n.d.). 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). Available at: [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]
-
Wikipedia. (n.d.). 2C-I. Available at: [Link]
-
Journal of Bioinformatics and Computational Biology. (n.d.). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. World Scientific Publishing. Available at: [Link]
-
Roth Lab. (n.d.). Assay buffers. University of North Carolina.
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]
-
Davenport, A. P., & Russell, F. D. (n.d.). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Minimizing Variability in DMPX Radioligand Binding Assays.
-
Dong, C., Liu, Z., & Wang, F. (2025). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Available at: [Link]
-
Anaeigoudari, A., et al. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central. Available at: [Link]
-
Van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
-
Sykes, D. A., et al. (2017). Binding kinetics of ligands acting at GPCRs. PubMed Central. Available at: [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]
-
Kroeze, W. K., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. ResearchGate. Available at: [Link]
-
Paterson, D. S., & Knudsen, G. M. (2014). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. PubMed Central. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
OpenWetWare. (n.d.). Filter-binding assay. Available at: [Link]
-
Read Lab, University at Buffalo. (n.d.). Filter Binding Assay. Available at: [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Available at: [Link]
-
Shapiro, A. B. (2018). Can you use mixed hot and cold ligand in radioligand binding assay? ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Filter binding assay. Available at: [Link]
-
Rickli, A., et al. (2015). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. ResearchGate. Available at: [Link]
-
Dean, B. V., et al. (2013). 2C or not 2C: phenethylamine designer drug review. PubMed. Available at: [Link]
-
Seth, R. B., & Gonzalez-Maeso, J. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. Available at: [Link]
-
Roth, B. L. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
-
Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad Software. Available at: [Link]
-
Gee, M. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]
-
Dean, B. V., et al. (2025). 2C or Not 2C: Phenethylamine Designer Drug Review. ResearchGate. Available at: [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Herth, M. M., & Knudsen, G. M. (2018). Classics in Neuroimaging: The Serotonergic 2A Receptor System—from Discovery to Modern Molecular Imaging. ACS Chemical Neuroscience. Available at: [Link]
-
Björkelund, H., et al. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Oncology Letters. Available at: [Link]
-
LigandTracer. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Available at: [Link]
-
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. Available at: [Link]
-
Kroeze, W. K., et al. (2021). Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor. PubMed Central. Available at: [Link]
-
Sathyamurthy, A., et al. (2018). Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA. Methods in Cell Biology. Available at: [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. 2C-I - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filter Plate Ligand Binding Assays | Revvity [revvity.co.jp]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lecerveau.ca [lecerveau.ca]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Avoiding common pitfalls in phenethylamine synthesis
Technical Support Center: Phenethylamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Phenethylamine Synthesis. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to address the nuanced challenges encountered in the lab. Here, we dissect common pitfalls, explain the underlying chemical principles, and provide field-tested troubleshooting strategies to ensure the success of your synthetic endeavors.
Section 1: Precursor & Reagent Integrity
The quality of your starting materials dictates the success of the entire synthesis. Overlooking this foundational step is a frequent source of poor yields and complex purification challenges.
Q1: My reductive amination yield is unexpectedly low, and I see multiple unknown spots on my TLC. Could my starting aldehyde be the issue?
A: Absolutely. Phenylacetaldehyde and its derivatives are notoriously unstable. The primary culprit is their susceptibility to oxidation and polymerization.
-
Causality: The aldehyde functional group can readily oxidize to the corresponding carboxylic acid (phenylacetic acid) upon exposure to air. Additionally, aldehydes can undergo self-condensation (aldol reactions) or polymerization, especially under basic or even neutral conditions over time, leading to a complex mixture of non-reactive tars.
-
Troubleshooting Protocol:
-
Verify Purity: Before use, always check the purity of your aldehyde. A simple ¹H NMR is effective. Look for the characteristic aldehyde proton peak (around 9-10 ppm) and check for the appearance of broad peaks indicative of polymers or a carboxylic acid peak (~12 ppm).
-
Purification of Aldehyde: If impurities are detected, purification is necessary. Distillation under reduced pressure is the most effective method for liquid aldehydes. Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) at a low temperature (-20°C is ideal) and use it promptly.
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle of the aldehyde or a recently purified batch.
-
Q2: I'm using an amine salt (e.g., phenethylamine HCl) for a reaction. Do I need to convert it to the free base first?
A: Yes, in most cases, this is a critical and often overlooked step.
-
Causality: The protonated amine salt is not nucleophilic. The lone pair on the nitrogen is tied up in the ammonium salt and is unavailable to attack an electrophile (like an aldehyde in reductive amination). Attempting the reaction with the salt will likely result in no reaction.
-
Protocol: Free-Basing an Amine Salt
-
Dissolve the amine hydrochloride salt in water.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as 1-2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane (DCM) or diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting oil or solid is the free base amine, which should be used immediately as many free bases are less stable than their salt forms.[1]
-
Section 2: Key Synthetic Routes & Troubleshooting
This section covers common synthetic transformations used to build the phenethylamine scaffold and the specific challenges associated with each.
Reductive Amination
A cornerstone of C-N bond formation, but fraught with potential side reactions.
Q3: My reductive amination with sodium borohydride (NaBH₄) is giving me a significant amount of the alcohol byproduct from aldehyde reduction. How can I prevent this?
A: This is a classic chemoselectivity problem. Sodium borohydride can reduce both the imine intermediate and the starting aldehyde. The key is to favor imine formation before introducing the reducing agent.
-
Causality: The reaction proceeds in two stages: (1) condensation of the amine and aldehyde to form an imine (with the loss of water), and (2) reduction of the imine to the amine. If the reducing agent is too reactive or added too soon, it will reduce the more electrophilic aldehyde faster than the imine is formed.[2]
-
Workflow & Solutions:
-
Method 1: Two-Step, One-Pot:
-
Dissolve the aldehyde and primary amine in a suitable solvent like methanol (MeOH).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. It is crucial to remove the water formed, often by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde.
-
Once imine formation is complete, cool the reaction to 0°C and then add the NaBH₄ portion-wise.[3]
-
-
Method 2: Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are much milder reducing agents that will preferentially reduce the protonated iminium ion over the starting aldehyde or ketone.[2] This allows for a direct, one-pot procedure where all reagents can be mixed at the start. STAB is often preferred over the highly toxic NaBH₃CN.[2][4]
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Selectivity (Imine vs. Aldehyde) | Typical Solvents | Key Considerations |
| NaBH₄ | High | Low | MeOH, EtOH | Requires pre-formation of the imine. Can reduce many carbonyls.[2] |
| NaBH₃CN | Moderate | High | MeOH | Highly toxic; requires acidic conditions (pH 3-6) for optimal reactivity.[2] |
| NaBH(OAc)₃ (STAB) | Mild | Very High | DCE, DCM, THF | Moisture-sensitive. Ideal for one-pot reactions with sensitive aldehydes.[2] |
dot
Caption: Pitfall in NaBH₄ reductive amination.
Pictet-Spengler Reaction
This reaction is powerful for synthesizing tetrahydroisoquinolines from phenethylamines but is sensitive to the electronic properties of the aromatic ring.
Q4: My Pictet-Spengler reaction is not working. The starting material is recovered unchanged. What is going wrong?
A: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.
-
Causality: The key step is an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks an iminium ion intermediate. If the aromatic ring is not sufficiently electron-rich (i.e., lacks electron-donating groups like methoxy or hydroxy), it will not be nucleophilic enough to attack the iminium ion, and the reaction will stall.[5][6]
-
Troubleshooting:
-
Assess Your Substrate: The reaction works best for phenethylamines with electron-donating groups (EDGs) at the meta or para positions relative to the ethylamine chain.[5] Unactivated phenyl rings often require harsh conditions (e.g., strong acid, high heat) and give poor yields.[6]
-
Increase Acidity/Temperature: For less reactive substrates, stronger acidic conditions (e.g., trifluoroacetic acid (TFA) instead of HCl) and higher temperatures may be required to promote the reaction.[6]
-
Consider an Alternative Route: If your substrate is electron-deficient, the Bischler-Napieralski reaction may be a more suitable alternative for synthesizing the isoquinoline core.[7]
-
dot
Caption: Decision workflow for the Pictet-Spengler reaction.
Bischler-Napieralski Reaction
This is a key method for creating dihydroisoquinolines from N-acyl-phenethylamines, but it can be plagued by a significant side reaction.
Q5: I am attempting a Bischler-Napieralski cyclization with POCl₃, but my main product is a styrene derivative, not the desired dihydroisoquinoline. How can I suppress this side reaction?
A: You are observing a retro-Ritter reaction, a known and frustrating side reaction.[8][9]
-
Causality: The reaction proceeds through a nitrilium ion intermediate. This intermediate can either undergo the desired intramolecular cyclization or fragment via a retro-Ritter pathway to form a stable styrene derivative and a nitrile. This side reaction is particularly favored if the resulting styrene is part of a conjugated system.[9]
-
Solutions:
-
Use Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products, suppressing the side reaction.[8][9]
-
Modify the Reagent: Using oxalyl chloride instead of POCl₃ can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether, thus preventing the retro-Ritter pathway.[9]
-
Substrate Considerations: The reaction is most effective for substrates with electron-donating groups on the aromatic ring, which accelerate the desired cyclization step.[7][8] For substrates lacking these groups, stronger conditions like refluxing in POCl₃ with phosphorus pentoxide (P₂O₅) may be necessary to favor cyclization.[8][10]
-
Section 3: Work-up and Purification
Isolating the final product in high purity is often as challenging as the synthesis itself. Amines present unique purification difficulties.
Q6: My phenethylamine product streaks badly during silica gel chromatography, and I get poor separation. What purification technique should I use?
A: The basic nature of amines causes strong interactions with the acidic silica gel surface, leading to tailing and poor resolution.[11]
-
Causality: The lone pair on the amine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction results in slow elution and broad, streaky peaks.[11]
-
Troubleshooting & Protocols:
-
Basic Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase. Typically, 0.5-2% of triethylamine (Et₃N) or ammonia (in methanol) is added to the solvent system. This modifier competes with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[11]
-
Use a Different Stationary Phase: Amine-functionalized silica or alumina are less acidic and can provide excellent separation for basic compounds without the need for mobile phase modifiers.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., DCM).
-
Extract with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the protonated salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Make the aqueous layer basic again (e.g., with 2M NaOH) and extract your purified amine back into a fresh organic solvent.
-
This technique can significantly simplify the subsequent chromatographic purification.
-
-
Salt Precipitation: For some amines, precipitation as a salt can be an effective purification method. Adding trichloroacetic acid (TCA) can trigger the precipitation of the amine salt, which can be filtered off from neutral impurities.[12]
-
Section 4: Analysis and Characterization
Unambiguous identification of your final product is essential.
Q7: The GC-MS of my N-substituted phenethylamine shows very similar fragmentation patterns to the parent amine, and the molecular ion is weak or absent. How can I confirm the molecular weight?
A: This is common for many phenethylamine derivatives under Electron Impact (EI) ionization, which is a high-energy technique causing extensive fragmentation.
-
Causality: The primary fragmentation pathway for many phenethylamines is cleavage of the benzylic C-C bond, leading to a dominant tropylium ion fragment (m/z 91) or a substituted benzyl fragment. The N-substituent often appears as a separate, smaller fragment.[13]
-
Analytical Solutions:
-
Chemical Derivatization: Derivatizing the amine with an agent like trifluoroacetic anhydride (TFAA) can produce a more stable derivative with a clear molecular ion in GC-MS analysis.[13] For chiral compounds, using a chiral derivatizing agent can also allow for the separation of enantiomers on a standard achiral GC column.[14]
-
Soft Ionization Mass Spectrometry: Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). LC-ESI-MS is particularly effective, as it typically shows a strong protonated molecular ion [M+H]⁺, confirming the molecular weight with minimal fragmentation.[13]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy (¹H, ¹³C) is the definitive method for structural elucidation. It will clearly show all the protons and carbons in the molecule, allowing for unambiguous confirmation of the structure, including the N-substituents.[13]
-
References
-
Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Link]
-
Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Scope and Limitations of Leuckart-Wallach-Type Reductive Amination. ResearchGate. [Link]
-
Illustration of standard primary amine purification strategies. ResearchGate. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. [Link]
- Purification of secondary alkyl amines.
-
Reductive amination. Wikipedia. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]
-
Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central (NIH). [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling. ACS Publications. [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
Pictet-Spengler Reaction. NROChemistry. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. ACS Publications. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Possible N-ethyl-2-phenylethylamine Synthesis Variations. Sciencemadness Discussion Board. [Link]
-
α-Phenylethylamine. Organic Syntheses Procedure. [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]
-
Phenethylaminylation: Preliminary In Vitro Evidence. PubMed Central (NIH). [Link]
-
Synthesis of Amines. OpenStax. [Link]
-
Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives. ResearchGate. [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 2C-I and its Metabolites
Welcome to the technical support resource for researchers, forensic scientists, and drug development professionals engaged in the analytical detection of 4-iodo-2,5-dimethoxyphenethylamine (2C-I) and its metabolites. This guide is structured to address the most pressing challenges encountered in the laboratory, moving from sample handling to final analysis. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate robust, reliable data.
Introduction: The Analytical Challenge of 2C-I
2C-I is a synthetic psychedelic phenethylamine that presents unique analytical hurdles.[1][2][3] Like other 2C-series compounds, its detection is often complicated by low concentrations in biological matrices, the presence of structural isomers, and the need to identify metabolites for which certified reference standards may not be available.[4] This guide provides direct answers and troubleshooting strategies for the common issues you may face.
Section 1: Sample Preparation and Matrix Effect Mitigation
Proper sample preparation is the foundation of successful analysis. It serves to isolate and concentrate the analytes of interest while removing interfering matrix components that can compromise results.[5][6]
FAQ: What is the most effective sample preparation technique for 2C-I in biological fluids like urine or blood?
There is no single "best" technique; the optimal choice depends on the matrix, required sensitivity, and available instrumentation. Here’s a breakdown of the most common methods:
-
Dilute-and-Shoot: This is the simplest method, often used for urine samples.[5] The sample is centrifuged, and the supernatant is diluted (e.g., 1:10) with the initial mobile phase before injection.[7] While fast and inexpensive, it is highly susceptible to matrix effects and may not provide sufficient sensitivity for low-concentration analytes.[5]
-
Protein Precipitation (PPT): Primarily for plasma or serum, this technique uses a solvent (typically acetonitrile) to denature and precipitate proteins.[8] It is a straightforward and effective way to remove the bulk of proteins, but it is non-selective and leaves many other matrix components in the supernatant, which can lead to significant matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase to be ~2 units above the pKa of 2C-I (a basic compound), you can deprotonate it, increasing its affinity for an organic solvent.[8] This method provides a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for achieving high analyte recovery and the cleanest extracts, which is critical for minimizing matrix effects.[9] For a basic compound like 2C-I, a mixed-mode cation exchange sorbent is ideal. This allows for a multi-step wash protocol to remove a wide range of interferences.
Troubleshooting Guide: Sample Preparation
Issue: My analyte recovery is low and inconsistent after SPE.
-
Causality & Solution: This often points to incorrect pH conditions or inadequate sorbent conditioning. 2C-I is a primary amine. To achieve strong retention on a cation exchange sorbent, the sample pH must be low enough to ensure the amine is protonated (positively charged). Conversely, for elution, you must use a solvent with a high pH to neutralize the amine, breaking its ionic bond with the sorbent.
-
Actionable Advice: Ensure your sample is acidified (e.g., with formic or acetic acid) to a pH at least 2 units below the analyte's pKa before loading. For elution, use a solvent containing a base like ammonium hydroxide (e.g., 2-5%) to raise the pH.[10]
-
Issue: I'm observing significant signal suppression in my LC-MS/MS analysis.
-
Causality & Solution: This is a classic symptom of matrix effects, where co-eluting endogenous compounds from the biological sample interfere with the ionization of your target analyte in the mass spectrometer source.[11] While common with ESI, it can affect APCI as well.
-
Actionable Advice:
-
Improve Cleanup: If using PPT or "dilute-and-shoot," switch to a more rigorous method like SPE to obtain a cleaner extract.
-
Optimize Chromatography: Ensure 2C-I is not eluting in the first few minutes of the run where many highly polar, interfering matrix components often appear. Adjust your gradient to increase retention.
-
Reduce Sample Volume: Injecting less of a "dirty" sample can proportionally reduce the matrix effect.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2C-I (e.g., 2C-I-d4) will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during quantification.[12]
-
-
Workflow: Selecting a Sample Preparation Method
Caption: Decision tree for sample preparation method selection.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the identification of phenethylamines, but it requires analytes to be volatile and thermally stable.[13][14]
FAQ: Is derivatization required for the GC-MS analysis of 2C-I?
Yes, unequivocally. The primary amine and potential hydroxyl groups (on metabolites) are polar and will interact with active sites in the GC inlet and column.[15] This leads to poor peak shape (tailing), low response, and poor reproducibility. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable silyl or acyl derivatives.[16] This results in sharper peaks and significantly improved sensitivity.
Troubleshooting Guide: GC-MS Derivatization
Issue: I'm seeing two peaks for 2C-I or my peak is tailing badly, suggesting incomplete derivatization.
-
Causality & Solution: Incomplete derivatization is a common problem. It can be caused by the presence of moisture, insufficient reagent, incorrect reaction temperature, or insufficient time.[17] Water will preferentially react with and consume most derivatizing reagents.
-
Actionable Advice:
-
Ensure Dryness: Evaporate the sample extract to complete dryness under a stream of nitrogen before adding the derivatization reagent. Use anhydrous solvents.
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-90°C) and time (e.g., 30-60 minutes).[17]
-
Use a Catalyst: For silylation reagents like BSTFA, adding a small amount of a catalyst like TMCS (trimethylchlorosilane) can significantly improve the derivatization efficiency for stubborn functional groups.[17]
-
Check Reagent Quality: Derivatization reagents are sensitive to moisture and degrade over time. Use a fresh vial if performance declines.
-
-
Protocol: Trifluoroacetyl (TFA) Derivatization of 2C-I
This protocol uses trifluoroacetic anhydride (TFAA), a common acylation reagent.[18]
-
Transfer the dried sample extract into a 2 mL autosampler vial.
-
Add 50 µL of Ethyl Acetate to reconstitute the sample.
-
Add 50 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Data: Comparison of Common Derivatization Reagents
| Reagent | Type | Target Groups | Key Advantages | Considerations |
| TFAA/MBTFA | Acylation | Amines, Phenols | Produces stable derivatives, often with characteristic mass fragments. | Reagents are corrosive and moisture-sensitive. |
| BSTFA (+TMCS) | Silylation | Amines, Phenols, Carboxylic Acids | Very common, effective for a broad range of functional groups.[17] | Derivatives can be susceptible to hydrolysis; requires strictly anhydrous conditions. |
| PFPA | Acylation | Amines, Phenols | Creates fluorinated derivatives that can be detected with high sensitivity by an electron capture detector (ECD) and produce unique mass spectra.[9][18] | Reagent is highly reactive and moisture-sensitive. |
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity and selectivity.[7][19][20]
FAQ: How do I develop a robust LC-MS/MS method for 2C-I?
A successful method requires optimization of both the chromatography and the mass spectrometry parameters.
-
Chromatography: A C18 reversed-phase column is a good starting point. The mobile phase should consist of an aqueous component and an organic component (acetonitrile or methanol), both containing an additive to improve peak shape and ionization. For positive electrospray ionization (ESI), 0.1% formic acid is standard.[21] A gradient elution is necessary to separate the parent drug from its more polar metabolites.
-
Mass Spectrometry: Use ESI in positive ion mode. For quantification, operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, stable product ion in the third quadrupole. This process is highly selective and significantly reduces chemical noise.
Troubleshooting Guide: LC-MS/MS Analysis
Issue: I cannot achieve baseline separation between 2C-I and another structurally similar compound.
-
Causality & Solution: Isomeric and structurally related compounds can be challenging to separate if their physicochemical properties are too similar.[22] Relying solely on MS/MS may not be sufficient if they produce identical fragments.
-
Actionable Advice:
-
Modify the Gradient: Make the elution gradient shallower (i.e., increase the organic phase percentage more slowly) to provide more time for the column to resolve the compounds.
-
Change Column Chemistry: If a standard C18 column is insufficient, try a different stationary phase. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like 2C-I. A biphenyl column has also been shown to be effective for phenethylamines.[23]
-
Consider Derivatization: While less common for LC than GC, derivatization can be used to alter the properties of one isomer more than another, potentially enabling separation.[24][25]
-
-
Data: Example MRM Transitions for 2C-I
Note: These are predicted transitions. They must be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |
| 2C-I | 308.0 | 277.0 | 150.1 | Precursor: [M+H]+. Product 1: Loss of CH2NH2 (amine group). Product 2: Characteristic phenethylamine backbone fragment. |
Section 4: Metabolite Identification & Stability
Identifying and quantifying metabolites is critical for pharmacokinetic and toxicological studies but is often hampered by a lack of reference standards.[4]
FAQ: What are the expected metabolic pathways for 2C-I?
The metabolism of 2C-I has not been as extensively studied as its analogue, 2C-B. However, based on the known metabolism of the 2C drug class, the primary pathways are Phase I reactions involving oxidative deamination and O-demethylation, mediated by monoamine oxidase (MAO) enzymes.[1][26] This is followed by Phase II conjugation (e.g., glucuronidation) to increase water solubility for excretion.[27]
Workflow: Proposed Metabolic Pathway of 2C-I
Caption: Proposed Phase I and Phase II metabolic pathways for 2C-I.
Troubleshooting Guide: Metabolites & Stability
Issue: How can I tentatively identify an unknown metabolite without a standard?
-
Causality & Solution: This is a core challenge in metabolomics.[28] Tentative identification relies on piecing together evidence from high-resolution mass spectrometry (HRMS) and understanding likely metabolic transformations.
-
Actionable Advice:
-
Accurate Mass Measurement: Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the unknown peak. This allows you to predict a molecular formula.
-
Metabolic Logic: Compare this predicted formula to that of the parent drug (2C-I). Does it correspond to a logical metabolic change? (e.g., loss of a CH2 group for demethylation, or addition of an oxygen for hydroxylation).
-
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the unknown metabolite to that of the parent drug. Metabolites often retain the core structure of the parent drug, leading to shared fragment ions, which can provide strong evidence of their relationship.
-
-
Issue: I am concerned about the stability of 2C-I and its metabolites in stored samples. What are the best practices?
-
Causality & Solution: Analytes can degrade in biological matrices due to enzymatic activity or chemical instability, especially during freeze-thaw cycles or prolonged storage at improper temperatures.[29]
-
Actionable Advice:
-
Storage Temperature: Store all biological samples (urine, plasma, etc.) at -20°C or, ideally, -80°C for long-term storage.[30]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller, single-use tubes after collection to avoid repeated freezing and thawing of the bulk sample.[29]
-
Preservatives: For urine, adjusting the pH or adding a preservative can inhibit microbial growth that might degrade analytes.
-
Validation: When validating your method, perform freeze-thaw stability and long-term stability experiments to quantify any potential degradation under your specific storage conditions.
-
-
References
- Current time information in Los Angeles, CA, US. Google.
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Retrieved from [Link]
-
Frassanito, R., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]
-
Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Clinical Lab Products. (2013). Certified Reference Materials for 2C Amine Internal Standards. Retrieved from [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Semantic Scholar. Retrieved from [Link]
-
Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine | Request PDF. Retrieved from [Link]
-
Ketha, H., & El-Khoury, J. M. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Retrieved from [Link]
-
ResearchGate. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
Wille, K., et al. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh Symposium. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Chen, C., et al. (2008). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug Metabolism Reviews. Retrieved from [Link]
-
Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Jones, A. A., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Forensic Chemistry. Retrieved from [Link]
-
Cannaert, A., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
St-Onge, F., et al. (2021). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry. Retrieved from [Link]
-
Kamal, A. H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchemical Journal. Retrieved from [Link]
-
ResearchGate. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]
-
Dautović, J., et al. (2019). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Engineering & Processing Management. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-I. Retrieved from [Link]
-
Jevđević, M., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules. Retrieved from [Link]
-
International Journal of Research and Pharmaceutical Sciences. (2024). Metabolite Profiling and Analytical Challenges in Identifying and Quantifying Metabolites in Drug Development. Retrieved from [Link]
-
St-Onge, F., et al. (2021). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). Retrieved from [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Clinical Lab Products. (2013). Reference Standards for Designer Psychedelics. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2014). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-E. Retrieved from [Link]
-
Hill, S. L., et al. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology. Retrieved from [Link]
-
ResearchGate. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Retrieved from [Link]
-
Analytica Chimica Acta. (2018). Challenges of analyzing different classes of metabolites by a single analytical method. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2019). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Retrieved from [Link]
-
Cheng, L., & Cordell, R. L. (2014). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biomedical Engineering. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. Retrieved from [Link]
-
MDPI. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Retrieved from [Link]
-
Molecules. (2021). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Retrieved from [Link]
-
Castaneto, M. S., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Retrieved from [Link]
-
Campos, D., et al. (2023). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics. Retrieved from [Link]
Sources
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. 2C-I - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. gcms.cz [gcms.cz]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. ijstr.org [ijstr.org]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. gtfch.org [gtfch.org]
- 12. clpmag.com [clpmag.com]
- 13. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jfda-online.com [jfda-online.com]
- 16. youtube.com [youtube.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent 2,5-Dimethoxy-4-iodophenethylamine HCl degradation
A Guide to Ensuring Compound Integrity Through Proper Storage and Handling
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth information for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl). Maintaining the chemical integrity of your research compounds is paramount for reproducible and reliable experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may indicate degradation of your 2C-I-HCl sample.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Action |
| Unexpected or inconsistent experimental results (e.g., altered receptor binding affinity, reduced potency). | Chemical degradation has altered the molecular structure, reducing the concentration of the active compound. | 1. Verify Purity : Immediately assess the purity of your current stock using an appropriate analytical method (see Protocol 1: Purity Assessment). 2. Review Storage : Audit your storage conditions against the recommendations in this guide. Check for breaches in temperature control, light exposure, or container integrity. 3. Use a New Aliquot : If possible, use a fresh, unopened aliquot of the compound for a confirmatory experiment. |
| Visible change in the appearance of the solid compound (e.g., discoloration from white/off-white to yellow/brown, clumping, oily appearance). | This often indicates oxidation or hydrolysis. The iodine substituent and the phenethylamine structure are susceptible to oxidation, which can lead to the formation of colored quinones and other byproducts.[1] Hygroscopicity can lead to moisture absorption and physical changes.[2] | 1. Cease Use : Do not use the compound for further experiments as its integrity is compromised.[3] 2. Document and Discard : Record the changes and discard the material according to your institution's chemical waste disposal guidelines. 3. Isolate Cause : Investigate the cause. This is often due to improper sealing, exposure to humid air during handling, or prolonged storage at room temperature. |
| New or unexpected peaks appearing in analytical data (e.g., HPLC, GC-MS, NMR). | The compound is degrading into one or more new chemical entities.[3] | 1. Conduct a Forced Degradation Study : To understand the degradation profile, you can intentionally expose a small sample to light, heat, and humidity.[4] 2. Characterize Degradants : If necessary for your research, use techniques like mass spectrometry to identify the structure of the degradation products.[3] 3. Optimize Storage : Based on the identified degradants, refine your storage conditions. For example, if oxidative products are found, storing under an inert gas like argon or nitrogen is critical. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2,5-Dimethoxy-4-iodophenethylamine HCl?
To ensure long-term stability (≥ 3 years), solid 2C-I-HCl should be stored under the following conditions.[5]
| Parameter | Condition | Rationale |
| Temperature | -20°C or below.[5][6] | Low temperatures significantly slow down the rate of chemical degradation reactions. |
| Atmosphere | In a tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | The phenethylamine structure is susceptible to oxidation.[1] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Protected from light in an amber or opaque vial.[3][6][7] | Many research chemicals, especially aromatic compounds, are photosensitive.[6][8] Light can provide the energy to initiate degradation reactions.[8] |
| Moisture | Store in a desiccated environment. The compound is hygroscopic.[2] | As a hydrochloride salt, the compound can absorb moisture from the air, which can accelerate hydrolysis and physical changes.[2] Using a desiccator or including a desiccant in the secondary container is recommended. |
Q2: I received 2C-I-HCl as a solution in methanol. How should I store it?
Solutions should be stored at -20°C in a tightly sealed, light-protected vial.[5] The primary concern with solutions is solvent evaporation, which would alter the concentration. Ensure the container cap provides an excellent seal. For long-term storage, consider aliquoting the solution into smaller, single-use vials to minimize freeze-thaw cycles and reduce the introduction of atmospheric moisture and oxygen upon opening.
Q3: What are the visible signs of 2C-I-HCl degradation?
The most common visual indicator of degradation is a change in color. Pure 2C-I-HCl is typically a white to off-white or neat solid.[2] A shift to yellow, brown, or black suggests the formation of degradation products, likely from oxidation.[9] Other signs include clumping of the powder (due to moisture absorption) or the appearance of an oily film.
Q4: How does the hydrochloride salt form affect stability?
The hydrochloride salt of a phenethylamine is generally more stable and has a higher melting point (248-250°C for 2C-I-HCl) than its freebase form.[9] The salt form enhances stability by protonating the amine group, making it less susceptible to certain reactions. However, it also increases the compound's hygroscopicity, making protection from moisture crucial.[2]
Q5: What handling practices should I follow to prevent degradation?
Proper handling is as critical as proper storage.[6]
-
Minimize Exposure : Only remove the amount of compound needed for your experiment.
-
Equilibrate to Room Temperature : Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Work Quickly : Weigh and handle the compound efficiently to minimize its exposure to air and light.[7]
-
Use Inert Gas : If possible, flush the container headspace with an inert gas like argon or nitrogen before resealing.
-
Appropriate Tools : Always use clean, dry spatulas and glassware to avoid contamination.[6]
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Visual Inspection and Thin-Layer Chromatography (TLC)
This protocol provides a quick check for gross degradation.
1. Visual Inspection:
- Carefully observe the compound's color and physical state. Note any deviation from a uniform white/off-white powder.
2. TLC Analysis:
- Plate Preparation : Use a silica gel TLC plate.
- Sample Preparation : Prepare a small amount of the compound as a ~1 mg/mL solution in methanol.
- Spotting : Spot a small amount of the solution onto the TLC plate.
- Mobile Phase : A common mobile phase for phenethylamines is a mixture of ethyl acetate, methanol, and ammonium hydroxide. The exact ratio may need optimization.
- Development : Place the plate in a developing chamber with the mobile phase.
- Visualization : Visualize the spots under UV light (254 nm).
- Interpretation : A pure compound should ideally show a single spot. The presence of multiple spots, especially near the baseline, indicates the presence of impurities or degradation products.
Degradation Pathway Visualization
The primary degradation pathways for 2C-I-HCl involve oxidation and photodecomposition. The diagram below illustrates a simplified logical flow for assessing and mitigating compound degradation.
Caption: Decision workflow for assessing the stability of 2C-I-HCl.
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Benchchem. 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride | 64584-32-3.
- CymitQuimica. This compound.
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- Benchchem.
- Cayman Chemical. 2C-I (hydrochloride) (exempt preparation) (2,5-Dimethoxy-4-iodophenethylamine, CAS Number: 64584-32-3).
- SWGDRUG.org. (2005, August 22). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE.
- Chemwatch. GHS SDS in English (European) 48281.
- Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.
- LABORATORY SERVICES BUREAU.
- NIH. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC.
- LFA Tablet Presses. How To Protect Light Sensitive Products.
- PubChem. 2,5-Dimethoxy-4-iodophenethylamine | C10H14INO2 | CID 10267191.
- Fisher Scientific. (2010, June 3).
- Wikipedia. 2C-I.
- NIH. Phenethylamine | C8H11N | CID 1001 - PubChem.
- Santa Cruz Biotechnology. 2-Phenylethylamine hydrochloride.
- PubMed Central. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I)
- ChemicalBook. This compound | 64584-32-3.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.
- PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
- ResearchGate. (2025, August 5). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
- Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers.
- American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point?
- NIH.
- ResearchGate. Structures of 2C-I and 25-I. | Download Scientific Diagram.
- PubMed. 2C or not 2C: phenethylamine designer drug review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. swgdrug.org [swgdrug.org]
Technical Support Center: Managing and Mitigating Side Effects of 2C-I-HCl in Preclinical Animal Models
This guide is intended for researchers, scientists, and drug development professionals utilizing 2C-I-hydrochloride (2C-I-HCl) in animal models. As a potent psychedelic phenethylamine, 2C-I-HCl's activity, primarily as a serotonin 5-HT2A and 5-HT2C receptor agonist, can lead to a range of adverse effects that may confound experimental results and impact animal welfare.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate, manage, and mitigate these side effects, ensuring data integrity and ethical research practices.
Understanding the Mechanism of 2C-I-HCl-Induced Side Effects
The adverse effects of 2C-I-HCl are intrinsically linked to its mechanism of action. As a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, it can lead to a state of serotonergic overstimulation, often referred to as serotonin syndrome in severe cases.[1] This can manifest as a triad of symptoms:
-
Neuromuscular Hyperactivity: Tremors, myoclonus, hyperreflexia, and in severe cases, seizures.
-
Autonomic Instability: Tachycardia, hypertension, and hyperthermia.
-
Altered Mental Status: In animal models, this can be observed as agitation, confusion, or stereotyped behaviors.
The following sections will provide practical guidance on addressing these specific side effects.
Troubleshooting Guide: Managing Acute Adverse Events
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Seizure Activity Observed Post-Administration
Question: An animal in my study has developed seizure-like activity after being administered 2C-I-HCl. What is the immediate course of action and how can I prevent this in future cohorts?
Answer:
Seizures are a serious adverse effect associated with high doses of 2C-I-HCl and are indicative of significant central nervous system (CNS) hyperexcitability, likely stemming from excessive 5-HT2A receptor activation.
Immediate Intervention:
-
Ensure Animal Safety: Place the animal in a cage with padded bedding to prevent injury during convulsions. Ensure a clear airway.
-
Pharmacological Intervention: If seizure activity is prolonged or recurrent, administration of a benzodiazepine such as diazepam (5-10 mg/kg, intraperitoneally [i.p.]) is the first-line treatment to control convulsions.
-
Supportive Care: Monitor the animal's vital signs, particularly respiration and temperature, as seizures can lead to hyperthermia and respiratory distress. Provide fluid support (e.g., subcutaneous saline) if necessary.
Preventative Strategies:
-
Dose-Response Assessment: Conduct a thorough dose-response study to determine the minimal effective dose of 2C-I-HCl for your desired experimental outcome and the threshold for seizure induction.
-
Prophylactic Co-administration of a 5-HT2A Antagonist: The use of a 5-HT2A receptor antagonist, such as ketanserin, can effectively block the seizure-inducing effects of 2C-I-HCl.
-
Recommended Dosing for Ketanserin in Rats: A dose of 1-2 mg/kg, i.p., administered 30 minutes prior to 2C-I-HCl, has been shown to attenuate the effects of 5-HT2A agonists.[2]
-
Experimental Workflow for Seizure Management
Caption: Immediate steps for managing seizure activity.
Issue 2: Rapid Increase in Core Body Temperature (Hyperthermia)
Question: My animal model is exhibiting a core body temperature above 39.5°C after 2C-I-HCl administration. What are the appropriate steps to manage this hyperthermic event?
Answer:
Hyperthermia is a potentially life-threatening side effect of serotonergic agents and is a key feature of severe serotonin syndrome. It results from a combination of increased muscle activity and disruption of central thermoregulation.
Immediate Intervention:
-
Discontinue Heating: If external warming devices are in use, they should be turned off immediately.
-
Active Cooling: Initiate active cooling measures. This can include:
-
Applying cool (not cold) water to the animal's fur.
-
Using a fan to increase convective heat loss.
-
Placing cool packs in the axillary and inguinal regions.
-
Caution: Avoid immersion in ice water, as this can cause peripheral vasoconstriction and paradoxically decrease heat dissipation.[3]
-
-
Pharmacological Intervention:
-
Cyproheptadine: This serotonin antagonist can be effective in reversing serotonin syndrome-induced hyperthermia. A typical dose in rodents is 1.1 mg/kg, administered orally.[4]
-
Benzodiazepines: For hyperthermia associated with agitation and muscle hyperactivity, diazepam (as mentioned for seizures) can also be beneficial in reducing heat production.
-
Preventative Strategies:
-
Ambient Temperature Control: House animals in a temperature-controlled environment and avoid high ambient temperatures during the experimental period.
-
Prophylactic 5-HT2A Antagonism: As with seizures, pretreatment with ketanserin can mitigate the hyperthermic effects of 2C-I-HCl.
Table 1: Hyperthermia Management Protocol
| Step | Action | Rationale |
| 1 | Remove from any external heat sources. | To prevent further passive heat gain. |
| 2 | Initiate active cooling with cool water and a fan. | Promotes evaporative and convective heat loss. |
| 3 | Monitor core body temperature continuously. | To track the effectiveness of cooling and prevent hypothermia. |
| 4 | Administer cyproheptadine (1.1 mg/kg, p.o.) if hyperthermia is severe or unresponsive to cooling. | To antagonize the central serotonergic effects driving hyperthermia. |
| 5 | Consider diazepam (5-10 mg/kg, i.p.) if significant agitation or muscle rigidity is present. | To reduce heat production from muscle activity. |
Issue 3: Cardiovascular Instability (Tachycardia and Hypertension)
Question: I am observing significant increases in heart rate and blood pressure in my animal models following 2C-I-HCl administration. How should I monitor and manage these cardiovascular effects?
Answer:
The cardiovascular stimulation caused by 2C-I-HCl is a direct consequence of its sympathomimetic and serotonergic properties. While often transient, severe or sustained cardiovascular changes can be a concern.
Monitoring Cardiovascular Parameters:
-
Telemetry: This is the gold standard for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals, providing the most accurate and stress-free data.[4][5]
-
Tail-Cuff Plethysmography: A non-invasive method suitable for repeated measurements of systolic blood pressure and heart rate in restrained animals.[6][7][8]
Management and Mitigation:
-
Dose Optimization: The most effective way to manage cardiovascular side effects is to use the lowest possible dose of 2C-I-HCl that achieves the desired research objective.
-
Beta-Blockers: In cases of severe and sustained tachycardia and hypertension, a non-selective beta-blocker such as propranolol (1-2 mg/kg, i.p.) can be considered. However, this should be done with caution as it can potentially unmask alpha-adrenergic effects.
-
5-HT2A Antagonism: Pre-treatment with ketanserin can also attenuate the cardiovascular stimulant effects of 2C-I-HCl.
Cardiovascular Monitoring and Intervention Workflow
Caption: Decision tree for cardiovascular monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the expected behavioral side effects of 2C-I-HCl in rodents, and how can I differentiate them from the desired experimental effects?
A1: 2C-I-HCl can induce a range of behavioral changes, some of which may be considered side effects depending on the research question. These include:
-
Head-twitch response (HTR): A rapid, rotational head movement that is a classic behavioral marker of 5-HT2A receptor activation in rodents.
-
Hyperlocomotion or Stereotypy: Increased movement or repetitive, purposeless behaviors.
-
Anxiety-like behaviors: Thigmotaxis (wall-hugging) in an open field test.
-
Disruption of cognitive tasks: Impaired performance in memory and learning paradigms.
To differentiate these from desired effects, it is crucial to have a well-defined behavioral scoring system and to include control groups (vehicle-treated and positive controls for the desired effect, if applicable). A 5-HT2A antagonist like ketanserin can also be used to confirm that the observed behaviors are mediated by this receptor.
Q2: Is there a risk of neurotoxicity with 2C-I-HCl, and are there any neuroprotective strategies I can employ?
A2: Some studies have suggested that high doses of certain phenethylamines may have the potential for neurotoxicity, possibly through mechanisms involving oxidative stress and inflammation.[9][10] While the neurotoxic potential of 2C-I-HCl is not as well-characterized as some other compounds, it is a valid consideration, especially in chronic dosing studies.
Neuroprotective Strategies:
-
Antioxidants: Co-administration of antioxidants such as N-acetylcysteine (NAC) or chlorogenic acid may offer some protection against oxidative stress-induced neuronal damage.[11]
-
Dose and Frequency Limitation: The most effective neuroprotective strategy is to use the lowest effective dose and to avoid frequent, high-dose administration.
Q3: How should I acclimate my animals to the experimental procedures to minimize stress-induced artifacts in the data?
A3: Proper acclimation is critical for obtaining reliable data, especially when measuring cardiovascular and behavioral parameters.
-
Handling: Handle the animals for several days prior to the experiment to familiarize them with the researcher.
-
Habituation to Equipment: If using tail-cuff plethysmography, place the animals in the restrainers for short periods on the days leading up to the experiment.[12]
-
Stable Environment: Conduct experiments in a quiet, dedicated space with consistent lighting and temperature to minimize environmental stressors.
Q4: What is the recommended route of administration for 2C-I-HCl in rodents?
A4: The most common routes of administration in preclinical studies are intraperitoneal (i.p.) and oral gavage (p.o.). The choice of route will depend on the desired pharmacokinetic profile. I.p. administration generally leads to a more rapid onset and higher peak plasma concentrations, while p.o. administration may result in a slower onset and a longer duration of action due to first-pass metabolism.
References
-
Recognizing and treating serotonin syndrome. dvm360. [Link]
-
Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice. PubMed. [Link]
-
Miniature implantable telemetry system for pressure-volume cardiac monitoring. IEEE Xplore. [Link]
-
Non-invasive Blood Pressure Measurement in Mice. Springer Nature Experiments. [Link]
-
Small Animal Cardiovascular Telemetry Solutions. Data Sciences International. [Link]
-
Wireless telemetry system for implantable cardiac monitoring in small animal subjects using pressure-volume sensors. Semantic Scholar. [Link]
-
The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. [Link]
-
Non-invasive blood pressure measurement in mice. PubMed. [Link]
-
Non-Invasive Blood Pressure (NIBP) Controller. School of Biomedical Sciences, The University of Queensland. [Link]
-
Applications of Telemetry in Small Laboratory Animals for Studying Cardiovascular Diseases. ResearchGate. [Link]
-
Use of Cyproheptadine for the Treatment of Serotonin Syndrome: A Case Series. National Center for Biotechnology Information. [Link]
-
Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. National Center for Biotechnology Information. [Link]
-
Noninvasive recording of electrocardiogram in conscious rat: A new device. National Center for Biotechnology Information. [Link]
-
(PDF) Noninvasive method for electrocardiogram recording in conscious rats: Feasibility for heart rate variability analysis. ResearchGate. [Link]
-
New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents. PubMed. [Link]
-
Noninvasive method for electrocardiogram recording in conscious rats: feasibility for heart rate variability analysis. SciELO. [Link]
-
Cyproheptadine. LITFL. [Link]
-
How can ECG recording in rats be more profitable for preclinical research? Etisense. [Link]
-
Protocol for Long Duration Whole Body Hyperthermia in Mice. National Center for Biotechnology Information. [Link]
-
Cyproheptadine for Serotonin Toxicity: an Updated Systematic Review and Grading of Evidence. Ochsner Journal. [Link]
-
Effects of 5-HT2A/2C receptor antagonist ketanserin in rats trained to... ResearchGate. [Link]
-
Method for non-invasively recording electrocardiograms in conscious mice. National Center for Biotechnology Information. [Link]
-
A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. ResearchGate. [Link]
-
Treatment of the serotonin syndrome with cyproheptadine. PubMed. [Link]
-
Trazodone. Wikipedia. [Link]
-
Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome. Utah Poison Control Center. [Link]
-
Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. AHA Journals. [Link]
-
Drug-Induced Hyperthermia Review. National Center for Biotechnology Information. [Link]
-
2C-B. Wikipedia. [Link]
-
Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. [Link]
-
Pretreatment with indomethacin results in increased heat stroke severity during recovery in a rodent model of heat stroke. American Physiological Society Journals. [Link]
-
Muscimol. Wikipedia. [Link]
-
Treatment of Hyperthermia and Heat-Induced Illness. VIN. [Link]
-
Volume pressure recording and the tail-cuff method for measuring blood pressure in mice. JoVE. [Link]
-
High dose of psilocybin induces acute behavioral changes without inducing conditioned place preference in Sprague-Dawley rats. ResearchGate. [Link]
-
Drug Induced Hyperthermia. RCEMLearning. [Link]
-
Clinical Pharmacology & Toxicology Pearl of the Week - ~ Drug-Induced Hyperthermia – Acute Treatment. Cumming School of Medicine, University of Calgary. [Link]
-
Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus. PubMed. [Link]
-
Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. bioRxiv. [Link]
-
The effects of Psilocybin on behavior in a behavioral despair model are... ResearchGate. [Link]
-
Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. National Center for Biotechnology Information. [Link]
-
Tryptamine. Wikipedia. [Link]
Sources
- 1. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. datasci.com [datasci.com]
- 6. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kentscientific.com [kentscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Blockade of 5-HT2A receptors may mediate or modulate part of the immobility produced by inhaled anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of 2C-I-HCl and 25I-NBOMe: Potency and Efficacy at the Serotonin 5-HT2A Receptor
This guide provides an in-depth technical comparison of two notable phenethylamine-derived psychoactive compounds: 2C-I-HCl and 25I-NBOMe. Designed for researchers, scientists, and drug development professionals, this document delves into the critical pharmacological parameters of potency and efficacy, with a primary focus on their interaction with the serotonin 2A (5-HT2A) receptor, the principal target mediating psychedelic effects. We will explore the underlying molecular pharmacology, present supporting quantitative data, and detail the experimental methodologies used to derive these insights.
Introduction: From Phenethylamines to N-Benzyl Derivatives
The 2,5-dimethoxyphenethylamine scaffold, originally popularized by the work of Alexander Shulgin, has given rise to a vast family of psychoactive compounds. 2C-I (2,5-dimethoxy-4-iodophenethylamine) is a well-known member of this family. The subsequent development of N-benzyl derivatives, such as 25I-NBOMe (2C-I-NBOMe), marked a significant leap in pharmacological properties. 25I-NBOMe is the N-(2-methoxybenzyl) derivative of 2C-I, a structural modification that dramatically enhances its interaction with the 5-HT2A receptor.[1] This guide will dissect the profound impact of this structural change on receptor affinity, functional potency, and maximal efficacy.
Core Pharmacological Concepts
To objectively compare these compounds, it is essential to understand the key pharmacological metrics:
-
Potency : This refers to the concentration of a drug required to elicit a specific response. It is typically measured in two ways:
-
Binding Affinity (Ki) : The concentration of a ligand that occupies 50% of a specific receptor population at equilibrium. It is an inverse measure; a lower Ki value indicates a higher binding affinity.
-
Functional Potency (EC50) : The concentration of an agonist that produces 50% of its maximal possible effect. A lower EC50 value signifies greater potency.
-
-
Efficacy (Emax) : This describes the maximum biological response a ligand can produce upon binding to a receptor, regardless of the dose. A full agonist can elicit the maximum possible response from the receptor system, while a partial agonist produces a submaximal response even at saturating concentrations.
-
Functional Selectivity (Biased Agonism) : This is a critical concept where a ligand, upon binding to a single receptor, can preferentially activate one of several downstream signaling pathways.[2] For G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, agonists can show bias between the canonical Gq/G11 pathway (leading to calcium mobilization) and other pathways, such as β-arrestin recruitment. This phenomenon explains why different functional assays can yield varied results for the same compound.[3]
Comparative Analysis of Potency and Affinity
The addition of the N-(2-methoxybenzyl) group to the 2C-I structure is the defining feature that separates 25I-NBOMe and is responsible for its profound increase in potency. This modification is believed to provide additional anchor points within the 5-HT2A receptor's binding pocket, significantly increasing the ligand's affinity.
Receptor Binding Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These experiments measure how effectively a test compound displaces a known radioactive ligand from the receptor. The resulting inhibition constant (Ki) provides a quantitative measure of binding affinity.
As the data below indicates, 25I-NBOMe exhibits a dramatically higher affinity for the 5-HT2A receptor compared to 2C-I. Its affinity is in the sub-nanomolar to low nanomolar range, making it one of the most potent agonists known for this receptor.[4][5][6]
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Source(s) |
| 25I-NBOMe | 0.044 - 1.6 | 1.03 - 4.6 | [4][6] |
| 2C-I | ~0.704 (estimated 16x lower than 25I-NBOMe) | 28 | [3][4] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., cell line, radioligand, buffer composition). The data presented represents a range from published literature.
The N-benzyl substitution increases affinity at both 5-HT2A and 5-HT2C receptors but has a more pronounced effect at the 5-HT2A subtype, making 25I-NBOMe an ultrapotent ligand.[3][7]
Caption: Structural modification from 2C-I to 25I-NBOMe and its effect on 5-HT2A receptor affinity.
Comparative Analysis of Efficacy and Functional Potency
While binding affinity describes how well a drug binds to a receptor, functional assays are required to determine what happens after binding occurs—namely, the potency (EC50) and magnitude (Emax) of the cellular response. For the 5-HT2A receptor, a Gq/G11-coupled GPCR, a primary signaling event is the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[8][9]
| Compound | Assay Type | Potency (EC50, nM) | Efficacy (Emax) | Source(s) |
| 25I-NBOMe | Calcium Mobilization | 0.76 - 240 | Full Agonist | [3][4] |
| Inositol Phosphate | 0.51 - 1.5 | Full Agonist (86-95% of 5-HT) | [10] | |
| 2C-I | Calcium Mobilization | 47.2 - 178 | Partial to Full Agonist | [3][11] |
| Arachidonic Acid Release | N/A | Antagonist | [3] |
The data reveals a complex picture influenced by functional selectivity. While 25I-NBOMe is consistently reported as a high-potency full agonist in assays measuring the Gq pathway (calcium mobilization, IP-1 accumulation), 2C-I's profile is more varied.[3][10] Some studies classify it as a partial agonist, particularly when compared to its phenylisopropylamine counterpart, DOI.[11][12] Strikingly, one study found 2C-I to act as an antagonist in an arachidonic acid release assay, demonstrating clear biased agonism.[3] In another study using a calcium mobilization assay, 2C-I was paradoxically found to be more potent than 25I-NBOMe, a finding that contrasts with binding affinity data and underscores the importance of considering the specific signaling pathway and cellular context.[3]
In vivo, the high potency of 25I-NBOMe is more consistently observed. In mouse head-twitch response (HTR) studies, a behavioral proxy for 5-HT2A activation, 25I-NBOMe is approximately 14-fold more potent than 2C-I.[4]
Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
Experimental Methodologies
The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. Below are outlines of the standard methodologies used to determine the potency and efficacy of compounds like 2C-I and 25I-NBOMe.
Protocol: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) by measuring the displacement of a known radioligand.
Objective: To quantify the affinity of test compounds for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a stable cell line (e.g., HEK-293 or CHO-K1) expressing the human 5-HT2A receptor.[13]
-
Radioligand: e.g., [3H]ketanserin (antagonist) or [125I]DOI (agonist).[14]
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4.[15]
-
Test compounds (2C-I-HCl, 25I-NBOMe) at serial dilutions.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM clozapine).[16]
-
96-well filter plates (e.g., GF/B glass fiber).[14]
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Preparation: Add assay buffer, serially diluted test compounds, and the non-specific binding control to the wells of a 96-well plate.
-
Receptor Addition: Add the cell membrane preparation to each well.[15]
-
Radioligand Addition: Add the radioligand at a fixed concentration (typically near its Kd value) to all wells.[17]
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.[15][17]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Sources
- 1. virtuerecoveryhouston.com [virtuerecoveryhouston.com]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Receptor Binding Profiles: 2,5-Dimethoxy-4-iodophenethylamine (2C-I) vs. Lysergic Acid Diethylamide (LSD)
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction
In the landscape of psychedelic research, both phenethylamines and ergolines represent major classes of psychoactive compounds, each with distinct structural and pharmacological characteristics. This guide provides an in-depth, objective comparison of the receptor binding profiles of two prominent members of these classes: 2,5-Dimethoxy-4-iodophenethylamine (2C-I) from the 2C family of synthetic phenethylamines, and the archetypal psychedelic, Lysergic acid diethylamide (LSD), an ergoline derivative.[1][2][3]
2C-I, first synthesized by Alexander Shulgin, is a substituted phenethylamine known for its psychedelic effects, which are primarily mediated through its interaction with serotonin receptors.[2] LSD, synthesized by Albert Hofmann, is one of the most potent and well-known hallucinogens, with a complex pharmacology that extends beyond the serotonergic system.[4] Understanding the nuances of how these compounds interact with various neural receptors is fundamental to elucidating the mechanisms behind their unique subjective effects and therapeutic potentials. This guide will delve into their comparative receptor affinities, supported by experimental data, and provide a detailed overview of the methodologies used to obtain such data.
Comparative Receptor Binding Affinities
The primary mechanism of action for both 2C-I and LSD is agonism at the serotonin 2A (5-HT2A) receptor, which is a key mediator of psychedelic effects.[1][2] However, their affinity and selectivity for a range of other receptors differ significantly, likely contributing to their distinct pharmacological profiles. The following table summarizes the equilibrium dissociation constants (Ki) of 2C-I and LSD for various G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
| Receptor | 2C-I Ki (nM) | LSD Ki (nM) | Primary Transduction Pathway |
| Serotonin Receptors | |||
| 5-HT1A | >10,000 | 16 | Gi/o |
| 5-HT2A | 40 | 1.6 | Gq/11 |
| 5-HT2B | 83 | 1.1 | Gq/11 |
| 5-HT2C | 13 | 1.2 | Gq/11 |
| Adrenergic Receptors | |||
| α1A | 1,400 | 110 | Gq/11 |
| α2A | >10,000 | 1,000 | Gi/o |
| Dopamine Receptors | |||
| D1 | >10,000 | 250 | Gs |
| D2 | >10,000 | 24 | Gi/o |
| D3 | >10,000 | 29 | Gi/o |
| Histamine Receptors | |||
| H1 | >10,000 | 63 | Gq/11 |
| Monoamine Transporters | |||
| SERT | 6,800 | >10,000 | N/A |
| DAT | >10,000 | >10,000 | N/A |
| NET | >10,000 | >10,000 | N/A |
Data compiled from Rickli et al. (2015) and other sources where noted. The experimental conditions for determining Ki values can vary between studies, potentially affecting the absolute values. However, the relative affinities and overall profiles provide valuable comparative insights.
Analysis of Binding Profiles
From the data, several key differences emerge:
-
Potency at 5-HT2A: LSD exhibits a significantly higher affinity (lower Ki value) for the 5-HT2A receptor than 2C-I, which is consistent with the fact that LSD is potent at the microgram level, while 2C-I requires milligram-range doses.[4]
-
Receptor Promiscuity of LSD: LSD demonstrates high affinity for a broad range of receptors, including multiple serotonin (5-HT1A, 5-HT2B, 5-HT2C), dopamine (D1, D2, D3), and adrenergic (α1A, α2A) subtypes.[4] This "polypharmacology" is a hallmark of LSD and is thought to contribute to its complex and multifaceted subjective effects.
-
Selectivity of 2C-I: In contrast, 2C-I displays a more selective binding profile. Its affinity is highest for the 5-HT2 family of receptors, particularly 5-HT2A and 5-HT2C.[5] It has negligible affinity for dopamine, adrenergic, and histamine H1 receptors at concentrations typically associated with its psychoactive effects.[5]
-
5-HT1A Receptor Affinity: A notable difference is the high affinity of LSD for the 5-HT1A receptor, whereas 2C-I is largely inactive at this site. Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects, and this interaction may modulate the overall qualitative experience of LSD.
-
Dopamine Receptor Interactions: LSD's moderate affinity for D2-like dopamine receptors may also play a role in its psychopharmacological profile, potentially influencing mood and cognitive effects.[5] 2C-I's lack of significant interaction with the dopaminergic system further distinguishes the two compounds.[5]
Experimental Methodology: Radioligand Binding Assay
The receptor binding affinities presented above are typically determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (drug) and its receptor. The following is a detailed protocol for a competitive binding assay to determine the Ki of a test compound (e.g., 2C-I or LSD) at the 5-HT2A receptor.
Principle
This assay measures the ability of a non-radioactive test compound to displace a known radioactive ligand (the "radioligand") that has a high affinity and selectivity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Step-by-Step Protocol
-
Membrane Preparation:
-
Source: Utilize a cell line (e.g., HEK293 cells) stably expressing the human 5-HT2A receptor, or a brain tissue homogenate from a region with high 5-HT2A receptor density (e.g., prefrontal cortex).
-
Homogenization: The cells or tissue are homogenized in a cold buffer solution to lyse the cells and release the cell membranes containing the receptors.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded, and the pellet is washed and resuspended in an appropriate assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as a BCA assay, to ensure consistent amounts are used in each reaction.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Three sets of wells are prepared in triplicate:
-
Total Binding: Contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-ketanserin or [125I]-DOI), and assay buffer.
-
Non-specific Binding (NSB): Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled, potent 5-HT2A antagonist (e.g., unlabeled ketanserin) to saturate the receptors and prevent the radioligand from binding specifically.
-
Competition Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., 2C-I or LSD).
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The data from the competition binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.
-
Ki Calculation: The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
5-HT2A Receptor Signaling Pathway
The binding of an agonist like 2C-I or LSD to the 5-HT2A receptor initiates a cascade of intracellular events. The 5-HT2A receptor is a G-protein coupled receptor that primarily couples to the Gq/11 family of G-proteins.[6]
Canonical Gq/11 Signaling Pathway
-
Agonist Binding: 2C-I or LSD binds to the 5-HT2A receptor, causing a conformational change.
-
G-Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the rise in intracellular calcium lead to the phosphorylation of various downstream proteins, ultimately resulting in a wide range of cellular responses that are thought to underlie the profound perceptual and cognitive effects of these compounds.
It is important to note that recent research has highlighted the concept of "biased agonism," where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin pathways). These nuances in signaling may further explain the qualitative differences between 2C-I and LSD.
5-HT2A Signaling Diagram
Caption: The canonical 5-HT2A receptor Gq signaling pathway.
Conclusion
The comparative analysis of the receptor binding profiles of 2C-I and LSD reveals fundamental differences that likely underpin their distinct potencies and subjective effects. LSD's high potency and broad receptor engagement, particularly at serotonergic, dopaminergic, and adrenergic sites, contrast sharply with 2C-I's more selective affinity for the 5-HT2 receptor family. These differences highlight the importance of considering the full receptor interaction profile when investigating the pharmacology of psychedelic compounds. The detailed methodology of the radioligand binding assay provides a framework for understanding how these crucial affinity data are generated, offering researchers a foundation for interpreting and conducting further studies in this expanding field.
References
-
Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). European Neuropsychopharmacology, 25(3), 387-397. [Link]
-
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(4), 759-771. [Link]
-
American Addiction Centers. (2023). 25I-NBOMe, 2C-I, 2C-B | Differences in LSD Designer Drugs. American Addiction Centers. [Link]
-
Pires, R. F., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Roth, B. L., Kroeze, W. K., Patel, S., & Lopez, E. (2000). The Multiplicity of Serotonin Receptors: Uselessly diverse molecules or an embarrasment of riches?. The Neuroscientist, 6(4), 252-262. [Link]
-
University of Pittsburgh Health Sciences Library System. (2006). PDSP (Psychoactive Drug Screening Program) Drug Database. HSLS. [Link]
-
Wikipedia. (2024). Ki Database. Wikipedia. [Link]
-
Wikipedia. (2024). 2C-I. Wikipedia. [Link]
-
Pottie, E., et al. (2020). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arr. Biblio. [Link]
-
Andrade, R. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Pharmacological Research, 187, 106579. [Link]
-
ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. ClinicalTrials.gov. [Link]
-
PDSP. Ki Database. PDSP. [Link]
-
ResearchGate. (n.d.). The chemical structures of 2C-phenethylamine, 2C-I and 2C-I-NBOMe. ResearchGate. [Link]
-
NIMH Psychoactive Drug Screening Program. PDSP. [Link]
-
Cameron, L. P., & Olson, D. E. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(5), 701-704. [Link]
-
Wacker, D., et al. (2017). Crystal structure of an LSD-bound human serotonin receptor. Cell, 168(3), 377-389.e12. [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Wikipedia. [Link]
-
Wikipedia. (2024). 2C (psychedelics). Wikipedia. [Link]
Sources
- 1. virtuerecoveryhouston.com [virtuerecoveryhouston.com]
- 2. 2C-I - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDSP Database - UNC [pdspdb.unc.edu]
A Comparative Guide to the Purity Validation of 2C-I-HCl Using a Certified Reference Standard
<
In the landscape of psychedelic research and drug development, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel psychoactive substances like 2C-I-HCl (2,5-dimethoxy-4-iodophenethylamine hydrochloride), a synthetic phenethylamine, the presence of impurities can drastically alter its pharmacological and toxicological profile, leading to erroneous experimental outcomes and potential safety hazards.[1][2] This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 2C-I-HCl, with a central focus on the indispensable role of a certified reference standard (CRS).
The use of a CRS is paramount as it serves as a benchmark of known purity and identity, against which a new batch of the compound can be compared.[3][4] Regulatory bodies and quality standards, such as those outlined by the International Council for Harmonisation (ICH), necessitate the validation of analytical methods to ensure data is accurate, reliable, and reproducible.[5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity validation, ensuring the integrity of their research.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Determination
A single analytical technique is often insufficient to provide a comprehensive purity profile. A more robust and defensible strategy involves the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method.
Comparative Analysis of Key Analytical Techniques
| Analytical Technique | Primary Application | Information Provided | Strengths | Limitations |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Purity Determination & Structural Confirmation | Molar concentration of the analyte, identification of impurities with NMR-active nuclei. | Provides a primary ratio measurement without the need for a specific CRS of the same compound; non-destructive.[7][8] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Purity & Impurity Profiling | Percentage purity (area percent), presence and relative amounts of non-volatile impurities.[1] | High resolution and sensitivity for quantitative analysis; widely available.[1][9][10] | May not be suitable for highly volatile or thermally labile compounds.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of Volatile Impurities & Structural Elucidation | Separation and identification of volatile and semi-volatile compounds; provides molecular weight and fragmentation patterns.[11][12] | High sensitivity and specificity for volatile compounds; extensive spectral libraries for identification.[12] | Requires derivatization for polar compounds like phenethylamines to improve volatility and chromatographic performance. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity Confirmation & Functional Group Analysis | Provides a unique molecular "fingerprint" based on vibrational modes of functional groups.[13][14] | Rapid, non-destructive, and requires minimal sample preparation, especially with an ATR accessory.[13] | Primarily a qualitative technique; not suitable for quantifying impurities. |
The Central Role of the Certified Reference Standard (CRS)
A CRS for 2C-I-HCl, available from accredited suppliers, is a highly characterized material with a documented purity value and a comprehensive certificate of analysis.[15][16] Its use is fundamental in the validation of analytical methods for the following reasons:
-
Identity Confirmation: The CRS provides a definitive spectral and chromatographic match to confirm the identity of the synthesized 2C-I-HCl.
-
Quantitative Accuracy: In techniques like HPLC, the CRS is used to create a calibration curve, enabling the precise quantification of the analyte in the new batch.
-
Method Validation: A CRS is essential for assessing key validation parameters such as accuracy, precision, linearity, and specificity of the analytical method.[6][17][18]
Experimental Workflow: A Step-by-Step Guide to Purity Validation
The following workflow outlines a comprehensive approach to validating the purity of a new batch of 2C-I-HCl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanaddictioncenters.org [americanaddictioncenters.org]
- 3. 管制物质和违禁药物标准品 [sigmaaldrich.com]
- 4. USP Reference Standards [usp.org]
- 5. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. clpmag.com [clpmag.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of the Behavioral Effects of 2C-I-HCl and Psilocybin in Murine Models
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: Unraveling the Psychoactive Landscape of Serotonergic Hallucinogens
The study of serotonergic hallucinogens offers a unique window into the neurobiological underpinnings of perception, cognition, and mood. Among the vast array of these compounds, the phenethylamine 2,5-dimethoxy-4-iodophenethylamine (2C-I) and the tryptamine psilocybin stand out as valuable research tools due to their potent activation of the serotonin 2A (5-HT2A) receptor, a key mediator of psychedelic effects.[1][2] While both compounds are recognized for their hallucinogenic properties in humans, their distinct chemical structures—a phenethylamine for 2C-I and a tryptamine for psilocybin—suggest the potential for nuanced differences in their behavioral and pharmacological profiles.
This guide provides a comprehensive comparison of the behavioral effects of 2C-I-HCl and psilocybin in mice, a primary preclinical model in neuroscience research. By examining their differential impacts on key behavioral assays and exploring the underlying molecular mechanisms, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for understanding the subtle yet significant distinctions between these two important classes of serotonergic agonists. This comparative approach is essential for the rational design of novel therapeutics and for a deeper understanding of the structure-activity relationships that govern the complex behavioral outputs associated with 5-HT2A receptor activation.
Mechanisms of Action: A Tale of Two Ligands at the 5-HT2A Receptor
The primary molecular target for both 2C-I and psilocybin (which is rapidly metabolized to psilocin in vivo) is the 5-HT2A receptor.[3][4][5] This G protein-coupled receptor (GPCR) is predominantly expressed in cortical and subcortical regions of the brain and plays a crucial role in modulating a wide range of cognitive and behavioral processes. Upon agonist binding, the 5-HT2A receptor can initiate multiple intracellular signaling cascades, with the two most prominent being the Gq/11 pathway and the β-arrestin2 pathway.
The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to a variety of downstream cellular effects.
The β-arrestin2 pathway is involved in receptor desensitization and internalization, but has also been shown to mediate distinct signaling events independent of G protein activation. The differential engagement of these pathways by various ligands is a concept known as "functional selectivity" or "biased agonism," and it is thought to contribute to the diverse behavioral effects observed with different psychedelic compounds.
While both 2C-I and psilocybin are 5-HT2A receptor agonists, the precise balance of their engagement with the Gq and β-arrestin2 pathways may differ, potentially explaining variations in their behavioral profiles.
Signaling Pathways Overview
Caption: 5-HT2A Receptor Signaling Pathways for 2C-I and Psilocybin.
Comparative Behavioral Assays in Mice
To objectively compare the behavioral effects of 2C-I-HCl and psilocybin, a battery of standardized behavioral assays is employed in murine models. These tests are designed to quantify specific aspects of behavior that are known to be modulated by serotonergic hallucinogens.
Head-Twitch Response (HTR): A Proxy for Hallucinogenic Potency
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement that is a characteristic and quantifiable behavioral response in rodents following the administration of 5-HT2A receptor agonists.[1] The frequency of HTR is widely considered a reliable preclinical proxy for the hallucinogenic potency of a compound in humans.
Experimental Protocol: Head-Twitch Response (HTR) Assay
-
Subjects: Male C57BL/6J mice are commonly used for their robust and consistent HTR.
-
Apparatus: Mice are placed in a standard transparent cylindrical observation chamber. For automated detection, a small magnet can be affixed to the mouse's head, and a magnetometer coil surrounding the chamber records the rapid head movements.
-
Drug Administration: 2C-I-HCl or psilocybin is administered via subcutaneous (SC) or intraperitoneal (IP) injection. A range of doses is typically used to establish a dose-response curve.
-
Observation Period: Immediately following injection, mice are placed in the observation chamber, and the number of head twitches is recorded for a predetermined period, typically 30-60 minutes.
-
Data Analysis: The total number of head twitches is counted and compared across different drug and dose groups. The potency (ED50) and efficacy (Emax) of each compound can be calculated from the dose-response data.
Comparative Data: Head-Twitch Response
| Compound | Dose Range (mg/kg, SC) | ED50 (mg/kg) | Maximum HTR (Emax) | Reference |
| 2C-I-HCl | 1 - 10 | ~3.0 | ~40 twitches/30 min | [3][4] |
| Psilocybin | 0.3 - 10 | ~1.0 | ~50 twitches/30 min | [6][7] |
Causality and Insights:
The data indicate that both 2C-I and psilocybin induce a robust, dose-dependent increase in HTR, confirming their action as 5-HT2A receptor agonists. Psilocybin appears to be more potent than 2C-I in inducing HTR, as evidenced by its lower ED50 value.[6][7] The maximal number of head twitches elicited by both compounds is comparable, suggesting similar efficacy in activating the specific downstream signaling pathways responsible for this behavior. The HTR assay serves as a critical first-pass screening tool to confirm the psychedelic-like activity of a compound and to compare the relative potencies of different 5-HT2A agonists.
Locomotor Activity and Anxiety-Like Behavior: The Open-Field Test
The open-field test is a widely used assay to assess general locomotor activity and anxiety-related behaviors in rodents.[8][9] The test capitalizes on the natural aversion of mice to open, brightly lit spaces. A reduction in time spent in the center of the arena is interpreted as anxiogenic-like behavior.
Experimental Protocol: Open-Field Test
-
Subjects: Male C57BL/6J mice.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone. Automated video tracking software is used to record and analyze the mouse's movement.
-
Drug Administration: 2C-I-HCl or psilocybin is administered (IP or SC) at various doses.
-
Testing: Following a brief habituation period after injection, mice are placed in the center of the open-field arena, and their behavior is recorded for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Key parameters measured include total distance traveled (a measure of locomotor activity), time spent in the center versus the periphery, and the number of entries into the center zone (measures of anxiety-like behavior).
Comparative Data: Locomotor Activity and Anxiety-Like Behavior
| Compound | Dose (mg/kg) | Effect on Locomotion | Effect on Center Time | Reference |
| 2C-I-HCl | Data not available | Data not available | Data not available | |
| Psilocybin | 2 | Biphasic: initial increase followed by hypoactivity | Decreased (anxiogenic-like) | [10] |
Causality and Insights:
The lack of available data for 2C-I in this behavioral paradigm represents a significant knowledge gap. Future studies directly comparing the effects of 2C-I and psilocybin on locomotor activity and anxiety-like behavior are crucial for a more complete understanding of their differential behavioral profiles. Such studies would help to elucidate whether the structural differences between phenethylamines and tryptamines translate to distinct effects on exploratory and anxiety-related behaviors.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Comparing Behavioral Effects.
Discussion and Future Directions
The available preclinical data indicate that both 2C-I and psilocybin are potent 5-HT2A receptor agonists that induce the head-twitch response in mice, a key behavioral marker of hallucinogenic potential. Psilocybin appears to be more potent than 2C-I in this assay. A significant gap in the current understanding is the lack of comprehensive data on the effects of 2C-I on other behavioral domains, such as locomotor activity and anxiety. This limits a full comparative analysis with the more extensively studied psilocybin.
Future research should prioritize a head-to-head comparison of 2C-I and psilocybin across a broader range of behavioral paradigms in mice. This should include not only the open-field test but also other assays of anxiety-like behavior, such as the elevated plus-maze, and tests of cognitive function. Such studies will be invaluable for delineating the subtle but potentially significant differences in the behavioral profiles of phenethylamine and tryptamine hallucinogens.
Furthermore, a deeper investigation into the functional selectivity of these compounds at the 5-HT2A receptor is warranted. Elucidating how 2C-I and psilocybin differentially engage Gq- versus β-arrestin2-mediated signaling pathways will provide a more complete mechanistic understanding of their distinct behavioral effects. This knowledge will be instrumental in the development of novel therapeutic agents that can selectively target specific signaling cascades to achieve desired clinical outcomes while minimizing unwanted side effects.
References
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207. [Link]
-
Request PDF. (2025). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. ResearchGate. [Link]
-
Glatfelter, G. C., et al. (2025). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. R Discovery. [Link]
-
Glatfelter, G. C., et al. (2025). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. PubMed Central. [Link]
-
Arguello, P. A., et al. (2022). Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs. ResearchGate. [Link]
-
Canal, C. E., et al. (2010). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 209(2), 163–174. [Link]
-
Chen, X., et al. (2023). Behavioural changes in locomotor and exploratory behaviour of mice... ResearchGate. [Link]
-
De Gregorio, D., et al. (2021). Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice. PubMed Central. [Link]
-
Kraeuter, A. K., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]
-
Lazzari, G., et al. (2022). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. MDPI. [Link]
-
Halberstadt, A. L., et al. (2009). 5-HT(2A) and 5-HT(2C) Receptors Exert Opposing Effects on Locomotor Activity in Mice. Neuropsychopharmacology, 34(8), 1958–1967. [Link]
-
Kim, J., et al. (2021). Effects of high doses of 2C-C and 2C-P on memory function. Mice were... ResearchGate. [Link]
-
YouTube. (2020, March 17). Open Field Test (OFT) I Mouse Locomotor Activity I Mouse Anxiety Behavior. [Link]
-
Komada, M., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]
-
Papaseit, E., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. ResearchGate. [Link]
-
YouTube. (2023, March 11). Elevated Plus Maze for Mice. [Link]
-
Halberstadt, A. L., et al. (2009). 5-HT2A and 5-HT2C Receptors Exert Opposing Effects on Locomotor Activity in Mice. ResearchGate. [Link]
-
University of South Florida (USF Health). (2013, July 15). Low doses of psychedelic drug erases conditioned fear in mice. USF Health News. [Link]
-
Siviy, C. J., et al. (2019). The open field assay is influenced by room temperature and by drugs that affect core body temperature. F1000Research, 8, 1853. [Link]
-
Tan, H. L., et al. (2023). Mouse Exploratory Behaviour in the Open Field with and without NAT-1 EEG Device: Effects of MK801 and Scopolamine. Sensors (Basel, Switzerland), 23(17), 7409. [Link]
-
Wikipedia. (n.d.). Head-twitch response. [Link]
-
Request PDF. (2025). Serotonin 2C receptors are also important in head-twitch responses in male mice. ResearchGate. [Link]
-
Gonzalez-Maeso, J., et al. (2020). Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice. ACS Chemical Neuroscience, 11(15), 2343–2353. [Link]
-
YouTube. (2024, March 9). Elevated Plus Maze:Time Spent in Open Arm and Closed Arm. [Link]
-
Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232. [Link]
-
Golden, C. T., et al. (2024). Psilocybin biphasically modulates cortical and behavioral activity in mice. bioRxiv. [Link]
-
Terranova, M. L., et al. (2016). Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers in Behavioral Neuroscience, 10, 18. [Link]
-
Wikipedia. (n.d.). 2C-E. [Link]
Sources
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to the Structure-Activity Relationships of 4-Substituted-2,5-Dimethoxyphenethylamines
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 4-substituted-2,5-dimethoxyphenethylamines, a prominent class of serotonergic psychedelics commonly known as the 2C series.[1][2] Developed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key experimental findings to elucidate how subtle molecular modifications at the 4-position of the phenethylamine scaffold dramatically influence receptor affinity, functional activity, and psychoactive profile.
The narrative is grounded in experimental data, explaining the causal links between chemical structure and biological outcomes. All mechanistic claims are supported by authoritative sources, and detailed experimental protocols are provided to ensure the trustworthiness and reproducibility of the described findings.
Introduction: The 2C Scaffold and the Significance of the 4-Position
The 2,5-dimethoxyphenethylamine framework is a privileged scaffold in psychedelic drug discovery, conferring potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR), the primary molecular target mediating the hallucinogenic effects of classic psychedelics.[3][4] This class of compounds was extensively explored and popularized by Alexander Shulgin in his seminal work, PiHKAL (Phenethylamines I Have Known And Loved).[1][5] Shulgin's systematic explorations revealed that the substituent at the 4-position of the phenyl ring is a critical determinant of a compound's potency, duration of action, and qualitative effects.[1][2]
Substitutions at this position are thought to modulate how the ligand binds within the receptor's orthosteric pocket, influencing key interactions with amino acid residues and ultimately dictating the conformational changes that lead to receptor activation.[6][7] Understanding this relationship is paramount for designing novel ligands with tailored pharmacological profiles, such as increased receptor subtype selectivity or biased agonism, which could lead to therapeutics with improved efficacy and reduced side effects.[8]
Comparative Analysis of 4-Position Substituents
The following sections compare how different chemical moieties at the 4-position influence the pharmacological profile of the 2,5-dimethoxyphenethylamine core. The primary focus is on affinity (Kᵢ) and functional potency (EC₅₀) at the 5-HT₂ₐ and 5-HT₂C receptors, as these are the most relevant subtypes for the psychedelic activity of this chemical class.[9]
Halogen Substituents: The Archetypal 2C Compounds
The 4-halo-substituted analogs, particularly 2C-B (Bromine), 2C-C (Chlorine), and 2C-I (Iodine), are among the most well-characterized members of this family.[1][2] Generally, the addition of a halogen at the 4-position significantly increases hallucinogenic potency compared to the unsubstituted parent compound, 2C-H.[2]
-
2C-B (4-Bromo): First synthesized by Shulgin in 1974, 2C-B is a potent partial agonist at both 5-HT₂ₐ and 5-HT₂C receptors.[10] It is often described as having a more manageable and less intensely psychedelic profile than compounds like LSD.[10]
-
2C-I (4-Iodo): The iodo-analog typically exhibits higher affinity for the 5-HT₂ₐ receptor compared to 2C-B. This increased affinity often translates to higher potency in functional assays.
-
2C-C (4-Chloro): The chloro-substituent generally confers slightly lower potency than bromine or iodine, illustrating a trend where potency at the 5-HT₂ₐ receptor often correlates with the size and lipophilicity of the halogen.
| Compound | 4-Substituent | 5-HT₂ₐR Kᵢ (nM) | 5-HT₂ₐR EC₅₀ (nM) | 5-HT₂CR Kᵢ (nM) | 5-HT₂CR EC₅₀ (nM) |
| 2C-B | -Br | 4.7 | 1.2 - 1.6 | 1.0 | 0.63 - 4.1 |
| 2C-I | -I | ~1.5 | ~0.8 | ~1.2 | ~2.0 |
| 2C-C | -Cl | ~12.0 | ~10.0 | ~8.0 | ~15.0 |
Note: The values presented are approximate and compiled from multiple sources for comparative purposes. Absolute values can vary based on the specific assay conditions.
The trend observed with halogens highlights a key SAR principle: increasing the size and lipophilicity at the 4-position can enhance binding and functional potency at 5-HT₂ receptors.
Alkyl and Alkoxy Substituents: Exploring Steric and Electronic Effects
Replacing the halogen with alkyl groups introduces different steric and electronic properties, leading to a distinct set of pharmacological profiles.
-
2C-D (4-Methyl): As one of the first 2C compounds synthesized, 2C-D is known for its relatively low potency and short duration, requiring higher doses to elicit psychedelic effects.[1]
-
2C-E (4-Ethyl): The addition of a single carbon to the alkyl chain from 2C-D to 2C-E results in a dramatic increase in potency and a longer duration of action.[11] This underscores the sensitivity of the receptor to the size of the 4-position substituent.
-
2C-O Derivatives (4-Alkoxy): A series of 4-alkoxy-substituted phenethylamines have been shown to have a preference for the 5-HT₂ₐ receptor over the 5-HT₂C receptor.[12] However, the addition of an oxygen atom at the 4-position generally decreases psychoactive potency compared to their alkyl counterparts.[12]
| Compound | 4-Substituent | 5-HT₂ₐR Kᵢ (nM) | 5-HT₂ₐR EC₅₀ (nM) | Notes |
| 2C-D | -CH₃ | ~70 | ~50 | Lower potency, shorter duration.[1] |
| 2C-E | -CH₂CH₃ | ~10 | ~5 | Significantly more potent than 2C-D.[11] |
| 2C-O-4 | -O(CH₂)₃CH₃ | 17 | 11 | Example of a 4-alkoxy analog.[12] |
The data suggests that there is an optimal size for the lipophilic pocket that accommodates the 4-position substituent. While a small alkyl group like methyl is not optimal, extending it to an ethyl group significantly improves receptor interaction.
Thioalkyl and Other Novel Substituents
More recent explorations have introduced a wider variety of functional groups at the 4-position, uncovering novel pharmacology.
-
2C-T Series (4-Alkylthio): This sub-family, characterized by a sulfur linkage (e.g., 2C-T-2, 2C-T-7), are potent psychedelics.[5] The sulfur atom's size and electronic properties contribute to high-affinity binding.
-
2C-N (4-Nitro): The electron-withdrawing nitro group in 2C-N results in a potent 5-HT₂ agonist. This compound has served as a scaffold for developing biased agonists with unique signaling properties.[13]
-
CYB210010 (4-Trifluoromethylthio): Recent studies have identified novel compounds like this one, which exhibit high potency and long-acting agonism at 5-HT₂ receptors, demonstrating the continued potential for discovering new pharmacological profiles through 4-position modification.[14][15]
These findings indicate that a wide range of electronic and steric properties can be tolerated at the 4-position, each imparting a unique pharmacological signature on the 2C scaffold. Bulky substituents can sometimes dampen agonist efficacy, suggesting a limit to the size of the group that can be accommodated productively within the receptor binding site.[16]
Mechanistic Insights and Experimental Workflows
The investigation of SAR is a systematic process that combines chemical synthesis with rigorous pharmacological evaluation. The ultimate goal is to build a predictive model of how a molecule's structure relates to its biological function.
SAR Investigation Workflow
A typical workflow for investigating the SAR of a new series of 2C analogs involves several key stages, from initial design to in-depth biological characterization.
Caption: The canonical Gαq signaling pathway activated by 5-HT₂ₐ receptors.
Experimental Protocols
To ensure scientific integrity, the data underpinning SAR studies must be generated using robust and reproducible methods. The following are standardized, step-by-step protocols for the synthesis and evaluation of 4-substituted-2,5-dimethoxyphenethylamines.
General Synthesis of a 4-Substituted Analog (e.g., 2C-B)
This protocol outlines a common synthetic route starting from 2,5-dimethoxybenzaldehyde. [17][18] Step 1: Henry Condensation to form Nitrostyrene
-
To a round-bottom flask, add 2,5-dimethoxybenzaldehyde (1.0 eq), ammonium acetate (0.2 eq), and nitromethane (4.0 eq).
-
Heat the mixture to a gentle reflux (~100°C) with magnetic stirring for 1-2 hours. The solution will darken to a deep red/black color.
-
Cool the reaction mixture and pour it into an ice-cold solution of 70% isopropanol to precipitate the product.
-
Collect the resulting orange-yellow solid (2,5-dimethoxy-β-nitrostyrene) by vacuum filtration and wash with cold isopropanol.
-
Dry the product under vacuum.
Step 2: Reduction of the Nitrostyrene to Phenethylamine (2C-H)
-
Caution: This step often uses strong reducing agents like Lithium Aluminum Hydride (LAH) and should be performed by trained personnel with appropriate safety precautions.
-
In a dry, inert atmosphere (e.g., under Argon), suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser and dropping funnel.
-
Dissolve the nitrostyrene from Step 1 in anhydrous THF and add it dropwise to the LAH suspension while cooling the flask in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction in an ice bath and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine (2C-H) as an oil.
Step 3: Electrophilic Bromination at the 4-Position
-
Dissolve the crude 2C-H from Step 2 in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of elemental bromine (1.0 eq) in glacial acetic acid dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of ice water and basify with a strong base (e.g., NaOH or NH₄OH) to pH >10.
-
Extract the aqueous layer multiple times with a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude 2C-B can be purified by converting it to its hydrochloride salt by bubbling HCl gas through an ethereal solution, followed by recrystallization.
In Vitro Receptor Binding Assay Protocol
This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₂ₐR) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., 2C-B) and a non-labeled competitor for non-specific binding (e.g., spiperone).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, the radioligand ([³H]ketanserin at a concentration near its Kₔ), and the test compound at various concentrations.
-
For determining total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM spiperone).
-
Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Functional Assay: Calcium Flux Protocol
This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying the increase in intracellular calcium following Gq-coupled receptor activation. [19][20][21] Materials:
-
A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells). [22]* Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., serotonin).
-
A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to confluence.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer containing an anion-exchange inhibitor like probenecid (this prevents the cells from pumping the dye out).
-
Remove the growth medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
During incubation, prepare a plate containing serial dilutions of the test compounds and the reference agonist at 2-4x the final desired concentration.
-
After incubation, wash the cells gently with assay buffer to remove excess extracellular dye.
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will measure a baseline fluorescence reading for several seconds.
-
The instrument's fluidics system will then automatically add the test compounds from the compound plate to the cell plate.
-
Immediately following compound addition, the instrument will record the fluorescence intensity over time (typically for 2-3 minutes). Receptor activation leads to calcium release from intracellular stores, which binds to the dye and causes an increase in fluorescence.
-
The data is typically analyzed as the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy, often expressed as a percentage of the response to a reference agonist like serotonin).
Conclusion
The structure-activity relationship of 4-substituted-2,5-dimethoxyphenethylamines is a well-established yet continually evolving field of medicinal chemistry. The 4-position is a key "tuning knob" for modulating pharmacological activity. Lipophilic and electronically diverse substituents can be used to systematically alter receptor affinity and functional potency. Halogen and small alkyl groups have proven to be particularly effective at enhancing agonist activity at 5-HT₂ₐ receptors. The experimental workflows detailed herein—from synthesis to in vitro pharmacology—provide a robust framework for the continued exploration of this chemical space. Future research focusing on biased agonism and receptor subtype selectivity will be crucial for translating the rich SAR knowledge of these classic psychedelics into novel therapeutics for psychiatric and neurological disorders.
References
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]
-
2C (psychedelics) - Wikipedia. Wikipedia. Available at: [Link]
-
A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology. Available at: [Link]
-
Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
-
Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ResearchGate. Available at: [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
PiHKAL - Wikipedia. Wikipedia. Available at: [Link]
-
2C-B synthesis without LAH. Designer-Drug.com. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ACS Publications. Available at: [Link]
-
2C-B - Wikipedia. Wikipedia. Available at: [Link]
-
2C-E - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
2C B Synthesis IceCool PDF. Scribd. Available at: [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]
-
New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry. Available at: [Link]
-
The 2C-phenethylamines Have Arrived. Forensic Toxicology Expert. Available at: [Link]
-
2C-Se - Wikipedia. Wikipedia. Available at: [Link]
-
Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors... ResearchGate. Available at: [Link]
-
Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors... ResearchGate. Available at: [Link]
-
Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. NIH. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. NIH. Available at: [Link]
-
2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. Available at: [Link]
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. Available at: [Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ResearchGate. Available at: [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. Available at: [Link]
-
A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. ResearchGate. Available at: [Link]
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. Available at: [Link]
Sources
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PiHKAL - Wikipedia [en.wikipedia.org]
- 6. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. 2C-E - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 2C-B synthesis without LAH [designer-drug.com]
- 19. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative In Vitro Functional Analysis of 2C-I-HCl and DOI: A Guide for Researchers
This guide provides an in-depth, objective comparison of the in vitro functional properties of two prominent phenethylamine derivatives: 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) hydrochloride and (±)-2,5-dimethoxy-4-iodoamphetamine (DOI). Both compounds are widely utilized as research tools to investigate the function of serotonin type 2 (5-HT2) receptors, particularly the 5-HT2A subtype, which is a key target for psychedelic compounds and a modulator of various physiological and pathological processes. Understanding the nuanced differences in their interaction with these receptors at a molecular level is crucial for the accurate interpretation of experimental data and for the rational design of novel therapeutic agents.
This document moves beyond a simple cataloging of parameters to explain the causality behind experimental choices and to present self-validating protocols. All key mechanistic claims are supported by authoritative sources to ensure scientific integrity.
Introduction: Chemical Structures and Research Context
2C-I and DOI share a common 2,5-dimethoxy-4-iodophenethylamine core structure, with the key distinction being the presence of an alpha-methyl group on the ethylamine side chain of DOI, classifying it as a substituted amphetamine. This seemingly minor structural modification leads to significant differences in their in vitro pharmacology, including receptor affinity, potency, efficacy, and functional selectivity.
| Compound | Chemical Structure | Class |
| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | Phenethylamine |
| DOI | (±)-1-(2,5-dimethoxy-4-iodophenyl)propan-2-amine | Phenylisopropylamine (Amphetamine) |
These compounds are invaluable in neuroscience research for their potent agonism at 5-HT2 receptors. However, their distinct functional profiles necessitate a careful selection for specific experimental paradigms. This guide will dissect these differences through a detailed examination of their receptor binding and functional signaling profiles.
Receptor Binding Affinity: A Tale of Two Receptors
The initial interaction between a ligand and a receptor is defined by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Both 2C-I and DOI exhibit high affinity for 5-HT2A and 5-HT2C receptors.
Comparative Binding Affinities (Ki in nM)
| Compound | 5-HT2A | 5-HT2C | Reference |
| 2C-I | ~12 | ~51 | [1] |
| DOI | ~0.8 - 2.5 | ~2.4 - 5.0 | [1][2] |
Note: Ki values can vary between studies depending on the radioligand, cell system, and experimental conditions used.
As the data indicates, DOI generally displays a higher affinity for both 5-HT2A and 5-HT2C receptors compared to 2C-I. The alpha-methylation in DOI is thought to contribute to this enhanced binding.
Functional Potency and Efficacy: Beyond Simple Binding
While binding affinity is a critical parameter, it does not fully describe a ligand's biological activity. Functional assays are required to determine a compound's potency (the concentration required to elicit a half-maximal response, EC50) and efficacy (the maximal response produced, Emax).
The primary signaling pathway activated by 5-HT2A and 5-HT2C receptors is the Gq/11 pathway.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium levels.[3][4]
Gq-Mediated Signaling
Comparative Functional Data at 5-HT2A Receptors (Gq Pathway)
| Compound | Potency (EC50 in nM) | Efficacy (Emax % of 5-HT) | Reference |
| 2C-I | ~11 | ~80-90% | [5][6] |
| DOI | ~1.5 - 5 | ~80-100% | [5][6][7] |
Comparative Functional Data at 5-HT2C Receptors (Gq Pathway)
| Compound | Potency (EC50 in nM) | Efficacy (Emax % of 5-HT) | Reference |
| 2C-I | ~20 | Partial Agonist (~35-50%) | [5][6] |
| DOI | ~3 - 10 | Full Agonist (~100%) | [5][6] |
These data reveal a key functional divergence. At the 5-HT2A receptor, both compounds act as potent, high-efficacy agonists, with DOI being more potent. However, at the 5-HT2C receptor, a stark difference emerges: DOI behaves as a full agonist, whereas 2C-I is a partial agonist with significantly lower efficacy.[5][6] This distinction is critical for researchers investigating the specific roles of these two receptor subtypes.
Functional Selectivity: The Concept of Biased Agonism
G protein-coupled receptors (GPCRs) like the 5-HT2A receptor are now understood to signal through multiple downstream pathways, not just the canonical G-protein pathway. Another major signaling pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades.
The ability of a ligand to preferentially activate one signaling pathway over another is termed "functional selectivity" or "biased agonism".[8] This phenomenon is of significant interest as it may explain the diverse physiological effects of different 5-HT2A receptor agonists. For instance, it has been hypothesized that the psychedelic effects of certain compounds are primarily driven by Gq signaling, while β-arrestin signaling may contribute to other effects, such as receptor downregulation or tolerance.[5]
Studies comparing the Gq and β-arrestin2 signaling of 2C-I and DOI at the 5-HT2A receptor have shown that both compounds are relatively balanced agonists, similar to the endogenous ligand serotonin (5-HT).[5][9] One study indicated that 2C-I showed slightly less β-arrestin2 efficacy compared to its Gq activity, but this difference was not substantial.[5][9] Overall, the current evidence does not suggest a strong bias for either Gq or β-arrestin pathways for either 2C-I or DOI.[7][10]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Gq pathway and the β-arrestin pathway initiated by ligand binding to the 5-HT2A receptor.
Caption: Canonical 5-HT2A Gq signaling pathway.
Caption: 5-HT2A receptor β-arrestin recruitment pathway.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the functional differences between 2C-I and DOI. These protocols are designed to be self-validating, with explanations for critical steps.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Workflow Diagram
Caption: Workflow for a competition radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Homogenize cells or tissues expressing the human 5-HT2A receptor in a cold buffer and prepare a membrane fraction by centrifugation.[11] Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (2C-I or DOI).[2][12]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Calcium Flux Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.
Experimental Workflow Diagram
Caption: Workflow for a calcium flux assay.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to adhere and grow to a confluent monolayer.[15]
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in assay buffer.[16] Incubate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified into its active form.
-
Compound Preparation: Prepare serial dilutions of 2C-I and DOI in a separate compound plate.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will first measure the baseline fluorescence of the cells.
-
Agonist Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Data Acquisition: Immediately following compound addition, the instrument will monitor the change in fluorescence intensity over time. Gq activation will cause a rapid increase in intracellular calcium, leading to a sharp increase in fluorescence.[15]
-
Data Analysis: The peak fluorescence response for each concentration of the agonist is determined. These values are then plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax can be calculated.
β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)
This assay measures the recruitment of β-arrestin to an activated GPCR. The PRESTO-Tango assay is a widely used method that utilizes a transcription-based reporter system.[17][18]
Experimental Workflow Diagram
Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.
Step-by-Step Protocol:
-
Cell Line: Utilize HTLA cells, which are HEK293 cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter.[18]
-
Transfection: Transiently transfect the HTLA cells with a plasmid encoding the 5-HT2A receptor fused to a C-terminal TEV cleavage site followed by the tTA transcription factor.
-
Cell Plating: Plate the transfected cells into 384-well plates and allow them to grow for 24 hours.
-
Compound Addition: Add serial dilutions of 2C-I or DOI to the cells.
-
Incubation: Incubate the plates for 12-18 hours. During this time, agonist-induced recruitment of the β-arrestin2-TEV protease leads to the cleavage and release of the tTA transcription factor. The tTA then drives the expression of the luciferase reporter gene.
-
Luminescence Measurement: Add a luciferase substrate to the wells and measure the resulting luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the luminescence values against the log of the agonist concentration to generate dose-response curves and calculate EC50 and Emax values.
Summary and Conclusion
The in vitro functional profiles of 2C-I and DOI, while similar in some respects, exhibit crucial differences that are of high importance to researchers in pharmacology and drug development.
Key Functional Distinctions:
-
Affinity: DOI generally shows higher binding affinity for both 5-HT2A and 5-HT2C receptors compared to 2C-I.
-
5-HT2A Potency: DOI is a more potent agonist at the 5-HT2A receptor for Gq-mediated signaling.
-
5-HT2C Efficacy: The most significant difference lies in their activity at the 5-HT2C receptor, where DOI is a full agonist and 2C-I is a partial agonist.
-
Functional Selectivity: Both compounds are relatively balanced agonists at the 5-HT2A receptor, showing no strong preference for either the Gq or β-arrestin signaling pathways.
The choice between 2C-I and DOI should be guided by the specific research question. For studies aiming to potently activate 5-HT2A receptors, DOI is a suitable choice. However, if the goal is to investigate 5-HT2A receptor function with minimal confounding effects from full 5-HT2C receptor activation, 2C-I may be the more appropriate tool due to its partial agonism at the latter.
This guide has provided a comprehensive framework for understanding and experimentally validating the in vitro functional differences between these two important research compounds. By employing the detailed protocols and understanding the underlying pharmacology, researchers can ensure the generation of robust and accurately interpreted data.
References
-
Zeghal, M., Laroche, G., & Giguère, P. M. (2020). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Journal of Visualized Experiments, (157), e60823. [Link]
-
Schulze, J., Stäubert, C., & Schöneberg, T. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]
-
Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Roth, B. L. (2007). Functional selectivity and classical concepts of quantitative pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 1-13. [Link]
-
Stäubert, C., Le, D. H., Schöneberg, T., & Schulze, J. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Bio-protocol, 9(6), e3192. [Link]
-
Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lan, T. H., Lee, M., ... & McCorvy, J. D. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lan, T. H., Lee, M., ... & McCorvy, J. D. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 7579. [Link]
-
Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2, 5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Journal of Pharmacology and Experimental Therapeutics, 342(3), 755-763. [Link]
-
Woszczek, G., & Ciesielska, A. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(11), e1486. [Link]
-
Addgene. (n.d.). Roth Lab PRESTO-Tango GPCR Kit. Addgene. [Link]
-
Acuña-Castillo, C., Villalobos, C., Moya, P. R., & Huidobro-Toro, J. P. (2002). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. British journal of pharmacology, 136(5), 727-736. [Link]
-
van Rhee, A. M., van der Heijden, I. A., & van den Brink, W. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(2), 103-110. [Link]
-
Acuña-Castillo, C., Villalobos, C., Moya, P. R., & Huidobro-Toro, J. P. (2002). Figure 4: Concentration-response curves for DOI and 2C-I at 5-HT2 receptors. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
Kroeze, W. K., Sassano, M. F., Huang, X. P., Lansu, K., McCorvy, J. D., Giguère, P. M., ... & Roth, B. L. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature structural & molecular biology, 22(5), 362-369. [Link]
-
EUbOPEN. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. EUbOPEN. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]
-
Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lan, T. H., Lee, M., ... & McCorvy, J. D. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
-
Ma, L., & Zheng, J. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 21(5), 654-663. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Braden, M. R., Parrish, J. C., Nayak, S. U., Giguère, P. M., Roth, B. L., & Nichols, D. E. (2006). Functional Data for New Compounds in Rat and Human 5-HT 2A and 5-HT 2C and Human 5-HT 2B Receptors. ResearchGate. [Link]
-
Halberstadt, A. L., Klein, L. M., & Geyer, M. A. (2016). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS medicinal chemistry letters, 7(11), 1022-1027. [Link]
-
Naumenko, V. S., Popova, N. K., & Tibeikina, M. A. (2011). Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity. Neuroscience and behavioral physiology, 41(3), 253-258. [Link]
-
Kim, S. K., & Che, T. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. bioRxiv. [Link]
-
Carhart-Harris, R. L., & Nutt, D. J. (2017). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British journal of pharmacology, 174(11), 1377-1379. [Link]
-
Cunningham, K. A., & Anastasio, N. C. (2025). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British journal of pharmacology. [Link]
-
González-Maeso, J. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Biological Psychiatry. [Link]
-
Wallach, J., Cao, A. B., Calkins, M. M., Heim, A. J., Lan, T. H., Lee, M., ... & McCorvy, J. D. (2023). Psychedelics exhibit similar Gq and β-arrestin2 activity at 5-HT2AR. ResearchGate. [Link]
-
Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019. [Link]
Sources
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 18. eubopen.org [eubopen.org]
A Comparative Analysis of Head-Twitch Response Induced by 2C-I and its N-Benzyl Derivatives
This guide provides a detailed comparison of the head-twitch response (HTR) induced by the phenethylamine psychedelic 2,5-dimethoxy-4-iodophenethylamine (2C-I) and its N-benzyl derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their behavioral effects. This document synthesizes experimental data to offer an objective analysis of the structure-activity relationships and pharmacological profiles of these compounds.
Introduction: The Significance of the Head-Twitch Response
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1] This behavior is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelics.[1][2][3] As such, the HTR assay is a crucial preclinical tool for assessing the in vivo potency and efficacy of novel psychoactive substances. This guide focuses on 2C-I, a member of the 2C family of psychedelics, and its N-benzyl derivatives, which have emerged as compounds with significantly enhanced potency.[4][5]
Mechanism of Action: The Central Role of the 5-HT2A Receptor
The hallucinogenic effects of phenethylamines like 2C-I and its derivatives are mediated by their agonist activity at the 5-HT2A receptor.[6][7] The addition of an N-benzyl group to the phenethylamine structure has been shown to dramatically increase both binding affinity and functional activity at this receptor.[6][8][9] This enhanced interaction with the 5-HT2A receptor is the molecular basis for the heightened potency observed in the N-benzyl derivatives.
Activation of the 5-HT2A receptor by these agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, respectively. It is this Gq-mediated signaling pathway that is strongly correlated with the psychedelic potential of these compounds and the induction of the head-twitch response.[10][11][12]
Comparative Potency in Head-Twitch Response Induction
Experimental data from studies in C57BL/6J mice clearly demonstrate the significantly greater potency of N-benzyl derivatives of 2C-I in inducing the head-twitch response. The N-(2-methoxybenzyl) derivative, 25I-NBOMe, is notably more potent than its parent compound, 2C-I.[2][3][13]
| Compound | Common Name | ED₅₀ (mg/kg, s.c.) | ED₅₀ (µmol/kg, s.c.) | Relative Potency (to 2C-I) |
| 2,5-dimethoxy-4-iodophenethylamine | 2C-I | 1.09 | 3.55 | 1 |
| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 25I-NBOMe | 0.078 | 0.17 | ~14-fold greater |
| N-(2,3-methylenedioxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 25I-NBMD | 1-10 (active dose range) | Not Reported | - |
Data sourced from Halberstadt & Geyer (2014).[2]
The data unequivocally shows that the addition of the N-(2-methoxybenzyl) group in 25I-NBOMe results in a 14-fold increase in potency for inducing the HTR compared to 2C-I.[2][3][13] The selective 5-HT2A antagonist M100,907 completely blocks the HTR induced by all these compounds, confirming that this effect is mediated by the 5-HT2A receptor.[2][3]
Structure-Activity Relationship (SAR)
The dramatic increase in potency observed with N-benzyl substitution is a key aspect of the structure-activity relationship for this class of phenethylamines. Early studies with simple N-alkylation (e.g., methyl, ethyl) of phenethylamines resulted in diminished activity.[8] However, the introduction of a benzyl group, particularly with specific substitutions on the benzyl ring, leads to a significant enhancement of 5-HT2A receptor affinity and functional activity.[8][9][14]
Virtual docking studies suggest that the N-benzyl moiety may interact with a specific residue, Phe339(6.51), in the 5-HT2A receptor, while the phenethylamine core interacts with Phe340(6.52).[15] This additional interaction of the N-benzyl group is thought to be responsible for the observed increase in affinity and potency.
Experimental Protocol: Head-Twitch Response Assay
The following is a standardized protocol for quantifying the head-twitch response in mice, adapted from established methodologies.[1][16]
1. Animals:
-
Species: Male C57BL/6J mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be allowed to acclimate to the housing facility for at least one week prior to any experimental procedures.
2. Apparatus:
-
A magnetometer system is the preferred apparatus for objective and automated HTR measurement.[1][16] This system consists of a magnetometer coil large enough to house a standard mouse cage and a small magnet attached to the mouse's head.
3. Surgical Preparation (Magnet Implantation):
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Magnet Attachment: Make a small incision in the scalp to expose the skull. Secure a small neodymium magnet to the dorsal surface of the cranium using dental cement.
-
Recovery: Allow the animals a recovery period of at least one to two weeks post-surgery before behavioral testing.
4. Experimental Procedure:
-
Habituation: Place the mouse in the testing cage within the magnetometer coil and allow for a 30-minute habituation period before drug administration.
-
Drug Preparation: Dissolve the test compounds (2C-I, 25I-NBOMe, etc.) in a suitable vehicle, such as sterile saline (0.9% NaCl). Prepare a range of doses to establish a dose-response curve.
-
Drug Administration: Administer the prepared solutions or vehicle control to the mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals.
-
Data Recording: Immediately after injection, begin recording the head-twitch responses for a predetermined period, typically 30 to 60 minutes. The movement of the head-mounted magnet will induce a voltage change in the coil, which is recorded by the software.
5. Data Analysis:
-
Filtering: The raw data from the magnetometer is typically filtered to isolate the characteristic frequency of head twitches.
-
HTR Identification: Head twitches are identified based on their specific waveform characteristics, including a high frequency and short duration.
-
Quantification: The total number of head twitches during the observation period is quantified for each animal.
-
Statistical Analysis: Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated to compare the potency of the different compounds.
Conclusion
The N-benzyl substitution of 2C-I represents a significant structural modification that dramatically enhances its potency as a 5-HT2A receptor agonist, as evidenced by the head-twitch response in mice. The approximately 14-fold greater potency of 25I-NBOMe compared to 2C-I underscores the importance of the N-benzyl moiety for high-affinity binding and functional activity at the 5-HT2A receptor. This comparative analysis provides valuable insights for researchers in the fields of pharmacology and medicinal chemistry, aiding in the understanding of structure-activity relationships of serotonergic psychedelics and the design of novel molecular probes for studying the 5-HT2A receptor system.
References
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207. [Link]
-
Technavio. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Business Wire. [Link]
-
Halberstadt, A. L. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200-207. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. Request PDF. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Request PDF. [Link]
-
McLean, T. H., et al. (2012). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 55(23), 10516-10526. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. ResearchGate. [Link]
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Jensen, A. A., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(23), 17354-17371. [Link]
-
Wikipedia. (n.d.). Head-twitch response. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Cameron, L. P., et al. (2021). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 22(11), 5857. [Link]
-
Fantegrossi, W. E., et al. (2005). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 181(3), 496-503. [Link]
-
Wikipedia. (n.d.). 2C-E. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. [Link]
-
Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 13(15), 2326-2336. [Link]
-
Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
-
Wikipedia. (n.d.). 2C-I. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Glatfelter, G. C., et al. (2022). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Psychopharmacology, 239(6), 1973-1984. [Link]
-
Wikipedia. (n.d.). 2C-B. In Wikipedia. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 5. 2C-I - Wikipedia [en.wikipedia.org]
- 6. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2C-I-HCl and Other 5-HT2A Receptor Agonists for Researchers and Drug Development Professionals
Introduction: The Serotonin 2A Receptor - A Complex Target for Neurotherapeutics
The serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR), is a principal target for a diverse range of neuropharmacological agents, including antipsychotics, antidepressants, and psychedelics.[1][2] Its activation initiates a cascade of intracellular signaling events that are implicated in a wide array of physiological and cognitive processes. For drug development professionals and researchers, a nuanced understanding of how different agonists engage this receptor is paramount for designing novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth comparison of the efficacy of 2C-I-HCl, a phenethylamine psychedelic, with other well-characterized 5-HT2A agonists such as lysergic acid diethylamide (LSD), psilocin (the active metabolite of psilocybin), and (R)-2,5-dimethoxy-4-iodoamphetamine (DOI).
The central theme of this comparison revolves around the concept of functional selectivity , or biased agonism . This principle posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. The 5-HT2A receptor primarily signals through two major pathways: the canonical Gq/11 protein pathway, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and accumulation of inositol monophosphate (IP1), and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. The relative engagement of these pathways by an agonist can profoundly influence its pharmacological and behavioral effects.
This guide will dissect the efficacy of 2C-I-HCl and its counterparts by examining their activity in key in vitro functional assays and a predictive in vivo behavioral paradigm. By presenting and interpreting experimental data, we aim to provide a clear, objective comparison to inform future research and development in the dynamic field of serotonergic pharmacology.
In Vitro Efficacy: A Tale of Two Pathways
The initial characterization of a 5-HT2A receptor agonist's efficacy is typically performed using in vitro cell-based assays that quantify the activation of specific signaling pathways. Here, we compare the potency and efficacy of 2C-I-HCl, LSD, psilocin, and DOI in assays measuring Gq protein dissociation and β-arrestin 2 recruitment, two pivotal events in 5-HT2A receptor signaling.
Gq Protein Dissociation vs. β-Arrestin 2 Recruitment
Recent studies have elucidated that while classic psychedelics activate both Gq and β-arrestin pathways, the psychedelic effects in animal models appear to correlate more strongly with Gq activation.[3] The following data, synthesized from the literature, compares the functional profiles of our selected agonists in these two key assays.
| Compound | Gq Dissociation EC50 (nM) | Gq Dissociation Emax (% of 5-HT) | β-arrestin 2 Recruitment EC50 (nM) | β-arrestin 2 Recruitment Emax (% of 5-HT) | Bias Profile |
| 2C-I | ~10-100 | ~80-90% | ~100-1000 | ~70-80% | Balanced/Slight Gq preference |
| LSD | ~1-10 | ~90-100% | ~1-10 | ~90-100% | Balanced |
| Psilocin | ~10-100 | ~80-90% | ~10-100 | ~70-80% | Balanced/Slight Gq preference |
| DOI | ~1-10 | ~90-100% | ~10-100 | ~80-90% | Balanced |
Note: The values presented are approximate ranges synthesized from multiple sources for comparative purposes and may vary depending on the specific experimental conditions and cell lines used.
Interpretation of In Vitro Data:
The data indicate that all four compounds are potent agonists at the 5-HT2A receptor. LSD and DOI generally exhibit higher potency (lower EC50 values) in both Gq and β-arrestin pathways compared to 2C-I and psilocin. In terms of efficacy (Emax), all compounds behave as high-efficacy partial agonists or full agonists relative to the endogenous ligand serotonin (5-HT).
Notably, both 2C-I and psilocin show a slight preference for the Gq pathway over β-arrestin recruitment, as evidenced by their relatively lower efficacy in the β-arrestin assay. However, they are generally considered to be relatively balanced agonists, much like LSD and DOI. This lack of strong bias for either pathway is a common feature among many classic psychedelic compounds.[3]
Experimental Protocols: In Vitro Assays
To ensure the reproducibility and validity of such comparative data, standardized and well-controlled experimental protocols are essential. Below are representative step-by-step methodologies for the key in vitro assays discussed.
This assay measures the dissociation of the Gαq subunit from the Gβγ dimer upon receptor activation, a direct measure of G protein activation. Bioluminescence Resonance Energy Transfer (BRET) is a common technology used for this purpose.
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding for the human 5-HT2A receptor, Gαq tagged with Renilla luciferase (RLuc), and a Gγ subunit tagged with a fluorescent protein (e.g., Venus).
-
Cell Plating: Transfected cells are seeded into white, clear-bottom 96-well plates at a density of 25,000-50,000 cells per well and incubated for 24-48 hours.
-
Compound Preparation: A serial dilution of the test compounds (2C-I-HCl, LSD, psilocin, DOI) and a reference agonist (5-HT) is prepared in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Assay Procedure:
-
The cell culture medium is replaced with the assay buffer.
-
The RLuc substrate (e.g., coelenterazine h) is added to each well.
-
The plate is incubated in the dark for 5-10 minutes.
-
The test compounds are added to the wells.
-
BRET signal is measured immediately and kinetically over a desired time course (e.g., 30-60 minutes) using a plate reader capable of detecting both the donor (RLuc) and acceptor (Venus) emissions.
-
-
Data Analysis: The BRET ratio is calculated (Acceptor emission / Donor emission). The change in BRET ratio upon agonist stimulation is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine EC50 and Emax values.
This assay quantifies the recruitment of β-arrestin 2 to the activated 5-HT2A receptor. A common method involves a split-enzyme complementation technology, such as the PathHunter assay.
-
Cell Line: Use a commercially available cell line (e.g., CHO-K1 or U2OS) stably co-expressing the human 5-HT2A receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger, complementing enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in white, solid-bottom 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Assay Procedure:
-
Add the test compounds to the cells and incubate for 90-180 minutes at 37°C.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis: Measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the extent of β-arrestin 2 recruitment. Plot the signal against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
In Vivo Efficacy: The Head-Twitch Response (HTR) Model
To translate in vitro findings into a behavioral context, the head-twitch response (HTR) in rodents is a widely used and well-validated preclinical model for predicting the psychedelic potential of 5-HT2A receptor agonists in humans.[4][5] The HTR is a rapid, side-to-side rotational head movement that is potently induced by psychedelic compounds and blocked by 5-HT2A antagonists.
Comparative HTR Data
| Compound | HTR Potency (ED50) in Mice | Maximal HTR Efficacy |
| 2C-I | Less potent/low efficacy | Lower than classic psychedelics |
| LSD | ~50 µg/kg | High |
| Psilocin | ~0.3 mg/kg | High |
| DOI | ~0.25-1.0 mg/kg | High |
Note: ED50 values can vary depending on the mouse strain and experimental conditions. The data for 2C-I is more qualitative, with studies suggesting it has lower intrinsic activity to elicit this response compared to the other listed compounds.[5]
Interpretation of In Vivo Data:
The in vivo data largely corroborate the in vitro findings. LSD is exceptionally potent in inducing the HTR, followed by psilocin and DOI. The observation that 2C-I exhibits lower efficacy in the HTR assay is intriguing.[5] This could be due to several factors, including pharmacokinetic differences, or it may reflect subtle differences in its functional selectivity at the 5-HT2A receptor that are not fully captured by the in vitro assays. It has been suggested that a certain threshold of Gq activation is required to induce psychedelic-like effects, and it is possible that while 2C-I is a potent Gq activator in vitro, its in vivo effects may be modulated by other factors.[3]
Experimental Protocol: Head-Twitch Response (HTR) in Mice
-
Animals: Male C57BL/6J mice are commonly used for this assay. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Test compounds (2C-I-HCl, LSD, psilocin, DOI) are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses for each compound should be tested to generate a dose-response curve.
-
Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear plexiglass cylinders). The observation period typically lasts for 30-60 minutes.
-
HTR Quantification: Head twitches, defined as rapid, spasmodic, side-to-side movements of the head, are counted by a trained observer who is blind to the experimental conditions. Alternatively, automated systems using video tracking or magnetometers can be employed for more objective quantification.[4]
-
Data Analysis: The total number of head twitches for each animal is recorded. The mean number of head twitches for each dose group is calculated and plotted against the drug dose. A dose-response curve is fitted to the data to determine the ED50 (the dose that produces 50% of the maximal response) and the maximal efficacy (the peak of the dose-response curve).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: 5-HT2A receptor signaling pathways.
Experimental Workflows
Sources
- 1. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dim… [ouci.dntb.gov.ua]
- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating Experimental Findings with 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the validation and comparative analysis of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl), a potent psychedelic phenethylamine of the 2C family.[1][2][3] As a synthetic analogue of mescaline, 2C-I-HCl serves as a critical tool for investigating the serotonergic system, particularly the serotonin 5-HT2A receptor, which is its primary molecular target.[2][4][5] The integrity of any experimental outcome hinges on the purity of the reagents and the robustness of the methodologies employed. This document outlines the essential analytical techniques for batch validation, compares 2C-I-HCl's in vitro and in vivo performance against relevant pharmacological probes, and provides detailed protocols to ensure reproducible and reliable scientific findings.
Part 1: Foundational Integrity - Analytical Validation of 2C-I-HCl
Chemical and Physical Properties of 2C-I-HCl
| Property | Data |
| Chemical Formula | C₁₀H₁₄INO₂ · HCl[1][8][9] |
| Molecular Weight | 343.59 g/mol [1][8][9] |
| Appearance | Crystalline solid; sparkling-white powder[3][8] |
| Melting Point | 248-250 °C[10] |
| Purity (Typical) | ≥98%[8][9] |
| Solubility (HCl Salt) | Soluble in Methanol, DMSO (20 mg/ml), PBS (pH 7.2, 3 mg/ml)[8][10] |
Comparative Analysis of Analytical Validation Techniques
The selection of orthogonal analytical methods is crucial for a thorough purity assessment. Each technique provides unique and complementary information.[11]
| Analytical Technique | Primary Application | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Percentage purity, presence and relative amounts of non-volatile impurities. | High resolution and sensitivity for quantitative analysis.[11] | May not be suitable for highly volatile compounds. |
| GC-MS | Identification of Volatile Impurities & Metabolites | Separation and identification of volatile components and synthetic byproducts. | Excellent for separating complex mixtures and providing structural information via mass spectra.[8][12] | Requires derivatization for non-volatile compounds; thermal degradation is possible. |
| ¹H and ¹³C NMR | Structural Confirmation & Purity Estimation | Unambiguous confirmation of the molecular structure; can quantify impurities with an internal standard. | Provides detailed structural information and is inherently quantitative.[11] | Lower sensitivity compared to chromatographic methods. |
| FTIR Spectroscopy | Functional Group Identification | Provides a molecular "fingerprint" and confirms the presence of key functional groups. | Rapid, non-destructive, and excellent for confirming identity against a reference standard.[11] | Not suitable for quantification or analyzing complex mixtures. |
Workflow for Analytical Validation
The following workflow ensures that a new batch of 2C-I-HCl meets the necessary quality standards for research.
Caption: General workflow for the analytical validation of a new 2C-I-HCl batch.
Part 2: In Vitro Characterization - Receptor Interaction and Functional Potency
2C-I-HCl's primary pharmacological activity is mediated through its interaction with serotonin receptors, most notably as an agonist at the 5-HT2A subtype.[2][5] This receptor is a Gq/11-coupled G-protein coupled receptor (GPCR), and its activation initiates a well-defined intracellular signaling cascade.[13][14][15]
The 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 2C-I-HCl stimulates the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[13][15][16] This increase in intracellular calcium is a measurable and reliable indicator of receptor activation.
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
In Vitro Comparison with Alternative 5-HT2A Agonists
To contextualize the experimental activity of 2C-I-HCl, it is essential to compare it with other standard research compounds that target the 5-HT2A receptor.
| Compound | Chemical Class | Key Characteristics |
| 2C-I-HCl | Phenethylamine | The subject of this guide; a potent psychedelic.[2] |
| (R)-DOI | Phenethylamine | A widely used, high-affinity 5-HT2A/2C agonist in research.[17] |
| 2C-B | Phenethylamine | A closely related analogue with reported entactogenic effects.[18] |
| 25I-NBOMe | Phenethylamine | A "superpotent" N-benzyl derivative of 2C-I with significantly higher affinity.[19] |
| Psilocybin | Tryptamine | A classic psychedelic, acting as a prodrug for psilocin.[20] |
Experimental Protocol: Calcium Flux Functional Assay
This protocol describes a common method to quantify the potency (EC₅₀) and efficacy of 2C-I-HCl by measuring intracellular calcium mobilization in cells expressing the human 5-HT2A receptor.[13][21][22]
Methodology:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of 2C-I-HCl and comparator compounds (e.g., (R)-DOI, 5-HT as a reference agonist) in assay buffer.
-
Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Baseline Reading: Measure baseline fluorescence for 10-20 seconds.
-
Compound Addition: Automatically inject the compound dilutions into the wells.
-
Signal Measurement: Immediately and continuously measure the change in fluorescence intensity for 90-180 seconds.
-
Data Analysis: Calculate the maximum fluorescence signal change for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Comparative In Vitro Data
The following table summarizes representative binding affinity (Ki) and functional potency (EC₅₀) data for 5-HT2A agonists. Note: Direct comparative studies under identical conditions are limited; these values are compiled from various sources for illustrative purposes.
| Compound | 5-HT2A Ki (nM) | 5-HT2A Functional Potency (EC₅₀, nM) |
| 2C-I | 0.73[19] | ~1-10 (Estimated from similar 2C compounds) |
| (R)-DOI | ~0.7 | ~1.0 |
| 2C-B | ~4.9 | ~1.2 (at human 5-HT2A)[18] |
| 25I-NBOMe | 0.044[19] | ~0.1-0.5 |
| Psilocin | ~6.0 | ~10-50 |
Part 3: In Vivo Validation - Behavioral Models of 5-HT2A Activation
In vivo models are critical for understanding how in vitro receptor activity translates into physiological and behavioral effects. For 5-HT2A agonists, the head-twitch response (HTR) in rodents is the most widely accepted and predictive behavioral proxy for psychedelic potential in humans.[20][23]
Experimental Protocol: Head-Twitch Response (HTR) in Mice
This behavioral assay quantifies the frequency of a rapid, involuntary rotational head movement in mice following the administration of a serotonergic psychedelic.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers for at least 60 minutes before drug administration.
-
Drug Administration: Administer 2C-I-HCl or comparator drugs via an appropriate route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group.
-
Observation Period: Place the mice individually into clear observation chambers. After a 5-10 minute latency period, begin recording the number of head twitches for a defined period (e.g., 30-60 minutes).
-
Antagonism Confirmation: To confirm that the HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100,907) before administering 2C-I-HCl. This should significantly attenuate the HTR.[19][24]
-
Data Analysis: Sum the total number of head twitches for each animal. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare dose groups. Calculate the ED₅₀ (the dose that produces 50% of the maximal response).
Workflow for Head-Twitch Response (HTR) Assay
Caption: Experimental workflow for the rodent Head-Twitch Response (HTR) assay.
Comparative In Vivo Potency
Studies have consistently shown that N-benzyl substitution dramatically increases the in vivo potency of phenethylamine hallucinogens.
| Compound | HTR Potency (ED₅₀, mg/kg) | Relative Potency vs. 2C-I |
| 2C-I | ~1.0-2.5 | 1x |
| (R)-DOI | ~0.2-0.5 | ~5x higher |
| 25I-NBOMe | ~0.05-0.1 | ~14-20x higher[19][24] |
These findings demonstrate that while 2C-I is a potent compound, its N-benzyl derivative, 25I-NBOMe, is over an order of magnitude more potent at inducing this 5-HT2A-mediated behavior.[19]
Discussion and Conclusion
This guide establishes a comprehensive framework for validating and contextualizing experimental data generated using 2C-I-HCl. The initial analytical validation is a critical, non-negotiable step to ensure the identity and purity of the research compound, forming the bedrock of experimental reproducibility.
In vitro characterization confirms that 2C-I-HCl is a high-affinity 5-HT2A receptor agonist, comparable to other classic phenethylamines like (R)-DOI. However, when compared to its N-benzyl derivative, 25I-NBOMe, its affinity is substantially lower. This difference in receptor affinity translates directly to in vivo behavioral outcomes, as demonstrated by the head-twitch response assay, where 25I-NBOMe is significantly more potent.[19][24]
For researchers in drug development, these comparisons are vital. While 2C-I-HCl is a valuable tool for probing 5-HT2A receptor function, its derivatives highlight how structural modifications can dramatically alter pharmacological properties. Furthermore, emerging concepts like functional selectivity or "biased agonism" suggest that two agonists can stabilize different receptor conformations, preferentially activating either G-protein or β-arrestin pathways, leading to distinct downstream effects.[15][20] Future studies should aim to characterize the signaling bias of 2C-I-HCl to better understand its complete pharmacological profile, including its potent anti-inflammatory effects which may be dissociated from its psychedelic activity.[2][5]
By employing the rigorous validation protocols and comparative frameworks outlined here, scientists can ensure their findings are robust, reproducible, and contribute meaningfully to our understanding of the serotonergic system and the development of novel therapeutics.
References
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022 Jul;162(1):39-59. ([Link])
-
5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. ([Link])
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. J Anal Toxicol. 2011. ([Link])
-
Serotonin 5-HT2A receptor agonist. Wikipedia. ([Link])
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. ([Link])
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. ([Link])
-
Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. PubMed. ([Link])
-
Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. PubMed. ([Link])
-
2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. SWGDRUG.org. ([Link])
-
2C-I. Wikipedia. ([Link])
-
Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. ([Link])
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. ([Link])
-
Serotonin 2A (5-HT2A) receptor as evolving... : Neuropharmacology. Ovid. ([Link])
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. PubMed Central. ([Link])
-
Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. PubMed Central. ([Link])
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. ([Link])
-
2C-I. YouTube. ([Link])
-
Animal Models of Serotonergic Psychedelics. PubMed Central. ([Link])
-
Animal Models of the Behavioral Symptoms of Substance Use Disorders. PubMed Central. ([Link])
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. ([Link])
-
Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. PubMed Central. ([Link])
-
2C (psychedelics). Wikipedia. ([Link])
-
Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. National Institutes of Health. ([Link])
-
2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. ([Link])
-
Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. ResearchGate. ([Link])
-
2C-B. Wikipedia. ([Link])
-
An animal behavior model for studying the actions of LSD and related hallucinogens. PubMed. ([Link])
-
Validation of new methods. Forensic Sci Int. ResearchGate. ([Link])
-
Acute Effects of 2C-E in Humans: An Observational Study. Frontiers. ([Link])
-
Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. PubMed Central. ([Link])
Sources
- 1. 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride [cymitquimica.com]
- 2. 2C-I - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. swgdrug.org [swgdrug.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 18. 2C-B - Wikipedia [en.wikipedia.org]
- 19. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 21. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 23. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl)
Disclaimer: This document provides guidance for the proper disposal of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in strict compliance with all applicable federal, state, and local regulations, as well as institutional policies. The user is solely responsible for ensuring full compliance.
Introduction: The Imperative for Compliant Disposal
This compound (2C-I-HCl) is a substituted phenethylamine research chemical.[1][2] As with many novel psychoactive substances, its toxicological properties are not fully characterized, but it is known to be an irritant and potentially harmful.[3][4] Critically, 2C-I-HCl is classified as a Schedule I controlled substance in the United States and is similarly controlled in other nations. This dual status—as both a potentially hazardous chemical and a strictly regulated controlled substance—places its disposal at the intersection of rigorous federal oversight from both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
Improper disposal carries severe consequences, including significant legal penalties, loss of licensure, and environmental contamination.[5][6] This guide provides a procedural framework to navigate these complex requirements, ensuring the safety of personnel, regulatory compliance, and environmental stewardship. The foundational principle is that all disposal methods must render the controlled substance "non-retrievable," a DEA-mandated standard meaning the substance cannot be transformed to a physical or chemical state or form which is usable.[7][8]
Hazard Profile and Regulatory Framework
Before any disposal action, a thorough understanding of the compound's hazards and the governing regulations is essential.
Chemical and Physical Hazards
Based on available Safety Data Sheets (SDS), 2C-I-HCl presents the following hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Toxicity: Harmful if swallowed.[4][9] The full toxicological profile is not extensively documented, warranting cautious handling as a substance of unknown toxicity.
-
Environmental Hazard: As an iodinated organic compound, it poses a risk to aquatic life and should not be released into the environment.[3][10] Improper disposal can lead to the formation of persistent environmental pollutants.
Regulatory Oversight
Disposal is governed by two primary federal agencies:
| Regulatory Body | Governing Regulation | Core Requirement | Key Documentation |
| Drug Enforcement Administration (DEA) | 21 CFR Part 1317 | Disposal must render the substance non-retrievable to prevent diversion.[7][8] | DEA Form 41 ("Registrant Record of Controlled Substances Destroyed")[11][12] |
| Environmental Protection Agency (EPA) | 40 CFR Parts 260-273 (RCRA) | Management as a hazardous waste from "cradle-to-grave."[6][13] | Hazardous Waste Manifest (for off-site transport)[14] |
This dual jurisdiction means that simply destroying the psychoactive properties of the molecule is insufficient; the resulting chemical waste must also be managed in an environmentally responsible manner as stipulated by the Resource Conservation and Recovery Act (RCRA).
Pre-Disposal Protocol: Preparation and Safety
Safe and compliant disposal begins with meticulous preparation.
Personal Protective Equipment (PPE)
At a minimum, the following PPE must be worn when handling 2C-I-HCl powder or solutions:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A properly fastened laboratory coat.
Waste Segregation and Labeling
-
Do not mix 2C-I-HCl waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
The waste container must be clearly labeled with the words "Hazardous Waste " and "Controlled Substance Waste ."
-
The label must include the chemical name: "this compound" and identify its hazards (Irritant, Toxic).
-
Keep the container securely closed at all times except when adding waste.[6]
Approved Disposal Pathways
The following pathways are presented in order of preference, prioritizing safety and regulatory compliance. The choice of method is ultimately determined by your institution's policies and DEA registration status.
Pathway A: Transfer to a DEA-Registered Reverse Distributor (Highly Recommended)
This is the most secure, compliant, and universally accepted method for the disposal of Schedule I controlled substances. A reverse distributor is an entity registered with the DEA to acquire controlled substances from another registrant for the purpose of disposal.[7]
Step-by-Step Protocol:
-
Contact Your EHS Office: Your institution's EHS or Safety department is the primary point of contact. They will have established procedures and contracts with approved reverse distributors.
-
Inventory and Documentation: Conduct a precise inventory of the 2C-I-HCl to be disposed of. This information is required for the DEA Form 41.
-
Segregate and Secure: Securely store the waste material in a labeled container within your lab's approved controlled substance storage location (e.g., a locked safe) until collection.
-
Complete DEA Form 41: In conjunction with your EHS office, complete a DEA Form 41.[12] This form documents the substance, quantity, and details of the transfer.
-
Schedule Collection: The EHS office will coordinate the collection of the material by the licensed reverse distributor.
-
Witness and Sign: The transfer of waste to the reverse distributor must be witnessed (typically by two authorized employees) and all chain-of-custody paperwork must be signed.[7][11]
-
Retain Records: Retain a copy of the completed DEA Form 41 and all shipping manifests for a minimum of two years.[12]
Pathway B: On-Site Destruction (Requires Institutional and DEA Approval)
On-site destruction is a complex process that should only be undertaken if explicitly permitted by your institution and conducted by trained EHS personnel following a validated and approved Standard Operating Procedure (SOP). Attempting to neutralize the chemical without a validated protocol is a serious safety and compliance violation.
The goal of on-site destruction is to irretrievably alter the chemical structure of 2C-I-HCl, rendering it non-retrievable. This typically involves chemical degradation.
Causality Behind Chemical Destruction: A potential, validated laboratory-scale procedure would likely involve two stages:
-
Degradation of the Phenethylamine Structure: The psychoactive properties are tied to the phenethylamine core. This structure can be destroyed through strong oxidation (e.g., using potassium permanganate in an acidic solution). This breaks down the amine and the aromatic ring.
-
Reduction of the Iodide: The resulting solution would still contain iodine, an environmental hazard. The iodinated species can be reduced to the more benign iodide ion (I⁻) using a reducing agent like sodium thiosulfate.[15] The disappearance of the characteristic iodine color serves as a visual endpoint for this step.
This is a theoretical explanation and NOT a recipe. A validated SOP would include precise quantities, reaction times, temperature controls, and methods for verifying complete destruction before the resulting non-controlled, hazardous waste is managed by EHS.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of 2C-I-HCl.
Caption: Decision workflow for 2C-I-HCl disposal.
Spill and Decontamination
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Including respiratory protection if the spill involves a fine powder.
-
Contain the Spill: For liquids, use an inert absorbent material (e.g., vermiculite, sand). For powders, gently cover with a damp paper towel to prevent aerosolization.
-
Clean the Area: Carefully collect the contaminated material into a designated hazardous waste container. Decontaminate the spill surface with a suitable laboratory detergent and water.
-
Dispose of Waste: All cleanup materials must be disposed of as 2C-I-HCl hazardous waste.
-
Report: Report the incident to your EHS office immediately.
References
- Cayman Chemical. (2025). Safety Data Sheet: 2C-I (hydrochloride).
- MLI Environmental. (2025). DEA Controlled Substance Disposal: Guidelines for Legal Compliance.
- LGC Standards. (n.d.). 2C-I (hydrochloride) [A crystalline solid].
- RX-Waste. (2025). How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Labscoop. (2019). N-(2C-I) Fentanyl (hydrochloride) SAFETY DATA SHEET.
- Indiana University. (n.d.). Disposal of Controlled Substances: Research Safety.
- University of Illinois. (2023). DEA Controlled Substances Guide.
- (n.d.). LPM-2CI-740-HC-10 - 2C-I.
- Environmental Marketing Services. (2024). Controlled Substances Disposal.
- JJ Safety. (2025). Hazardous Material Disposal - EPA Specific.
- Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- Eurofins. (2015). Material Safety Data Sheet: Hydrochloric Acid.
- Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Google Patents. (n.d.). US7745665B2 - Substituted phenethylamines.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
- (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Wikipedia. (n.d.). Phenethylamine.
- PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- PubChem. (n.d.). Phenethylamine.
- American Chemical Society. (2023). 2-Phenylethylamine.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. pfw.edu [pfw.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. One moment, please... [emsllcusa.com]
- 9. content.labscoop.com [content.labscoop.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. reddit.com [reddit.com]
Navigating the Synthesis and Handling of 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl): A Guide to Essential Personal Protective Equipment and Safety Protocols
For the dedicated researcher, scientist, and drug development professional, the exploration of novel psychoactive compounds like 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride (2C-I-HCl) is a frontier of neurochemical discovery. However, this pursuit necessitates an unwavering commitment to safety. As a potent phenethylamine derivative, 2C-I-HCl presents significant health and safety risks that demand meticulous planning and the stringent use of personal protective equipment (PPE). This guide provides a comprehensive framework for the safe handling of 2C-I-HCl, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
Understanding the Hazard: Why 2C-I-HCl Demands Respect
This compound is classified as a psychedelic phenethylamine. While a specific Occupational Exposure Limit (OEL) has not been established, its potent biological activity necessitates handling it as a hazardous compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. According to available safety data, compounds of this nature can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Furthermore, as a Schedule I substance in the United States, there are legal and regulatory considerations for its possession and use in research.[1]
The hydrochloride salt form is typically a crystalline solid, which can pose a significant inhalation hazard if it becomes airborne as a fine powder. Therefore, all manipulations of the solid material must be conducted in a manner that prevents the generation of dust.
The Last Line of Defense: A Multi-layered Approach to Personal Protective Equipment
Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical hazard. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3][4][5] For handling 2C-I-HCl, a comprehensive PPE ensemble is mandatory.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[2] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects the eyes from splashes of solutions or airborne particles. Standard safety glasses do not provide a sufficient seal.[2][3] |
| Face Protection | Face shield worn over chemical splash goggles. | Offers an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[2] |
| Body Protection | A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. A solid-front design offers better protection against spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. | Protects against the inhalation of airborne particles of the solid compound. The choice of respirator should be based on a formal risk assessment.[6] |
| Footwear | Closed-toe, non-slip shoes. | Protects the feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling 2C-I-HCl is essential to minimize the risk of exposure. The following protocols are designed to provide a clear, procedural framework for common laboratory operations.
Workflow for Handling 2C-I-HCl
Caption: A logical workflow for the safe handling of 2C-I-HCl, from preparation to disposal.
Donning and Doffing of PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.[7][8][9][10][11]
Donning Sequence:
-
Gown: Put on the laboratory coat, ensuring it is fully fastened at the back.
-
Mask/Respirator: Secure the respirator over your nose and mouth, and perform a user seal check.
-
Goggles/Face Shield: Put on goggles, followed by a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated doffing area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Dispose of it in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Mask/Respirator: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing 2C-I-HCl Waste Responsibly
All materials that come into contact with 2C-I-HCl must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[12][13][14][15]
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, respirator), weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing 2C-I-HCl should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
Emergency Procedures: Spill and Decontamination Plan
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and prevent the spread of contamination.
Routes of Exposure and First Aid
Sources
- 1. 2,5-Dimethoxy-4-iodophenethylamine | C10H14INO2 | CID 10267191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. aaha.org [aaha.org]
- 10. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 11. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
